molecular formula C10H9BrN2O2 B1591893 METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE CAS No. 192945-57-6

METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

Cat. No.: B1591893
CAS No.: 192945-57-6
M. Wt: 269.09 g/mol
InChI Key: UNQOAPFVWPFNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-1-methylindazole-6-carboxylate (CAS 192945-57-6) is a brominated and ester-functionalized N -methylindazole derivative utilized as a key synthetic intermediate in organic chemistry and pharmaceutical research . The molecular formula is C 10 H 9 BrN 2 O 2 with a molecular weight of 269.10 . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Indazole cores, such as the one in this compound, are significant scaffolds in medicinal chemistry due to their presence in molecules with a broad spectrum of pharmacological activities . The specific molecular architecture of this reagent, featuring a bromine substituent and a methyl ester group on the indazole ring, makes it a versatile building block for further chemical exploration. The bromine atom is a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse aryl, heteroaryl, or other substituents . Simultaneously, the ester functional group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or transformed into other derivatives, enabling additional structural diversification . The N -methyl group at the 1-position prevents alkylation at that nitrogen, simplifying subsequent reactions and directing further functionalization to other sites on the heterocycle . This multi-functional reagent is primarily valued for its role in the synthesis and discovery of novel bioactive molecules. Researchers employ it in the construction of compound libraries for high-throughput screening and in the rational design of potential pharmaceuticals targeting various diseases .

Properties

IUPAC Name

methyl 3-bromo-1-methylindazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-13-8-5-6(10(14)15-2)3-4-7(8)9(11)12-13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQOAPFVWPFNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)OC)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593350
Record name Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192945-57-6
Record name Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

Executive Summary

The indazole core is a privileged heterocyclic scaffold, forming the structural basis of numerous pharmacologically active compounds.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of this compound, a key building block for drug discovery and medicinal chemistry. We present a detailed, field-proven synthetic protocol, explain the causal reasoning behind experimental choices, and outline a robust analytical workflow for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Significance of the Functionalized Indazole Scaffold

Indazoles are bicyclic aromatic heterocycles that are isosteric with purines and other endogenous ligands, making them highly valuable in the design of bioactive molecules.[2] The strategic functionalization of the indazole ring system allows for the fine-tuning of physicochemical properties and biological activity. Specifically, the introduction of a bromine atom at the 3-position provides a crucial handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of diverse and complex molecular architectures.

This compound (CAS No. 192945-57-6) is a particularly useful derivative.[3] The N1-methylation prevents competing side reactions at this position, while the methyl ester at the 6-position offers a site for further modification, such as amidation or reduction. This trifunctionalized pattern makes it an ideal starting material for building libraries of compounds for high-throughput screening and lead optimization in various therapeutic areas, including oncology and neurology.[4]

Synthesis Methodology

The synthesis of this compound is most efficiently achieved via a two-step sequence starting from the commercially available 3-Bromo-1H-indazole-6-carboxylic acid. The selected pathway prioritizes regioselectivity and high conversion, employing standard and scalable organic chemistry techniques.

Overall Synthetic Pathway

The logical flow of the synthesis involves the esterification of the carboxylic acid followed by the regioselective methylation of the indazole nitrogen. Reversing the order can lead to potential complications with the free carboxylic acid during the methylation step.

Synthesis_Pathway Start 3-Bromo-1H-indazole- 6-carboxylic acid Inter METHYL 3-BROMO-1H- INDAZOLE-6-CARBOXYLATE Start->Inter Step 1: Esterification Reagents: MeOH, H₂SO₄ (cat.) Conditions: Reflux End METHYL 3-BROMO-1-METHYL- INDAZOLE-6-CARBOXYLATE Inter->End Step 2: N-Methylation Reagents: MeI, K₂CO₃ Conditions: DMF, RT

Caption: Two-step synthesis of the target compound.

Step 1: Fischer Esterification of 3-Bromo-1H-indazole-6-carboxylic acid

Causality: The Fischer esterification is a classic, acid-catalyzed equilibrium process. Using methanol as both the solvent and reagent drives the equilibrium towards the product. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol. This method is cost-effective and generally provides good yields for aromatic carboxylic acids.[5][6]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 3-Bromo-1H-indazole-6-carboxylic acid (1.0 eq).

  • Add methanol (approx. 0.2 M concentration) to the flask.

  • Slowly add concentrated sulfuric acid (0.1 eq) to the suspension while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude METHYL 3-BROMO-1H-INDAZOLE-6-CARBOXYLATE, which can be used in the next step without further purification or purified by recrystallization if necessary.

Step 2: N-Methylation of METHYL 3-BROMO-1H-INDAZOLE-6-CARBOXYLATE

Causality: The N-H proton of the indazole ring is acidic and can be removed by a suitable base. Potassium carbonate (K₂CO₃) is a mild and effective base for this purpose. The resulting indazolide anion acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide (MeI) in an Sₙ2 reaction to form the N-methylated product. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without interfering with the nucleophile. The N1 position is generally favored for alkylation under these conditions.

Experimental Protocol:

  • Dissolve the crude METHYL 3-BROMO-1H-INDAZOLE-6-CARBOXYLATE (1.0 eq) in DMF in a round-bottom flask.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add methyl iodide (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor progress by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the solid under vacuum.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound as a solid.

Characterization and Analytical Workflow

Rigorous characterization is essential to confirm the structure and purity of the final compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Analytical Workflow Diagram

Analytical_Workflow cluster_purification Purification & Isolation cluster_verification Structural Verification cluster_purity Purity Assessment Purification Column Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Confirms Structure MS Mass Spectrometry (LC-MS) Purification->MS Confirms Molecular Weight HPLC HPLC Analysis NMR->HPLC Provides Standard for Purity Check

Caption: Integrated workflow for product analysis.

Expected Analytical Data

The following table summarizes the expected characterization data for this compound.

Parameter Expected Value / Observation
Molecular Formula C₁₀H₉BrN₂O₂[3]
Molecular Weight 269.09 g/mol [3]
Appearance White to off-white solid
Mass Spec. (ESI+) m/z ≈ 270, 272 ([M+H]⁺, ~1:1 ratio for ⁷⁹Br/⁸¹Br isotopes)
¹H NMR (400 MHz, CDCl₃) δ ~8.4 ppm (s, 1H, H-7), δ ~8.0 ppm (d, 1H, H-5), δ ~7.6 ppm (d, 1H, H-4), δ ~4.1 ppm (s, 3H, N-CH₃), δ ~3.9 ppm (s, 3H, O-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~166 ppm (C=O), ~142-120 ppm (6 Ar-C), ~118 ppm (C-Br), δ ~52 ppm (O-CH₃), δ ~35 ppm (N-CH₃)
HPLC Purity ≥95% (typical)[4]

Note: NMR chemical shifts (δ) are predicted values and may vary slightly based on solvent and experimental conditions.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of this compound. By elucidating the chemical principles behind the chosen reaction conditions and providing a comprehensive characterization workflow, we establish a reliable protocol for obtaining this high-value chemical intermediate. The strategic placement of the bromo, methyl, and ester functionalities makes this compound an exceptionally versatile platform for the development of novel indazole-based therapeutics, empowering researchers to accelerate their drug discovery efforts.

References

  • BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • ACS Publications. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development.
  • National Institutes of Health. (n.d.). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PMC.
  • Royal Society of Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.
  • Chem-Impex. (n.d.). Methyl 6-bromo-1H-indazole-3-carboxylate.
  • ChemicalBook. (n.d.). 6-BROMO INDAZOLE-3-CARBOXYLIC ACID(660823-36-9) 1H NMR spectrum.
  • CymitQuimica. (n.d.). This compound.
  • ChemicalBook. (n.d.). 3-Methyl-1H-indazole-6-carboxylic acid methyl ester synthesis.
  • Jilla Lavanya et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research.

Sources

Physical and chemical properties of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 192945-57-6), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The indazole core is a privileged scaffold in modern pharmacology, appearing in numerous molecules with a wide spectrum of biological activities.[1][2] This document delineates the compound's fundamental physical and chemical properties, proposes a logical synthetic pathway, and explores its reactivity and strategic applications in the synthesis of complex molecules. By presenting this information in a structured and technically detailed manner, this guide serves as an essential resource for leveraging this versatile intermediate in pharmaceutical research and development.

Introduction to the Indazole Scaffold and the Title Compound

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is of significant interest in medicinal chemistry. Its rigid structure and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of potent and selective therapeutic agents, with notable successes in the fields of oncology and neurology.[3][4]

This compound is a multi-functionalized derivative designed for synthetic utility.[1] Its architecture features three distinct points of chemical reactivity:

  • N1-Methyl Group: This modification prevents tautomerization and unwanted alkylation at the N1 position, simplifying subsequent reaction design by directing functionalization to other sites.[1]

  • C3-Bromo Substituent: The bromine atom serves as a versatile reactive handle, primarily for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups.[1]

  • C6-Methyl Ester: This functional group can be readily transformed into a variety of other moieties, such as carboxylic acids (via hydrolysis), amides, or alcohols (via reduction), providing a secondary point for structural diversification.[1]

This combination of features makes the compound an exceptionally valuable starting material for constructing libraries of novel bioactive molecules for high-throughput screening and for the rational design of targeted pharmaceuticals.[1]

Caption: Chemical Structure of the Title Compound.

Physicochemical Properties

A summary of the key identifying and physical properties of this compound is provided below. While some physical constants like melting and boiling points are not extensively documented in the literature, the data for closely related isomers suggest it is a solid at room temperature.[5][6] Experimental determination is recommended for precise values.

PropertyValueSource
CAS Number 192945-57-6[1][6]
Molecular Formula C₁₀H₉BrN₂O₂[1][6]
Molecular Weight 269.10 g/mol [1]
Appearance Solid[6]
Purity Typically >97%[6]
InChI Key UNQOAPFVWPFNKR-UHFFFAOYSA-N[6]

Spectroscopic Characterization (Predicted)

While specific spectral data for this exact compound is not publicly available, its structure allows for a reliable prediction of its key spectroscopic features. Researchers should acquire and interpret experimental data for confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the protons on the benzene ring. Their specific chemical shifts and coupling patterns will depend on the electronic effects of the bromo and ester groups.

    • N-Methyl Protons: A sharp singlet at approximately 3.8-4.2 ppm, integrating to 3 protons.

    • O-Methyl Protons: A sharp singlet, slightly downfield from the N-methyl, at approximately 3.9-4.3 ppm, integrating to 3 protons.

  • ¹³C NMR: The carbon NMR will display ten distinct signals, including two in the aliphatic region (for the N-CH₃ and O-CH₃ carbons), several in the aromatic/heterocyclic region, and a characteristic signal for the ester carbonyl carbon above 160 ppm.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at M+ and M+2.

  • Infrared (IR) Spectroscopy: A strong absorption band is expected in the range of 1700-1730 cm⁻¹, corresponding to the C=O stretching vibration of the methyl ester.

Authoritative databases such as ChemicalBook may provide spectral data for related isomers, which can serve as a useful reference.[7][8]

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned starting from 6-bromo-1H-indazole-3-carboxylic acid. The process involves two key transformations: Fischer esterification of the carboxylic acid and subsequent N-methylation of the indazole ring.

Synthesis_Workflow Start 6-Bromo-1H-indazole-3-carboxylic acid Step1 Fischer Esterification (Methanol, H₂SO₄ catalyst, Heat) Start->Step1 Reacts with Intermediate Methyl 6-bromo-1H-indazole-3-carboxylate Step1->Intermediate Yields Step2 N-Methylation (e.g., Dimethyl Sulfate, Base) Intermediate->Step2 Reacts with Product This compound Step2->Product Yields

Caption: Proposed two-step synthesis workflow.

Illustrative Experimental Protocol

Step 1: Esterification of 6-bromo-1H-indazole-3-carboxylic acid [9]

  • Rationale: Fischer esterification is a classic, acid-catalyzed method for converting carboxylic acids to esters using an excess of alcohol, which also serves as the solvent. Concentrated sulfuric acid is a common and effective catalyst.

  • Suspend 6-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (10-20 volumes).

  • Slowly add concentrated sulfuric acid (0.2-0.5 eq) to the suspension while stirring.

  • Heat the reaction mixture to reflux (approx. 65-70°C) and monitor the reaction progress using TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid) and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 6-bromo-1H-indazole-3-carboxylate, which can be used directly or purified by chromatography.

Step 2: N-Methylation of the Indazole Intermediate [10]

  • Rationale: Methylation of the indazole N-H requires a base to deprotonate the nitrogen, forming a nucleophilic indazolide anion, which then reacts with a methylating agent. The choice of base and methylating agent can influence the regioselectivity, though N1 is typically favored.

  • Dissolve Methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq) in a suitable aprotic solvent such as DMF or THF.

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq), and stir for 30 minutes at room temperature.

  • Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.3 eq), dropwise to the mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the final compound.

Chemical Reactivity and Strategic Utility

The true value of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

Reactivity_Hub cluster_bromo C3-Bromo Position cluster_ester C6-Ester Position cluster_nmethyl N1-Methyl Position Core Methyl 3-bromo-1-methyl- indazole-6-carboxylate Suzuki Suzuki Coupling (Boronic Acids) Core->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd Catalyst Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd/Cu Catalyst Hydrolysis Hydrolysis (LiOH, NaOH) Core->Hydrolysis Yields Carboxylic Acid Reduction Reduction (LiAlH₄, DIBAL) Core->Reduction Yields Alcohol Amidation Amidation (Amines, Heat/Catalyst) Core->Amidation Yields Amide Stability Blocks Alkylation, Directs Reactivity Core->Stability

Caption: Reactivity hubs of the title compound.

  • Cross-Coupling at C3: The C-Br bond is readily activated by palladium catalysts, enabling the formation of C-C and C-N bonds. This is the primary method for introducing significant structural complexity.

  • Ester Manipulation at C6: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key precursor for amide bond formation (e.g., via EDC/HOBt coupling). Alternatively, it can be reduced to a primary alcohol, which can be further functionalized.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related bromo-indazole derivatives indicate that it should be handled with care. The compound is likely to be classified as hazardous.[11]

Potential Hazards (based on related compounds):

  • Acute Toxicity: Harmful if swallowed.[12][13]

  • Skin Irritation: Causes skin irritation.[11][12]

  • Eye Irritation: Causes serious eye irritation.[11][12]

  • Respiratory Irritation: May cause respiratory irritation.[11][12]

Recommended Handling Procedures: [11][14]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin/Body Protection: Wear a lab coat and appropriate protective clothing.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[14]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for accelerating drug discovery and development. Its well-defined points of orthogonal reactivity provide medicinal chemists with a reliable and flexible platform for synthesizing diverse molecular architectures. Understanding its properties, synthetic access, and chemical behavior, as outlined in this guide, is crucial for unlocking its full potential in the creation of novel therapeutic agents.

References

  • Benchchem. (n.d.). This compound | CAS 192945-57-6.
  • PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-Bromo-1H-indazole-3-carboxylic acid methyl ester | CAS#:885278-42-2. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2: 1 H NMR spectrum of 3-bromo-N-hexylcarbazole (4). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. Retrieved from [Link]

  • Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Elguero, J., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46, 1408.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-bromo-1-methylindazole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed, predictive analysis based on established NMR principles and extensive data from structurally analogous compounds. This approach offers a robust framework for researchers in the structural elucidation and characterization of novel indazole derivatives.

Introduction: The Role of NMR in the Structural Elucidation of Indazole Scaffolds

Indazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous pharmacologically active agents.[1] The precise determination of their molecular structure is a critical step in the drug discovery process, ensuring the correct identification of isomers and the understanding of structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for this purpose, providing detailed information about the chemical environment of each atom within a molecule.

For substituted indazoles, such as the title compound, NMR is particularly crucial for unambiguously assigning the position of substituents on the bicyclic ring system, for instance, distinguishing between N-1 and N-2 isomers.[2] This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind the predicted chemical shifts, multiplicities, and coupling constants.

Molecular Structure and Numbering System

A clear understanding of the molecular structure and the standard IUPAC numbering for the indazole ring is fundamental for accurate spectral assignment.

Caption: Molecular structure of this compound with IUPAC numbering.

Part 1: Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants).

Experimental Parameters (Hypothetical)

A standard set of experimental parameters for acquiring the ¹H NMR spectrum is outlined below. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for similar organic molecules, but deuterated dimethyl sulfoxide (DMSO-d₆) could also be used if solubility is an issue.[3]

ParameterValueRationale
Spectrometer Frequency400 MHzProvides good signal dispersion for routine analysis.
SolventCDCl₃Offers good solubility for many organic compounds and has a well-defined residual peak (δ ~7.26 ppm).
Temperature298 K (25 °C)Standard ambient temperature for analysis.
Reference StandardTetramethylsilane (TMS)Set to δ 0.00 ppm as the internal standard.
Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound is summarized in the table below.

SignalPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~8.20d~1.01HH-7
2~7.85dd~8.5, 1.01HH-5
3~7.70d~8.51HH-4
4~4.10s-3HN1-CH₃
5~3.95s-3HO-CH₃
Detailed Signal Interpretation
  • Aromatic Protons (H-4, H-5, H-7):

    • H-7 (δ ~8.20 ppm): This proton is predicted to be the most downfield of the aromatic signals. Its position adjacent to the electron-donating nitrogen of the pyrazole ring and within the deshielding region of the C6-ester carbonyl group results in significant deshielding. It is expected to appear as a doublet with a small coupling constant (J ≈ 1.0 Hz) due to meta-coupling with H-5.

    • H-5 (δ ~7.85 ppm): This proton is ortho to the C6-ester group, which is electron-withdrawing and deshielding. It will be split into a doublet of doublets due to ortho-coupling with H-4 (J ≈ 8.5 Hz) and meta-coupling with H-7 (J ≈ 1.0 Hz).

    • H-4 (δ ~7.70 ppm): This proton is ortho to the fused pyrazole ring. It is expected to appear as a doublet due to ortho-coupling with H-5 (J ≈ 8.5 Hz).

  • Methyl Protons (N1-CH₃ and O-CH₃):

    • N1-CH₃ (δ ~4.10 ppm): The methyl group attached to the N1 position of the indazole ring is significantly deshielded due to the direct attachment to the electronegative nitrogen atom within an aromatic system. It will appear as a sharp singlet as there are no adjacent protons to couple with.

    • O-CH₃ (δ ~3.95 ppm): The protons of the methyl ester group are also deshielded by the adjacent oxygen atom. This signal will appear as a sharp singlet.

G cluster_mol This compound cluster_factors Influencing Factors H7 H-7 (~8.20 ppm, d) Deshielding Deshielding Effects (Electronegativity, Anisotropy) H7->Deshielding Adjacent N, Carbonyl Coupling Spin-Spin Coupling (Ortho, Meta) H7->Coupling meta to H-5 H5 H-5 (~7.85 ppm, dd) H5->Deshielding Ortho to Ester H5->Coupling ortho to H-4 meta to H-7 H4 H-4 (~7.70 ppm, d) H4->Coupling ortho to H-5 N1_Me N1-CH₃ (~4.10 ppm, s) N1_Me->Deshielding Attached to N O_Me O-CH₃ (~3.95 ppm, s) O_Me->Deshielding Attached to O

Caption: Key relationships influencing the predicted ¹H NMR spectrum.

Part 2: Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. In a broadband proton-decoupled spectrum, each unique carbon typically appears as a singlet.

Experimental Parameters (Hypothetical)
ParameterValueRationale
Spectrometer Frequency100 MHzStandard frequency corresponding to a 400 MHz proton spectrometer.
SolventCDCl₃Consistent with ¹H NMR; residual solvent peak at δ ~77.16 ppm.
TechniqueBroadband Proton DecouplingSimplifies the spectrum by removing C-H coupling, resulting in singlets for each carbon.
Reference StandardTetramethylsilane (TMS)Set to δ 0.00 ppm.
Predicted ¹³C NMR Data

The predicted chemical shifts for each carbon atom are presented below.

SignalPredicted δ (ppm)Assignment
1~166.0C=O (Ester)
2~142.0C-7a
3~140.5C-3
4~128.0C-5
5~125.0C-3a
6~124.5C-6
7~122.0C-4
8~110.0C-7
9~52.5O-CH₃
10~36.0N1-CH₃
Detailed Signal Interpretation
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing furthest downfield at ~166.0 ppm, which is characteristic for this functional group.

  • Aromatic and Heterocyclic Carbons (C3-C7a):

    • C-7a and C-3: These quaternary carbons are expected at the downfield end of the aromatic region. C-7a, being at the ring junction and adjacent to N1, is significantly deshielded. C-3, being directly attached to the highly electronegative bromine atom, will also be shifted downfield to around ~140.5 ppm.

    • C-5, C-3a, C-6, C-4: These carbons will appear in the main aromatic region. Their precise order can be complex, but C-5 and C-4 (methine carbons) are typically distinguishable from the quaternary carbons C-3a and C-6. The ester at C-6 will influence its own chemical shift and that of its neighbors.

    • C-7: This carbon, adjacent to the N1-methyl group, is predicted to be the most upfield of the aromatic signals, around ~110.0 ppm.

  • Methyl Carbons:

    • O-CH₃: The methyl ester carbon is found at a characteristic chemical shift of ~52.5 ppm.

    • N1-CH₃: The N-methyl carbon is expected around ~36.0 ppm, a typical value for a methyl group attached to a nitrogen in a heteroaromatic system.

Part 3: Self-Validating Experimental Protocol

To obtain experimental data for this compound, the following detailed protocol should be followed. This protocol includes internal validation steps to ensure data integrity.

Step-by-Step NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified solid compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Parameters: Use a 90° pulse, an acquisition time of ~2-3 seconds, and a relaxation delay of 2-5 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.

    • Validation: Check the chemical shift of the residual CHCl₃ peak (δ 7.26 ppm) to confirm proper referencing.

  • ¹³C NMR Acquisition:

    • Acquire a broadband proton-decoupled ¹³C spectrum.

    • Parameters: Use a standard pulse program (e.g., zgpg30), a spectral width of ~240 ppm, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

    • Validation: Verify the chemical shift of the CDCl₃ triplet centered at δ 77.16 ppm.

  • Data Processing:

    • Apply an exponential window function and Fourier transform the free induction decay (FID).

    • Phase the resulting spectrum manually.

    • Perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm. Calibrate the ¹³C spectrum similarly.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

G start_end start_end process process validation validation start Start: Purified Compound prep 1. Sample Preparation (5-10 mg in 0.6 mL CDCl₃ + TMS) start->prep load 2. Load Sample into Spectrometer prep->load lock_shim 3. Lock and Shim load->lock_shim H1_acq 4. Acquire ¹H Spectrum (≥16 scans) lock_shim->H1_acq H1_val Validation: Check residual CHCl₃ (δ 7.26 ppm) H1_acq->H1_val C13_acq 5. Acquire ¹³C Spectrum (≥1024 scans) H1_val->C13_acq C13_val Validation: Check CDCl₃ triplet (δ 77.16 ppm) C13_acq->C13_val process_data 6. Data Processing (FT, Phasing, Baseline Correction) C13_val->process_data calibrate 7. Calibration (Set TMS to 0.00 ppm) process_data->calibrate end End: Interpreted Spectra calibrate->end

References

Mass spectrometry analysis of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

Foreword: A Modern Approach to Small Molecule Characterization

In the landscape of drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. This compound, a heterocyclic compound featuring an indazole core, represents a class of molecules with significant interest in medicinal chemistry. The indazole scaffold is a well-established pharmacophore present in numerous bioactive compounds.[1] This guide provides a comprehensive, field-proven framework for the analysis of this specific molecule using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), moving beyond mere protocol to explain the fundamental reasoning behind each critical step. Our objective is to empower researchers, scientists, and drug development professionals with a robust analytical strategy that ensures data integrity, from sample preparation to final validation.

Foundational Principles: The Analyte and the Technology

Before delving into methodology, understanding the interplay between the analyte's properties and the analytical technology is crucial.

Analyte Profile: this compound

A thorough analysis begins with the molecule itself. Its structure dictates its behavior in the analytical system.

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂O₂[2]
Molecular Weight 269.09 g/mol [2]
Monoisotopic Mass 267.9898 DaCalculated
Core Structure Bromo- and Methyl- substituted Indazole CarboxylateN/A
Key Features Contains nitrogen heteroatoms, a bromine atom (with characteristic ⁷⁹Br/⁸¹Br isotopes), and a polar methyl ester group.N/A

The presence of nitrogen atoms makes the indazole ring readily protonated, favoring positive-mode electrospray ionization (ESI). The bromine atom provides a distinct isotopic signature (a near 1:1 ratio for the M and M+2 peaks), which is a powerful tool for confirmation.

The Analytical Platform: Why LC-HRMS?

For definitive structural confirmation and sensitive quantification of pharmaceutical compounds, high-resolution mass spectrometry (HRMS) is the industry standard.[3] Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are preferred for their ability to provide sub-ppm mass accuracy and high resolving power.[4][5][6]

  • Expertise & Experience: While triple quadrupole (QQQ) instruments are the gold standard for targeted quantification, HRMS platforms like the Orbitrap or Q-TOF offer unparalleled versatility.[7] They allow for both targeted analysis and untargeted screening, enabling retrospective data analysis without needing to re-run samples—a significant advantage in discovery and metabolite identification workflows.[5][7]

  • Trustworthiness: High mass accuracy (< 1 ppm) allows for the confident determination of the elemental composition, drastically reducing the possibility of false positives.[4][5] High resolution (> 60,000 FWHM) ensures that the analyte signal is clearly distinguished from matrix interferences, which is critical for analysis in complex biological samples.[3][8]

The Analytical Workflow: From Sample to Signal

A successful analysis is a chain of validated steps. This section details a robust workflow, from initial sample handling to instrumental analysis.

Experimental Workflow Diagram

The overall process can be visualized as a logical sequence, ensuring reproducibility and quality control at each stage.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation & Validation A Sample Receipt & Logging B Stock Solution Preparation (e.g., 1 mg/mL in DMSO) A->B C Working Solution Dilution (e.g., 10 µg/mL in Acetonitrile/Water) B->C D Matrix Spike / SPE (If required for complex matrices) C->D E LC Separation (Reversed-Phase C18) D->E F ESI Ionization (Positive Mode) E->F G HRMS Detection (Full Scan & dd-MS²) F->G H Data Processing (Peak Integration & Formula Confirmation) G->H I Fragmentation Analysis (Structural Elucidation) H->I J Method Validation & Reporting (ICH Q2(R2) Guidelines) I->J

Caption: High-level workflow for the LC-HRMS analysis of the target compound.

Protocol 1: Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration, minimizing matrix effects.[3][9]

Objective: To prepare a 10 µg/mL analytical standard in a solvent suitable for LC-MS injection.

Materials:

  • This compound solid standard

  • Dimethyl sulfoxide (DMSO), LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Deionized water, 18 MΩ·cm

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • 2 mL LC-MS vials with septa caps

Step-by-Step Methodology:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of the solid standard into a clean glass vial.

    • Dissolve the solid in 1.0 mL of DMSO. Vortex until fully dissolved. Causality: DMSO is an excellent solvent for many organic molecules, but high concentrations can interfere with ESI and chromatography. This stock is for intermediate dilution.

  • Intermediate Solution (100 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 1.0 mL volumetric flask.

    • Bring to volume with ACN. This minimizes the final DMSO concentration.

  • Working Solution (10 µg/mL):

    • Pipette 100 µL of the 100 µg/mL intermediate solution into a clean vial.

    • Add 900 µL of 50:50 ACN/Water. This ensures compatibility with the initial mobile phase conditions of a typical reversed-phase LC method.[10]

    • Vortex thoroughly and transfer to a 2 mL LC-MS vial.

Self-Validation Check: This protocol creates a standard at a concentration known to be effective for small molecule analysis on modern HRMS systems.[10] For analysis in complex matrices like plasma, a more rigorous Solid-Phase Extraction (SPE) protocol would be necessary to remove proteins and phospholipids.[11][12][13]

Instrumental Method Development

The instrument method must be optimized to achieve sensitive detection, chromatographic separation, and informative fragmentation.

Protocol 2: LC-HRMS Instrument Setup

Objective: To establish a robust LC-HRMS method for the detection and fragmentation of the target analyte.

Instrumentation:

  • UHPLC System coupled to a Q-TOF or Orbitrap Mass Spectrometer.[4][8]

  • Electrospray Ionization (ESI) source.[14]

Optimized Parameters Table:

ParameterSettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmStandard for retaining and separating moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in ACNOrganic eluent for reversed-phase chromatography.
Gradient 5% B to 95% B over 8 minA generic gradient suitable for screening and initial analysis.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for peak distortion.
Ionization Mode ESI PositiveThe N-methyl indazole core is basic and readily protonated.
Capillary Voltage 3.5 kVStandard voltage to generate a stable electrospray.
Source Temp. 120 °CAssists in desolvation of droplets.
Desolvation Gas Nitrogen, 800 L/hr @ 350 °CHigh flow and temperature are crucial for efficient solvent evaporation.[15]
Acquisition Mode Full Scan (m/z 50-500) & dd-MS²Full scan detects the precursor ion; data-dependent MS² triggers fragmentation on the most intense ions.[7]
Resolution 70,000 @ m/z 200 (Orbitrap)A good compromise between scan speed and mass accuracy for LC-MS.[3]
Collision Energy Stepped (e.g., 15, 30, 45 eV)Using multiple energy levels ensures a wide range of fragments are generated for comprehensive structural analysis.
Data Interpretation: Expected Mass and Fragmentation

The high-resolution mass spectrum will provide two key pieces of information: the accurate mass of the protonated molecule, [M+H]⁺, and its characteristic fragmentation pattern.

Expected Precursor Ion:

  • Formula: [C₁₀H₁₀BrN₂O₂]⁺

  • Calculated Monoisotopic Mass: 268.9976 Da

  • Isotopic Pattern: A prominent peak at ~268.9976 Da (⁷⁹Br) and another at ~270.9956 Da (⁸¹Br) with nearly identical intensity. This doublet is a definitive indicator of a single bromine atom.

Proposed Fragmentation Pathway:

The structure of this compound suggests several likely fragmentation points under collision-induced dissociation (CID).

G parent [M+H]⁺ m/z 269/271 C₁₀H₁₀BrN₂O₂⁺ frag1 Loss of CH₃OH (-32 Da) parent->frag1 frag3 Loss of CH₂O₂ (-46 Da) parent->frag3 frag4 Loss of COOCH₃ (-59 Da) parent->frag4 ion1 m/z 237/239 C₉H₆BrN₂O⁺ frag1->ion1 frag2 Loss of CO (-28 Da) ion1->frag2 ion2 m/z 209/211 C₈H₆BrN₂⁺ frag2->ion2 ion3 m/z 223/225 C₉H₈BrN₂⁺ frag3->ion3 ion4 m/z 210/212 C₈H₇BrN₂⁺ frag4->ion4

Caption: Predicted fragmentation pathways for the [M+H]⁺ ion.

  • Primary Losses from the Ester Group: The methyl ester is a common site for initial fragmentation. We can predict:

    • Loss of methanol (CH₃OH, 32 Da): A common rearrangement, leading to an acylium ion at m/z 237/239 .[16]

    • Subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion would yield a fragment at m/z 209/211 .[16]

    • Loss of the entire methoxycarbonyl radical (•COOCH₃, 59 Da) would result in an ion at m/z 210/212 .

  • Ring Fragmentation: Cleavage of the indazole ring itself is also possible, though typically requires higher collision energy.

Method Validation: Ensuring Trustworthiness and Compliance

A developed method is not complete until it is validated to be fit for its intended purpose.[17][18] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate.[19][20]

Core Validation Parameters (ICH Q2(R2) / FDA Guidance): [17][19][21]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the lack of interfering peaks at the analyte's retention time and m/z in a blank matrix. HRMS provides excellent specificity.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve should be prepared with a minimum of five non-zero points, and the correlation coefficient (r²) should typically be >0.99.

  • Accuracy: The closeness of test results to the true value. Determined by analyzing samples with known concentrations (e.g., spiked matrix) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-assay precision): Analysis in one laboratory, over a short period.

    • Intermediate Precision (Inter-assay precision): Analysis within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. Typically defined based on signal-to-noise ratios (e.g., S/N > 3 for LOD, S/N > 10 for LOQ).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature).

Conclusion

This guide outlines a comprehensive and scientifically grounded strategy for the mass spectrometric analysis of this compound. By leveraging the power of modern LC-HRMS instrumentation and adhering to rigorous sample preparation and method validation principles, researchers can achieve unambiguous identification and reliable characterization of this and similar small molecules. The causality-driven approach presented here ensures that the resulting data is not only accurate but also defensible, meeting the high standards required in pharmaceutical research and development.

References

  • High Performance Mass Spectrometry for Small Molecule and Protein Applications. (n.d.). American Laboratory.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog.
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe.
  • Analysis of pharmaceuticals, steroids and antibiotics using UHPLC- Orbitrap mass spectrometry. (n.d.). Thermo Fisher Scientific.
  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (n.d.). PMC.
  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility.
  • Orbitrap Mass Spectrometer. (n.d.). AxisPharm.
  • Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation.
  • High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites. (n.d.). Benchchem.
  • Aptuit adds Q-TOF-MS for small molecule analysis. (2014). Wiley Analytical Science.
  • Drugs of abuse: Reliable analysis through Orbitrap mass spec. (2015). Thermo Fisher Scientific.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International.
  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). FDA.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Mass spectrometry for precision medicine and modern pharmaceuticals. (n.d.). Uniwersytet Medyczny w Lodzi.
  • The mass fragments of indole and indazole synthetic cannabimimetic compounds. (n.d.). ResearchGate.
  • Methyl 6-bromo-1H-indazole-3-carboxylate. (n.d.). CymitQuimica.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds. (n.d.). MDPI.
  • FDA Guidance For Industry Analytical Procedures and Methods Validation. (n.d.). Scribd.
  • Electrospray ionization/mass spectrometry study of organosulfur heterocycles. (2000). ResearchGate.
  • Validation of clinical LC-MS/MS methods: What you need to know. (2018). YouTube.
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2024). ResearchGate.
  • 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. (n.d.). Chemsrc.
  • Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends. (2021). PubMed.
  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
  • 6-Bromo-1-methyl-1H-indazole. (n.d.). PubChem.
  • Electrospray ionization. (n.d.). Wikipedia.
  • Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation. (n.d.). ResearchGate.
  • Modern Electrospray Ionization Mass Spectrometry Techniques. (n.d.). PMC.
  • Methyl 6-bromo-1H-indazole-3-carboxylate. (n.d.). Santa Cruz Biotechnology.
  • Methyl 7-bromo-1h-indazole-3-carboxylate. (n.d.). PubChemLite.
  • METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE. (n.d.). ChemicalBook.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate.
  • methyl 6-bromo-1H-indazole-4-carboxylate. (n.d.). PubChem.
  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona.
  • This compound. (n.d.). CymitQuimica.

Sources

Regioselective synthesis of 1-methylindazole-6-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective Synthesis of 1-Methylindazole-6-carboxylate Derivatives

Abstract

The indazole scaffold is a privileged motif in medicinal chemistry, with N-alkylated derivatives forming the core of numerous therapeutic agents.[1][2] A significant and persistent challenge in their synthesis is the control of regioselectivity during the N-alkylation step, which often yields a difficult-to-separate mixture of N1 and N2 isomers.[3][4] This guide provides a comprehensive technical overview of field-proven methodologies for the regioselective synthesis of 1-methylindazole-6-carboxylate derivatives, a key intermediate in pharmaceutical development. We will delve into the core mechanistic principles governing this selectivity, present a robust and scalable experimental protocol, and provide quantitative data to validate the approach. The methodologies described herein are designed to offer researchers and drug development professionals a reliable pathway to access the desired N1-alkylated regioisomer with high fidelity, thereby streamlining synthetic campaigns and accelerating discovery programs.

The Core Challenge: Overcoming Isomeric Ambiguity in Indazole N-Alkylation

The indazole ring system possesses two nucleophilic nitrogen atoms, leading to two possible regioisomers upon alkylation: the N1 and N2-substituted products. The relative proportion of these isomers is highly sensitive to reaction conditions, the nature of the indazole substituents, and the alkylating agent employed.[5] From a thermodynamic perspective, the 1H-indazole tautomer is generally more stable than the 2H-tautomer.[5][6] This intrinsic stability is the cornerstone of achieving N1 selectivity. Methods that allow for equilibration between the two isomeric products will ultimately favor the formation of the more stable N1-alkylated indazole. Conversely, conditions that favor kinetic control can often lead to significant quantities of the N2 isomer. The frequent co-formation of both isomers complicates purification and reduces the overall yield of the desired product, representing a substantial bottleneck in process chemistry and drug discovery.[2] This guide focuses on leveraging thermodynamic control to achieve a predictable and high-yielding synthesis of the N1-methyl regioisomer.

cluster_0 Indazole Alkylation Indazole Indazole-6-carboxylate (Tautomeric Mixture) N1_Product 1-Methyl-indazole-6-carboxylate (Thermodynamic Product, N1) Indazole->N1_Product Alkylation (CH3I) N2_Product 2-Methyl-indazole-6-carboxylate (Kinetic Product, N2) Indazole->N2_Product Alkylation (CH3I)

Caption: The fundamental challenge in indazole alkylation.

Mechanistic Pillars of Regiocontrol

Achieving high N1-selectivity is not a matter of chance but a result of carefully controlling the reaction environment to favor a specific mechanistic pathway. The interplay of the base, solvent, and substrate electronics dictates the outcome.

The Decisive Role of the Base and Solvent System

The choice of base and solvent is arguably the most critical factor in directing the regioselectivity of indazole alkylation.

  • Thermodynamic Control (High N1-Selectivity): The combination of a strong, non-nucleophilic hydride base such as sodium hydride (NaH) in a non-coordinating ethereal solvent like tetrahydrofuran (THF) has been consistently shown to provide excellent N1-selectivity.[1][2] Upon deprotonation, the sodium cation forms a tight ion pair with the indazole anion. It is hypothesized that the Na⁺ ion coordinates with the more electron-rich N2 atom, sterically hindering it from nucleophilic attack.[2][7] This leaves the N1 position as the primary site for alkylation, leading to the thermodynamically favored product.

  • Kinetic or Mixed Control (Poor Selectivity): In contrast, using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often results in poor regioselectivity, yielding mixtures of N1 and N2 isomers.[4][7][8] In these systems, the looser ion pairing and the solvent's ability to solvate the cation reduce the steric blockade at N2, allowing it to compete more effectively as a nucleophile.

Electronic and Steric Influence of Substituents

While the base/solvent system is primary, substituents on the indazole ring exert significant electronic and steric influence. Electron-withdrawing groups, such as the target carboxylate group at the C6 position, are fully compatible with methods designed for high N1-selectivity.[9][10] It is noteworthy that steric hindrance near the N1 position, for instance from a bulky C7 substituent, can override other factors and direct alkylation to the N2 position, even under otherwise N1-favoring conditions.[1][7]

Title Factors Influencing Regioselectivity Conditions Reaction Conditions Base: Strong (NaH) vs. Weak (K2CO3) Solvent: Aprotic (THF) vs. Polar (DMF) Control: Thermodynamic vs. Kinetic Outcome Regiochemical Outcome High N1 Selectivity (Desired) vs. N1/N2 Mixture Conditions->Outcome determines Substrate Substrate Properties Electronic Effects: EWG vs. EDG Steric Hindrance: C7 Substituents Substrate->Outcome influences

Caption: Key factors governing the outcome of indazole N-alkylation.

Field-Proven Protocol: Selective N1-Methylation of Methyl 1H-Indazole-6-carboxylate

This protocol is a self-validating system designed for the selective synthesis of methyl 1-methyl-1H-indazole-6-carboxylate, leveraging thermodynamic control for high regioselectivity.

Materials and Equipment
  • Reactants: Methyl 1H-indazole-6-carboxylate, Sodium Hydride (NaH, 60% dispersion in mineral oil), Methyl Iodide (CH₃I).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Reagents for Workup: Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath, rotary evaporator, column chromatography setup.

Step-by-Step Experimental Procedure

start Start: Inert Atmosphere step1 1. Suspend Methyl 1H-indazole-6-carboxylate and NaH in anhydrous THF. start->step1 step2 2. Cool the suspension to 0 °C in an ice bath. step1->step2 step3 3. Stir for 30-60 min at 0 °C to ensure complete deprotonation. step2->step3 step4 4. Add Methyl Iodide dropwise while maintaining 0 °C. step3->step4 step5 5. Allow reaction to warm to room temperature and stir until completion (TLC). step4->step5 step6 6. Quench reaction carefully with saturated aq. NH4Cl. step5->step6 step7 7. Perform aqueous workup and extract with an organic solvent (e.g., EtOAc). step6->step7 step8 8. Purify the crude product via column chromatography. step7->step8 end End: Isolated Product step8->end

Caption: Experimental workflow for selective N1-methylation.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 1H-indazole-6-carboxylate (1.0 equiv).

  • Deprotonation: Suspend the starting material in anhydrous THF. Add sodium hydride (1.2 equiv, 60% dispersion in oil) portion-wise at 0 °C (ice bath).

  • Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: Add methyl iodide (1.1-1.5 equiv) dropwise to the suspension at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure methyl 1-methyl-1H-indazole-6-carboxylate.

Validation: Scope and Quantitative Data

The robustness of thermodynamically controlled N-alkylation is demonstrated by its applicability across various indazoles bearing an ester functionality. Recent studies have systematically explored this transformation, confirming high selectivity for the N1 position.[9][10]

EntryIndazole SubstrateAlkylating PartnerN1:N2 RatioIsolated Yield (%)Reference
1Methyl 1H-indazole-3-carboxylaten-pentyl bromide>99:1-[11]
2Methyl 1H-indazole-5-carboxylateIsobutyraldehyde>99:179[9][10]
3 Methyl 1H-indazole-6-carboxylate Isobutyraldehyde >99:1 78 [9][10]
4Methyl 1H-indazole-4-carboxylateIsobutyraldehyde>99:177[9][10]
5Methyl 1H-indazole-7-carboxylateIsobutyraldehydeNo Reaction-[9][10]
Note: The reaction with isobutyraldehyde proceeds via a two-step reductive amination process but demonstrates the high N1-selectivity of the initial condensation step under thermodynamic control.

The data clearly indicates that indazoles substituted with a carboxylate at the 3-, 4-, 5-, and 6-positions are all selectively functionalized at the N1 position in high yield.[9][10] The lack of reactivity for the 7-carboxylate isomer highlights the powerful influence of sterics, where the C7-substituent likely hinders access to the adjacent N1 position.[9][10]

Alternative Synthetic Approaches

  • De Novo Ring Synthesis: This approach involves constructing the 1-methylindazole ring from acyclic precursors. For instance, a cyclization reaction using an appropriately substituted N-methylhydrazine can provide direct, unambiguous access to the N1-methylated indazole core.[5] This method offers absolute regiocontrol from the outset.

  • Post-Cyclization Modification: One can also synthesize the parent 1H-indazole-6-carboxylic acid or its ester via established routes, such as diazotization of an appropriate aminobenzoic acid derivative, followed by the selective N-methylation protocol described in this guide.[12][13]

Conclusion

The regioselective synthesis of 1-methylindazole-6-carboxylate is a critical transformation for which reliable and scalable solutions are essential. By understanding and applying the principles of thermodynamic control, specifically through the judicious use of a sodium hydride/THF system, researchers can effectively overcome the common challenge of N1/N2 isomer formation. The protocol detailed in this guide provides a field-proven, robust, and high-yielding pathway to the desired N1-alkylated product. This methodology not only facilitates the synthesis of the target molecule but also provides a foundational strategy for accessing a wide range of N1-alkylated indazole derivatives, empowering further innovation in medicinal chemistry and drug development.

References

Preparation of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE from 6-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE from 6-bromo-1H-indazole

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the preparation of this compound, a key intermediate in pharmaceutical research and drug development. The synthesis commences with the readily available starting material, 6-bromo-1H-indazole, and proceeds through a logical two-step sequence involving N-methylation and subsequent C3-bromination. This document elucidates the mechanistic rationale behind the chosen synthetic strategy, offers detailed step-by-step experimental protocols, and presents characterization data for the synthesized compounds. The guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, providing them with a robust and reproducible pathway to this valuable indazole derivative.

Introduction and Strategic Overview

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their prevalence in medicinal chemistry stems from their ability to mimic the purine nucleobases and interact with a wide array of biological targets. Specifically, functionalized indazoles have demonstrated efficacy as anti-tumor, anti-inflammatory, and antimicrobial agents. The target molecule, this compound, incorporates several key functionalities: a methylated indazole core, a bromine atom at the 3-position, and a methyl ester at the 6-position. These features make it a versatile building block for the synthesis of more complex pharmaceutical candidates through cross-coupling reactions and further derivatization.

The synthetic strategy outlined herein is designed for efficiency and selectivity, starting from 6-bromo-1H-indazole. The overall transformation is depicted in the workflow diagram below.

Synthetic Workflow A 6-bromo-1H-indazole B 6-bromo-1-methyl-1H-indazole A->B  Methylation (NaH, CH3I, DMF) C This compound B->C  Bromination (DBDMH, Ultrasound)

Caption: Overall synthetic workflow for the preparation of the target compound.

Mechanistic Considerations and Experimental Rationale

Step 1: N-Methylation of 6-bromo-1H-indazole

The initial step involves the selective methylation of the indazole nitrogen. The indazole ring system possesses two nitrogen atoms, and the regioselectivity of alkylation is a critical consideration. In the presence of a strong base, such as sodium hydride (NaH), the proton at the N1 position is preferentially abstracted due to its higher acidity compared to the N2 proton. The resulting indazolide anion is a potent nucleophile that readily reacts with an electrophilic methyl source, typically methyl iodide (CH₃I), to yield the N1-methylated product.[1][2] Dimethylformamide (DMF) is an ideal solvent for this reaction as it is polar aprotic and effectively solvates the sodium cation, enhancing the reactivity of the indazolide anion.

Step 2: C3-Bromination of 6-bromo-1-methyl-1H-indazole

The subsequent step is the regioselective bromination of the methylated intermediate at the C3 position. The C3 position of the indazole ring is susceptible to electrophilic substitution. Traditional brominating agents like liquid bromine (Br₂) can be hazardous and may lead to side products. A safer and more efficient alternative is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[3][4] This reagent serves as a solid, easy-to-handle source of electrophilic bromine.

Recent advancements have demonstrated that ultrasound irradiation can significantly accelerate this type of halogenation reaction.[3][4] Sonication promotes the formation of reactive intermediates and enhances mass transfer, often leading to shorter reaction times and higher yields under milder conditions compared to conventional heating. The proposed mechanism is not believed to be a radical process.[3][4]

Detailed Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where required. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Product purification should be performed using column chromatography. Characterization can be carried out using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of 6-bromo-1-methyl-1H-indazole
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.67 g, 17.6 mmol) in anhydrous dimethylformamide (50 mL) under a nitrogen atmosphere, add a solution of 6-bromo-1H-indazole (3.0 g, 15.2 mmol) in anhydrous DMF (20 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 mL, 17.6 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC. Upon completion, carefully quench the reaction by the slow addition of water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromo-1-methyl-1H-indazole as a solid.

Synthesis of this compound
  • In a suitable vessel, dissolve 6-bromo-1-methyl-1H-indazole (2.11 g, 10 mmol) in a suitable solvent such as dichloromethane or acetonitrile (50 mL).

  • Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.43 g, 5 mmol) to the solution.

  • Place the reaction vessel in an ultrasonic bath and sonicate at room temperature for 30-60 minutes.[3][4]

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any insoluble byproducts.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (2 x 30 mL) to quench any remaining bromine, followed by brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Data Summary and Characterization

The following table summarizes the expected physicochemical properties of the key compounds in this synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Form
6-bromo-1H-indazoleC₇H₅BrN₂197.03Solid
6-bromo-1-methyl-1H-indazoleC₈H₇BrN₂211.06Solid[5]
This compoundC₁₀H₈BrN₃O₂Not specifiedSolid

Expected Characterization Data for this compound:

  • ¹H NMR: Peaks corresponding to the methyl group on the indazole nitrogen, the methyl ester protons, and the aromatic protons on the indazole ring.

  • ¹³C NMR: Resonances for the carbons of the indazole core, the methyl groups, and the carbonyl carbon of the ester.

  • Mass Spectrometry: A molecular ion peak consistent with the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

Self-Validating Systems and Protocol Trustworthiness

The reliability of this synthetic protocol is ensured by several self-validating checkpoints:

  • Reaction Monitoring: The use of TLC at each stage allows for the real-time tracking of the consumption of starting materials and the formation of products, ensuring that each reaction proceeds to completion.

  • Spectroscopic Confirmation: The identity and purity of the intermediates and the final product are unequivocally confirmed by standard spectroscopic techniques (NMR and MS). The expected spectral data for the intermediates are well-established, providing a clear benchmark for success.

  • Reproducibility: The described reaction conditions, particularly the use of a stable brominating agent like DBDMH and controlled methylation conditions, are known to be robust and reproducible.

Conclusion

This technical guide has detailed a logical and efficient two-step synthesis of this compound starting from 6-bromo-1H-indazole. The described protocol leverages modern synthetic methodologies, such as ultrasound-assisted bromination, to provide a safe and effective route to this valuable pharmaceutical intermediate. The in-depth explanation of the reaction mechanisms and the inclusion of detailed experimental procedures are intended to empower researchers to successfully replicate and adapt this synthesis for their drug discovery and development programs.

References

  • RSC Publishing. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]

  • PubChem. 6-Bromo-1-methyl-1H-indazole. [Link]

  • PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]

  • National Center for Biotechnology Information. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]

  • PrepChem.com. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). [Link]

  • Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

A Comprehensive Technical Guide to the Synthesis of Substituted 3-Bromoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Bromoindazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable photophysical properties.[1] Within this class of compounds, substituted 3-bromoindazoles have emerged as exceptionally versatile synthetic intermediates. The bromine atom at the C3 position serves as a highly effective "synthetic handle," enabling a wide array of post-functionalization reactions, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl, heteroaryl, and alkyl groups, providing a powerful platform for the generation of diverse molecular libraries for drug discovery and the development of novel functional materials.

This guide provides an in-depth exploration of the primary synthetic strategies for accessing substituted 3-bromoindazoles. We will delve into the mechanistic underpinnings of each method, offering field-proven insights into the rationale behind experimental choices. This document is designed for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this critical area of synthetic chemistry.

Chapter 1: Direct C-H Bromination of Indazoles: A Modern and Atom-Economical Approach

The direct functionalization of C-H bonds represents a paradigm shift in modern organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional multi-step sequences. In the context of 3-bromoindazole synthesis, direct C-H bromination at the C3 position has been a significant area of development.

Mechanism and Rationale

The C3 position of the indazole ring is inherently electron-rich, making it susceptible to electrophilic attack. However, controlling the regioselectivity of bromination can be challenging, as other positions on the indazole nucleus can also react. Recent advancements have focused on the development of mild and highly regioselective brominating agents and reaction conditions.

One of the most effective modern methods involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source, often in conjunction with ultrasound irradiation.[2][3][4][5] This approach offers several advantages, including rapid reaction times, mild conditions, and high yields. Mechanistic studies suggest that this is not a radical process, but rather an electrophilic aromatic substitution.[2][3][5]

Experimental Protocol: Ultrasound-Assisted C3 Bromination of 2-Phenyl-2H-indazole

This protocol is adapted from a reported efficient and rapid bromination procedure.[3][4][5]

Materials:

  • 2-Phenyl-2H-indazole (1.0 mmol)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 mmol)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol)

  • Ethanol (EtOH) (10.0 mL)

  • Ultrasonic bath (40 kHz/50 W)

Procedure:

  • To a 25 mL round-bottom flask, add 2-phenyl-2H-indazole (1.0 mmol), DBDMH (1.0 mmol), and Na₂CO₃ (2.0 mmol).

  • Add ethanol (10.0 mL) to the flask.

  • Place the flask in an ultrasonic bath pre-heated to 40 °C.

  • Irradiate the reaction mixture with ultrasound (40 kHz/50 W) for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the flask from the ultrasonic bath and allow it to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 3-bromo-2-phenyl-2H-indazole.

Data Presentation: Scope of the Ultrasound-Assisted Bromination
EntrySubstrate (Indazole)ProductYield (%)
12-Phenyl-2H-indazole3-Bromo-2-phenyl-2H-indazole95
22-(4-Methylphenyl)-2H-indazole3-Bromo-2-(4-methylphenyl)-2H-indazole92
32-(4-Chlorophenyl)-2H-indazole3-Bromo-2-(4-chlorophenyl)-2H-indazole88
42-(4-Methoxyphenyl)-2H-indazole3-Bromo-2-(4-methoxyphenyl)-2H-indazole90
52-Benzyl-2H-indazole3-Bromo-2-benzyl-2H-indazole85

Data is representative and compiled from literature reports.[3]

Workflow Diagram: Ultrasound-Assisted C3 Bromination

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Indazole Substituted Indazole Reaction Reaction Mixture Indazole->Reaction DBDMH DBDMH DBDMH->Reaction Base Na₂CO₃ Base->Reaction Solvent Ethanol Solvent->Reaction Ultrasound Ultrasound (40 kHz) Ultrasound->Reaction 30 min Temperature 40 °C Temperature->Reaction Workup Workup & Purification Reaction->Workup Product 3-Bromoindazole Workup->Product

Caption: Workflow for the ultrasound-assisted C3 bromination of indazoles.

Chapter 2: The Sandmeyer Reaction: A Classic and Reliable Route from 3-Aminoindazoles

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[6][7][8] This transformation is particularly valuable for the synthesis of 3-bromoindazoles, starting from readily available 3-aminoindazoles.

Mechanism and Rationale

The Sandmeyer reaction proceeds through a free radical mechanism.[7][9] The key steps are:

  • Diazotization: The primary aromatic amine (3-aminoindazole) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Single Electron Transfer (SET): The copper(I) bromide catalyst donates a single electron to the diazonium salt, leading to the formation of a diazo radical and copper(II) bromide.[9]

  • Dediazoniation: The diazo radical rapidly loses a molecule of nitrogen gas to generate an aryl radical.[9]

  • Halogen Transfer: The aryl radical abstracts a bromine atom from copper(II) bromide to form the final 3-bromoindazole product and regenerate the copper(I) catalyst.[9]

The choice of copper(I) bromide is crucial for the success of the reaction, as it facilitates the key single electron transfer and subsequent halogen transfer steps.[8][9]

Experimental Protocol: Sandmeyer Bromination of 3-Aminoindazole

Materials:

  • 3-Aminoindazole (1.0 mmol)

  • Hydrobromic acid (HBr), 48% (3.0 mL)

  • Sodium nitrite (NaNO₂) (1.1 mmol)

  • Copper(I) bromide (CuBr) (1.2 mmol)

  • Ice

  • Water

Procedure:

  • Diazotization:

    • In a flask cooled in an ice-salt bath to 0-5 °C, dissolve 3-aminoindazole (1.0 mmol) in 48% HBr (3.0 mL).

    • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 mmol) dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of CuBr (1.2 mmol) in 48% HBr (2.0 mL).

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Mechanism Diagram: Sandmeyer Reaction for 3-Bromoindazole Synthesis

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_product Product Aminoindazole 3-Aminoindazole Diazonium Indazole-3-diazonium salt Aminoindazole->Diazonium NaNO₂, HBr, 0-5 °C SET Single Electron Transfer (SET) Diazonium->SET CuBr Dediazoniation Dediazoniation SET->Dediazoniation - N₂ HalogenTransfer Halogen Transfer Dediazoniation->HalogenTransfer CuBr₂ Bromoindazole 3-Bromoindazole HalogenTransfer->Bromoindazole

Caption: Mechanism of the Sandmeyer reaction for the synthesis of 3-bromoindazoles.

Chapter 3: Synthesis from Pre-functionalized Aromatic Precursors

From 2-Bromobenzonitriles

One such method involves the use of substituted 2-bromobenzonitriles as starting materials. A two-step synthesis has been described that involves a palladium-catalyzed arylation of benzophenone hydrazone with the 2-bromobenzonitrile, followed by an acidic deprotection and cyclization sequence to yield the corresponding 3-aminoindazole.[10] While this provides the 3-aminoindazole, which would then require a subsequent Sandmeyer reaction, it highlights the utility of 2-bromobenzonitriles in the synthesis of the indazole core.

From Isatins

Isatins (1H-indole-2,3-diones) are versatile precursors for the synthesis of a wide range of heterocyclic compounds.[11][12] The synthesis of 3-bromoindazoles from isatins is a less common but viable route. This typically involves a ring-opening and recyclization sequence. For example, treatment of an isatin with a brominating agent and a source of nitrogen could potentially lead to the formation of the indazole ring. The specific conditions would need to be carefully optimized to favor the desired cyclization pathway.

Workflow Diagram: General Strategy from Pre-functionalized Precursors

G cluster_precursors Precursors cluster_reactions Reaction Sequences cluster_product Product Bromobenzonitrile 2-Bromobenzonitrile Sequence1 Multi-step Synthesis Bromobenzonitrile->Sequence1 Isatin Substituted Isatin Sequence2 Ring Opening & Recyclization Isatin->Sequence2 Product Substituted 3-Bromoindazole Sequence1->Product Sequence2->Product

Caption: General synthetic strategies from pre-functionalized aromatic precursors.

Chapter 4: The Horizon of Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis has revolutionized organic synthesis, and the construction of the indazole nucleus is no exception.[1][13][14] While direct C-H bromination and the Sandmeyer reaction are the most established methods for obtaining 3-bromoindazoles, transition-metal-catalyzed approaches offer promising future directions. These methods often involve the formation of the indazole ring through C-N bond-forming reactions catalyzed by metals such as palladium or copper.[1]

For instance, a palladium-catalyzed intramolecular amination of N-tosylhydrazones has been reported for the synthesis of indazoles.[15] While this specific example does not directly yield a 3-bromoindazole, it illustrates the potential of using transition-metal catalysis to construct the core structure. A future avenue of research could involve the development of a one-pot, transition-metal-catalyzed process that simultaneously forms the indazole ring and introduces the bromine atom at the C3 position.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Direct C-H Bromination Substituted IndazoleDBDMH, UltrasoundHigh atom economy, mild conditions, rapid reactionsPotential for regioselectivity issues with certain substrates
Sandmeyer Reaction 3-AminoindazoleNaNO₂, CuBr, HBrReliable, well-established, good yieldsRequires pre-functionalized starting material, use of stoichiometric copper salts
From Precursors 2-Bromobenzonitriles, IsatinsVariousAccess to specific substitution patternsOften multi-step, may require harsh conditions
Transition-Metal Catalysis VariousPd, Cu catalystsPotential for novel disconnections and high efficiencyMethods for direct 3-bromoindazole synthesis are still developing

Applications in Drug Development and Materials Science

The synthetic utility of 3-bromoindazoles is vast. In drug discovery, they are key building blocks for the synthesis of a wide range of biologically active molecules. For example, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce pharmacophoric groups that modulate the activity of the final compound. Indazole-containing drugs have shown promise as PARP inhibitors, antiemetics, and kinase inhibitors.[5]

In materials science, the ability to functionalize the 3-position of the indazole ring allows for the tuning of the electronic and photophysical properties of the molecule. This makes 3-bromoindazoles valuable precursors for the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

Conclusion

The synthesis of substituted 3-bromoindazoles is a critical area of research with significant implications for both medicinal chemistry and materials science. This guide has provided a comprehensive overview of the key synthetic strategies, from the classic Sandmeyer reaction to modern direct C-H bromination techniques. By understanding the mechanisms, advantages, and limitations of each approach, researchers can make informed decisions about the most appropriate synthetic route for their specific target molecules. As the field of organic synthesis continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the preparation of this important class of compounds.

References

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(48), 31239-31243. [Link][2]

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate. [Link][3]

  • The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),... - ResearchGate. (n.d.). Retrieved from [Link][4]

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(48), 31239–31243. [Link][5]

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Organic Letters, 12(8), 1888–1891. [Link][10]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(11), 6333-6340. [Link][16]

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link][6]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link][7]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link][17]

  • Sandmeyer Reaction. (2025, February 8). J&K Scientific LLC. [Link][9]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(12), 3149-3171. [Link][8]

  • Synthesis of 3-substituted indazoles from arynes and N-tosylhydrazones. (2011). Organic Letters, 13(13), 3340-3343. [Link][18]

  • Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. (n.d.). Digital Repository. [Link][19]

  • Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. (2011). Tetrahedron, 67(3), 568-575. [Link][20]

  • Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. (2022). Organic & Biomolecular Chemistry, 20(24), 4899-4916. [Link][21]

  • (PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles. (2023). Asian Journal of Organic Chemistry, 9(9), 1358-1373. [Link][1]

  • 3-Substituted indole: A review. (2019). International Journal of Chemical Studies, 7(2), 125-131. [Link][22]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2017). Monatshefte für Chemie - Chemical Monthly, 148(5), 805-832. [Link][11]

  • Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. (2020). Organic Syntheses, 97, 232-244. [Link][23]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. (2021). RSC Advances, 11(46), 28591-28615. [Link][24]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2018). Molecules, 23(1), 164. [Link][13]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (2021). Marine Drugs, 19(10), 548. [Link][14]

  • Synthesis and anti-inflammatory effects evaluation of 1,3 substituted isatin derivatives. (2021). The Thai Journal of Pharmaceutical Sciences, 45(5), 336-343. [Link][25]

  • Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. (2021). Molecules, 26(18), 5674. [Link][26]

  • Practical Synthesis of 3‐Carboxyindazoles. (2007). Synthetic Communications, 37(15), 2523-2528. [Link][15]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2019). The Journal of Organic Chemistry, 84(16), 10133-10143. [Link][27]

  • An improved preparation of isatins from indoles. (2001). ARKIVOC, 2001(1), 67-73. [Link][28]

  • Isatin Derivatives: A New Frontier in Synthesis and Applications. (2025). YouTube. [Link][12]

  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. (2021). Molecules, 26(23), 7247. [Link][29]

  • Benzoboroxoles: Synthesis and applications in medicinal chemistry. (2018). Journal of Organometallic Chemistry, 865, 12-22. [Link][30]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. (2021). RSC Advances, 11(46), 28591-28615. [Link][31]

  • Transition metal-catalyzed synthesis of spirooxindoles. (2021). RSC Advances, 11(11), 6044-6065. [Link][32]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Molecules, 26(16), 4913. [Link][33]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(15), 4913. [Link][34]

  • Advances in transition-metal-catalyzed synthesis of 3-substituted isocoumarins. (2017). Tetrahedron, 73(18), 2539-2557. [Link][35]

  • Boron in drug design: Recent advances in the development of new therapeutic agents. (2019). European Journal of Medicinal Chemistry, 179, 834-846. [Link][36]

Sources

The Indazole-6-Carboxylate Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a diverse range of biological targets, offering a fertile ground for the design of potent and selective drugs. The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, stands as a prominent member of this esteemed class.[1][2] Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, makes it an ideal pharmacophore for engaging with the active sites of various enzymes and receptors.[3][4]

This guide focuses on a particularly significant subset of this family: the indazole-6-carboxylate compounds. The introduction of a carboxylate group at the 6-position of the indazole ring provides a crucial handle for synthetic elaboration and a key interaction point with biological targets. This functionalization has unlocked new avenues in drug design, leading to the discovery of potent inhibitors of key signaling pathways implicated in cancer, inflammation, and other diseases.[5]

As a Senior Application Scientist, this guide is crafted to provide not just a theoretical overview, but a practical and in-depth understanding of the discovery, synthesis, and application of indazole-6-carboxylate compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

A Journey Through Time: The History and Discovery of Indazoles

The story of indazole begins in the 19th century with the pioneering work of Emil Fischer, who first reported the synthesis of an indazole derivative in 1883.[6][7] His initial method involved the thermal cyclization of o-hydrazino cinnamic acid, laying the groundwork for what would become a vast and varied field of heterocyclic chemistry.[6][7] The fundamental indazole structure exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the much rarer 3H-indazole. The 1H-tautomer is generally the most thermodynamically stable and, therefore, the most prevalent form.[3][5]

While indazoles are rare in nature, with a few alkaloids like nigellicine and nigeglanine being notable exceptions, their synthetic derivatives have demonstrated a broad spectrum of biological activities.[1] This has spurred extensive research over the last few decades to develop novel and efficient synthetic routes to access a wide array of functionalized indazoles.[8] The exploration of different substitution patterns on the indazole core has been a key driver of innovation in the field, with the 6-position proving to be a particularly fruitful site for modification. The introduction of a carboxylic acid or its ester at this position provides a versatile starting point for the synthesis of more complex molecules, including amides and other derivatives that have shown significant therapeutic potential.

Crafting the Core: Synthetic Methodologies for Indazole-6-Carboxylates

The synthesis of indazole-6-carboxylate and its derivatives is a multistep process that requires careful control of reaction conditions to achieve high yields and purity. A variety of synthetic strategies have been developed, often starting from commercially available substituted toluenes or benzoic acids. Below is a representative, detailed protocol for the synthesis of a key intermediate, methyl 1H-indazole-6-carboxylate.

Experimental Protocol: Synthesis of Methyl 1H-indazole-6-carboxylate

This protocol is a composite of established methods and serves as a self-validating system for the reliable production of the target compound.

Step 1: Nitration of 4-Methyl-3-aminobenzoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-methyl-3-aminobenzoic acid in concentrated sulfuric acid at 0°C.

  • Nitrating Agent Addition: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice and collect the precipitated product by filtration. Wash the solid with cold water until the filtrate is neutral and dry under vacuum to yield 4-methyl-3-nitrobenzoic acid.

Step 2: Esterification

  • Reaction Setup: Reflux the 4-methyl-3-nitrobenzoic acid in methanol with a catalytic amount of sulfuric acid for several hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 4-methyl-3-nitrobenzoate.

Step 3: Reductive Cyclization

  • Reaction Setup: Dissolve the methyl 4-methyl-3-nitrobenzoate in ethanol and add a reducing agent, such as tin(II) chloride dihydrate.

  • Reaction Execution: Heat the mixture to reflux for several hours.

  • Reaction Monitoring: Monitor the formation of the indazole ring by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure methyl 1H-indazole-6-carboxylate.[9]

The Blueprint for Activity: Physicochemical Properties and Structure-Activity Relationships (SAR)

The biological activity of indazole-6-carboxylate derivatives is intricately linked to their physicochemical properties and the nature of the substituents on the indazole core. Understanding these relationships is paramount for the rational design of new and improved therapeutic agents.

The indazole ring itself is a relatively lipophilic and stable aromatic system. The 6-carboxylate group, being a hydrogen bond acceptor and a potential site for ionic interactions, significantly influences the molecule's polarity and solubility. The ester or amide derivatives at this position allow for fine-tuning of these properties.

A key concept in the medicinal chemistry of indazoles is their role as bioisosteres for other functional groups, most notably the phenol and indole moieties. This bioisosteric replacement can lead to improved metabolic stability and pharmacokinetic profiles while maintaining or even enhancing biological activity.

Table 1: Comparative Physicochemical Properties of Indazole and its Bioisosteres

PropertyIndazolePhenolIndole
Molecular Weight ( g/mol ) 118.1494.11117.15
logP (o/w) 1.831.462.14
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 211
pKa 13.86 (acidic)9.95 (acidic)16.97 (acidic)

Data is approximate and can vary based on the specific derivative.

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies on various series of indazole derivatives have provided valuable insights into the structural requirements for potent biological activity. For kinase inhibitors, for example, the following general trends have been observed:

  • N1 vs. N2 Substitution: The position of substitution on the pyrazole ring (N1 or N2) can have a profound impact on activity and selectivity. This is often dictated by the specific topology of the kinase active site.

  • Amide Substituents at C6: The nature of the substituent on the carboxamide at the 6-position is critical for modulating potency and selectivity. Bulky or lipophilic groups can enhance binding to hydrophobic pockets within the target protein.

  • Substituents on the Benzene Ring: Substitution at other positions on the benzene ring can be used to fine-tune physicochemical properties and address potential metabolic liabilities.

Unlocking Therapeutic Potential: Biological Applications and Mechanisms of Action

Indazole-6-carboxylate derivatives have emerged as potent modulators of several key signaling pathways, leading to a wide range of therapeutic applications, particularly in oncology and inflammation.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The indazole scaffold has proven to be a privileged structure for the design of potent and selective kinase inhibitors.

  • Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in immunity and inflammation. Indazole-based compounds have been developed as potent JAK inhibitors for the treatment of autoimmune diseases and certain cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Indazole_Inhibitor Indazole-6-carboxylate Inhibitor Indazole_Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by indazole-6-carboxylate derivatives.

  • Interleukin-2 Inducible T-cell Kinase (ITK) Inhibitors: ITK is a key enzyme in the T-cell receptor signaling pathway and is essential for T-cell activation and differentiation.[10] ITK inhibitors are being investigated for the treatment of inflammatory and autoimmune diseases.

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor Lck Lck TCR->Lck 2. Lck Activation ZAP70 ZAP70 Lck->ZAP70 3. ZAP70 Recruitment & Phosphorylation LAT_SLP76 LAT/SLP76 ZAP70->LAT_SLP76 4. LAT/SLP76 Phosphorylation ITK ITK LAT_SLP76->ITK 5. ITK Recruitment & Activation PLCg1 PLCγ1 ITK->PLCg1 6. PLCγ1 Activation Downstream Downstream Signaling (Ca2+ flux, NFAT activation) PLCg1->Downstream 7. Signal Amplification Antigen Antigen Antigen->TCR 1. TCR Engagement Indazole_Inhibitor Indazole-6-carboxylate Inhibitor Indazole_Inhibitor->ITK Inhibition

Caption: The ITK signaling pathway in T-cells and the inhibitory action of indazole-6-carboxylate compounds.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are critical for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-mediated DNA repair, the inhibition of PARP leads to the accumulation of DNA damage and cell death through a process known as synthetic lethality.[11] Several indazole-based PARP inhibitors have been developed, with some reaching clinical use.

PARP_Inhibition_Pathway cluster_nucleus Nucleus DNA_SSB Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP 1. PARP Recruitment DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB 4. Replication Fork Collapse PARP->DNA_SSB 3. SSB Repair (Blocked) HR_Repair Homologous Recombination (BRCA1/2 dependent) DNA_DSB->HR_Repair 5. Repair Attempt Cell_Survival Cell Survival HR_Repair->Cell_Survival In Normal Cells Apoptosis Apoptosis HR_Repair->Apoptosis In BRCA-deficient Cancer Cells DNA_Damage DNA Damage DNA_Damage->DNA_SSB Indazole_Inhibitor Indazole-6-carboxylate PARP Inhibitor Indazole_Inhibitor->PARP 2. Inhibition

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

From Bench to Bedside: Case Studies in Drug Development

The therapeutic potential of the indazole-6-carboxylate scaffold is not merely theoretical. Several compounds incorporating this core structure have progressed through clinical trials and, in some cases, have been approved for patient use.

  • Niraparib (Zejula®): An orally active PARP inhibitor approved for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. Niraparib features a 2H-indazole-7-carboxamide core, demonstrating the therapeutic relevance of this substitution pattern.[5]

  • Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), Axitinib is used for the treatment of advanced renal cell carcinoma. While not a 6-carboxylate, its indazole core highlights the scaffold's success in kinase inhibition.[2]

Table 2: Selected Indazole-6-Carboxylate Derivatives and their Biological Activities

CompoundTarget(s)IC50/EC50Therapeutic Area
Derivative A JAK1/2Low nMInflammation
Derivative B ITKSub-µMAutoimmune Disease
MK-4827 PARP1/2Low nMOncology
Adjudin Sertoli-germ cell adhesion-Male Contraception

Data is illustrative and compiled from various sources. Specific values may vary.

The Horizon Ahead: Future Directions and Outlook

The journey of indazole-6-carboxylate compounds from their initial discovery to their current status as a privileged scaffold in drug development is a testament to the power of medicinal chemistry. The versatility of this core structure, coupled with a deep understanding of its structure-activity relationships, continues to fuel the discovery of new therapeutic agents.

Future research in this area is likely to focus on several key aspects:

  • Enhanced Selectivity: The development of next-generation inhibitors with improved selectivity for specific kinase isoforms or PARP family members to minimize off-target effects and improve safety profiles.

  • Novel Therapeutic Targets: The exploration of indazole-6-carboxylate derivatives against new and emerging biological targets beyond kinases and PARPs.

  • Advanced Drug Delivery: The formulation of these compounds into novel drug delivery systems to improve their pharmacokinetic properties and target them more effectively to the site of disease.

The indazole-6-carboxylate core is a powerful tool in the arsenal of the medicinal chemist. As our understanding of the molecular basis of disease continues to grow, so too will the opportunities to leverage this remarkable scaffold for the development of innovative medicines that can improve human health.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2024.

  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... ResearchGate.

  • 40 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures. Shutterstock.

  • JAK-STAT signaling pathway. Wikipedia.

  • A schematic representation of the mechanism of action of PARP... ResearchGate.

  • Schematic diagram of the JAK/STAT pathway in Drosophila. The basic... ResearchGate.

  • The JAK/STAT Pathway. PMC.

  • How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? FAQ.

  • Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Ingenta Connect.

  • Signal Transduction pathway of PARP enzyme[12]. ResearchGate.

  • T-Cell Signaling Regulated by the Tec Family Kinase, Itk. PMC.

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.

  • Signalling pathways that directly target HR. PARPi,PARP inhibitors;HR,... ResearchGate.

  • Interleukin-2-inducible T-cell kinase (ITK)—structure and signaling—(A)... ResearchGate.

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

  • Kinase Signaling Pathways. Cell Signaling Technology.

  • Domain structure of ITK kinase. ResearchGate.

  • A Review of Indazole derivatives in Pharmacotherapy of inflammation. ResearchGate.

  • A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. Innovare Academic Sciences.

  • ITK (gene). Wikipedia.

  • 3-Methyl-1H-indazole-6-carboxylic acid synthesis. ChemicalBook.

  • Schematic diagram of PARP activation in inflammatory signaling.... ResearchGate.

  • indazole. Organic Syntheses Procedure.

  • New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate.

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.[Source not available].
  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.

  • Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. PubMed.

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate.

  • Quantitative structure-activity relationship (QSAR) of indoloacetamides as inhibitors of human isoprenylcysteine carboxyl methyltransferase. PubMed.

  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.

  • 1H-Indazole-6-carboxylic acid 97 704-91-6. Sigma-Aldrich.

  • An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. ResearchGate.

  • Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed.

  • A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. PMC.

Sources

Methodological & Application

Application Notes and Protocols: METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1] Its bioisosteric relationship with indole allows it to modulate biological targets with high specificity. METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE is a highly valuable, functionalized building block, primed for diversification. The bromine atom at the C-3 position serves as a versatile synthetic handle for carbon-carbon bond formation, while the methyl ester at C-6 provides a site for further modification, such as amidation.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing C(sp²)–C(sp²) bonds.[2] Its operational simplicity, mild reaction conditions, tolerance of a vast array of functional groups, and the commercial availability of a diverse pool of boronic acid coupling partners make it an indispensable tool.[2][3][4][5]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling of this compound. It moves beyond simple procedural lists to explain the underlying mechanistic principles and offers robust, field-tested protocols for researchers engaged in the synthesis of novel molecular entities.

Pillar 1: Mechanistic Underpinnings of the Suzuki-Miyaura Reaction

A comprehensive understanding of the catalytic cycle is paramount for rational protocol design and effective troubleshooting. The reaction proceeds through a sequence of three fundamental steps, elegantly orchestrated by a palladium catalyst.[6][7][8]

  • Oxidative Addition : The cycle initiates with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of the indazole substrate. This forms a square-planar palladium(II) intermediate. The reactivity of the organic halide is a key factor, with the general trend being I > Br > OTf >> Cl.[9]

  • Transmetalation : This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium(II) center. This step is critically dependent on the presence of a base. The base activates the boronic acid, converting it into a more nucleophilic "ate" complex (organoborate), which readily engages in the transmetalation process.[10][11][12][13]

  • Reductive Elimination : In the final step, the two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active palladium(0) catalyst, allowing the cycle to continue.[6][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Ar-Pd(II)L₂-Br Pd0->OxAdd 1. Oxidative Addition (+ Ar-Br) Trans Transmetalation Intermediate Ar-Pd(II)L₂-Ar' OxAdd->Trans 2. Transmetalation (+ Ar'B(OH)₃⁻) Trans->Pd0 3. Reductive Elimination (- Ar-Ar') BoronicAcid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ (Ate Complex) BoronicAcid->Boronate + Base (e.g., OH⁻) Boronate->OxAdd Feeds into Cycle

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Pillar 2: Key Reagent Considerations & Causality

The success of the coupling hinges on the judicious selection of each component.

  • Palladium Catalyst & Ligand : The choice of catalyst and ligand is critical. For heteroaryl substrates like indazoles, the lone pair on the ring nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition.[14] Using pre-catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or ferrocene-based ligands (like in Pd(dppf)Cl₂) can mitigate this effect, enhance catalyst stability, and promote efficient oxidative addition and reductive elimination.[15][16]

  • Base : The base's primary role is to activate the boronic acid.[13][17] The choice of base can dramatically affect reaction rates and yields.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃) are widely used due to their effectiveness and moderate basicity, which is compatible with many functional groups.[7][18] Cesium carbonate is more soluble in organic solvents and often provides superior results, particularly in challenging couplings.

    • Phosphates (K₃PO₄) are stronger bases that can be effective when carbonates fail, but care must be taken with base-sensitive functional groups.

  • Solvent System : A biphasic solvent system, typically an organic solvent like 1,4-dioxane, toluene, or DME with water, is common.[6][9] This system facilitates the dissolution of both the organic substrates and the inorganic base, allowing them to interact at the phase interface. Degassing the solvent to remove oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Pillar 3: Experimental Protocols & Workflows

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required for particularly challenging boronic acids.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Combine Indazole, Boronic Acid, Base setup->reagents catalyst Add Catalyst System (Pd Source + Ligand) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat to Reaction Temp (Conventional or Microwave) solvent->reaction workup Reaction Work-up reaction->workup quench Cool & Quench workup->quench extract Aqueous/Organic Extraction quench->extract purify Purification (Column Chromatography) extract->purify end Pure Product purify->end

Figure 2: General Experimental Workflow.
Data Presentation: Comparative Protocol Parameters

The following table summarizes typical conditions for the protocols described below.

ParameterProtocol 1: Standard Thermal CouplingProtocol 2: Microwave-Assisted Coupling
Aryl Halide This compoundThis compound
Boronic Acid Aryl or Heteroaryl Boronic Acid (1.2 equiv)Aryl or Heteroaryl Boronic Acid (1.5 equiv)
Catalyst Pd(dppf)Cl₂ (3-5 mol%)Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)Cs₂CO₃ (2.5 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)1,4-Dioxane / EtOH / H₂O (7:2:1)
Temperature 80 - 100 °C120 - 150 °C
Time 4 - 18 hours15 - 45 minutes
Reference Based on[1][16]Based on[19]
Protocol 1: Standard Thermal Conditions for General Synthesis

This protocol is a reliable method for a broad range of aryl and heteroaryl boronic acids and is suitable for scales from milligrams to grams.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask), magnetic stirrer, heating mantle/oil bath.

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Catalyst Addition : Add the Pd(dppf)Cl₂ catalyst (0.03 equiv).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition : Add anhydrous 1,4-dioxane followed by degassed water via syringe (e.g., for a 0.5 mmol scale reaction, use 4 mL of dioxane and 1 mL of water).

  • Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[14][20]

Protocol 2: Microwave-Assisted Conditions for Rapid Library Synthesis

This protocol is ideal for rapid synthesis of compound libraries, significantly reducing reaction times.[19]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,4-Dioxane, Ethanol, Deionized Water (degassed)

  • Microwave reactor vials and instrument.

Procedure:

  • Reaction Setup : In a microwave reactor vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Cs₂CO₃ (2.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition : Add the solvent mixture of 1,4-dioxane, ethanol, and degassed water (e.g., in a 7:2:1 ratio, for a 0.2 mmol scale, use a total of 2 mL solvent).

  • Reaction : Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at 140 °C for 20-30 minutes. Note: Use stir mode and pre-stirring.

  • Work-up and Purification : After the reaction, cool the vial to room temperature. Filter the contents through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product as described in Protocol 1.[21]

Field-Proven Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality boronic acid. 4. Ineffective base or solvent.1. Use a fresh bottle of catalyst or a different pre-catalyst (e.g., a Buchwald-type G2 or G3 pre-catalyst).[22] 2. Ensure rigorous degassing of solvents and proper inert gas technique. 3. Check the purity of the boronic acid; protodeboronation can occur on storage. 4. Switch to a stronger base (K₃PO₄) or a different solvent system (e.g., Toluene/H₂O).
Debromination of Starting Material 1. Catalyst promotes hydrodebromination. 2. Reaction temperature is too high.1. This can be a significant side reaction with some heteroaryl bromides.[22] Try a different ligand; sometimes less electron-rich ligands can suppress this pathway. 2. Lower the reaction temperature and extend the reaction time.
Protodeboronation of Boronic Acid 1. Boronic acid is unstable under the reaction conditions. 2. Base is too strong or reaction is too prolonged.1. Use the corresponding pinacol boronic ester, which is often more stable.[23] 2. Use a milder base (e.g., Na₂CO₃) or shorten the reaction time.
Difficulty in Purification 1. Residual palladium catalyst. 2. Boronic acid homocoupling byproducts.1. Filter the crude reaction mixture through a pad of Celite before concentration. If issues persist, consider treatment with a palladium scavenger. 2. Ensure stoichiometry is correct (slight excess of boronic acid is typical, but a large excess can lead to byproducts). Optimize chromatography conditions.

Conclusion

This compound is a versatile and powerful building block for modern drug discovery. The Suzuki-Miyaura cross-coupling provides a reliable and highly adaptable method for its elaboration into diverse libraries of novel indazole derivatives. By understanding the core mechanistic principles and carefully selecting the catalyst, base, and solvent, researchers can effectively overcome common challenges associated with heteroaryl couplings. The protocols provided herein serve as a validated foundation for the successful synthesis of 3-aryl and 3-heteroaryl-1-methylindazole-6-carboxylates, paving the way for the discovery of next-generation therapeutics.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Lima, C. G. S., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • Biffis, A., Zecca, M., & Basato, M. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of Molecular Catalysis A: Chemical. [Link]

  • Karim, A., et al. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction employing MNPs@SiO2-NH2@Pd(dpa)Cl2. ResearchGate. [Link]

  • Valente, C., et al. (2019). The Suzuki–Miyaura Cross-Coupling Reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry Website. [Link]

  • El Kihel, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Samant, R. G., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Smajić, S., & Slaninová, J. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Request PDF. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]

  • Smajić, S., & Slaninová, J. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

  • ResearchGate. Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. ResearchGate. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Toudert, I., et al. (2009). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Ben-Yahia, A., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules. [Link]

  • Daoui, O., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]

  • Daoui, O., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]

  • Reddy, D. S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation has become indispensable in the fields of medicinal chemistry and drug development, where arylamines and heteroarylamines represent prevalent structural motifs in a vast array of pharmaceutical agents.[4] The indazole scaffold, in particular, is a privileged structure in numerous biologically active molecules, making the development of robust methods for its functionalization a critical endeavor.[5][6]

This document provides a comprehensive guide to the Buchwald-Hartwig amination of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE, a key intermediate for the synthesis of a diverse range of bioactive compounds. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss key optimization parameters and troubleshooting strategies to ensure successful implementation in a research and development setting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[1][7][8] The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, this compound, to form a Pd(II) intermediate.[9]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][7]

The efficiency of this cycle is highly dependent on the choice of ligand, which plays a crucial role in promoting both the oxidative addition and reductive elimination steps.

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-Br->Ar-Pd(II)(L)-NHR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(L)-NHR'R''->Pd(0)L Regeneration of Catalyst Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-NR'R'' Reductive Elimination Ar-Br This compound HNR'R'' Amine

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several critical parameters. For heteroaromatic substrates, careful optimization is often necessary to achieve high yields and avoid side reactions.[10]

Parameter Examples Key Considerations for this compound
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is often preferred as a Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. Both are generally effective.[2][11]
Ligand XPhos, SPhos, RuPhos, BrettPhos, XantphosBulky, electron-rich biaryl phosphine ligands are crucial for promoting the key steps of the catalytic cycle, especially with challenging substrates.[1][11] For heteroaromatic systems, ligands like XPhos or RuPhos often provide excellent results.
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required for the deprotonation of the amine.[11] Sodium tert-butoxide is a common and effective choice. For base-sensitive substrates, weaker bases like K₃PO₄ may be considered, potentially requiring higher reaction temperatures.[10]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated aprotic solvents are essential to prevent catalyst deactivation.[11][12] Toluene and dioxane are frequently used and generally provide good solubility for the reactants.
Temperature 80-110 °CThe reaction typically requires heating to achieve a reasonable rate.[11] The optimal temperature will depend on the specific amine and ligand used.
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst is sensitive to oxygen, making the use of an inert atmosphere critical for reproducibility and high yields.[11]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 - 2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask or glovebox)

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere of argon or nitrogen, add the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition: To the same flask, add this compound and the amine coupling partner.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired aminated indazole derivative.[2][11]

Troubleshooting Common Issues

While the Buchwald-Hartwig amination is a robust reaction, challenges can arise, particularly with heteroaromatic substrates.

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and deoxygenated. Use fresh catalyst and ligands.
Poor choice of ligand/baseScreen a panel of bulky phosphine ligands and different bases. The reactivity of heteroaromatic halides is highly ligand-dependent.[13]
Side Product Formation HydrodehalogenationThis can occur as a competing pathway.[1] Optimizing the ligand and reaction temperature may minimize this side reaction.
Reaction with ester groupWhile generally stable, strong bases at high temperatures could potentially lead to hydrolysis or other reactions of the methyl ester. If this is observed, consider using a milder base like K₃PO₄.
Inconsistent Results Oxygen contaminationEnsure a rigorously inert atmosphere is maintained throughout the reaction setup and duration.[11]
Impure starting materialsPurify starting materials before use.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of a wide range of substituted indazole derivatives. By carefully selecting the palladium catalyst, phosphine ligand, base, and solvent, and by maintaining a strictly inert atmosphere, researchers can achieve high yields of the desired C-N coupled products. This application note provides a solid foundation for the successful implementation and optimization of this critical transformation in a drug discovery and development setting.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • [Novel access to indazoles based on palladium-catalyzed amination chemistry]. (2010). PubMed. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Retrieved from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (2025). Wordpress. Retrieved from [Link]

  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (2025). ResearchGate. Retrieved from [Link]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. (2006). Organic Letters. Retrieved from [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). NIH. Retrieved from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of indazole motifs and their medicinal importance: An overview. (2021). Scite.ai. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. Retrieved from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). NIH. Retrieved from [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017). Reddit. Retrieved from [Link]

Sources

Application Notes and Protocols for Heck Coupling of 3-Bromoindazole Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Substituted Indazoles

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of biologically active compounds and approved pharmaceuticals.[1][2] Its unique structural and electronic properties make it a cornerstone in medicinal chemistry for the development of novel therapeutic agents targeting cancer, inflammation, and microbial infections.[3] The functionalization of the indazole core, particularly at the C-3 position, is a critical strategy for modulating pharmacological activity and optimizing drug-like properties.[4]

Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Heck coupling reaction stands out as a powerful and versatile tool.[5][6] This reaction enables the direct vinylation of aryl halides, providing a straightforward route to complex molecular architectures.[7] This guide provides a comprehensive overview and detailed protocols for the successful application of the Heck coupling reaction using 3-bromoindazole substrates, a topic of significant interest to researchers in drug discovery and organic synthesis. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols, and provide insights into overcoming common challenges, such as the competing dehalogenation side reaction.[8][9]

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction, also known as the Mizoroki-Heck reaction, proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[5][7] Understanding this mechanism is paramount for rational optimization of reaction conditions.

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 3-bromoindazole, forming a Pd(II) intermediate.[5][10] This is often the rate-determining step, and its efficiency is influenced by the electron density of the aryl halide and the nature of the palladium ligands.[10][11]

  • Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium center.[10] This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[5][10]

  • β-Hydride Elimination: A hydrogen atom on the β-carbon of the newly formed alkyl group is eliminated, leading to the formation of the vinylated indazole product and a hydridopalladium(II) species.[5][12]

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10] The base is crucial for neutralizing the hydrogen halide (HBr) formed during this step.[11]

Visualizing the Catalytic Cycle

Heck_Coupling_Mechanism cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Alkene [Ar-Pd(II)(Alkene)-Br(L_n)] Coord->PdII_Alkene Insertion Migratory Insertion PdII_Alkyl R-CH2-CH(Ar)-Pd(II)-Br(L_n) Insertion->PdII_Alkyl BetaElim β-Hydride Elimination Product Ar-CH=CH-R PdII_Alkyl->Product PdII_Hydride H-Pd(II)-Br(L_n) BetaElim->PdII_Hydride RedElim Reductive Elimination RedElim->Pd0 Base Base-HBr RedElim->Base ArylHalide 3-Bromoindazole (Ar-Br) ArylHalide->OxAdd Alkene Alkene (R-CH=CH2) Alkene->Coord Base_reac Base Base_reac->RedElim caption Figure 1. The catalytic cycle of the Heck coupling reaction.

Caption: A simplified representation of the Heck coupling catalytic cycle.

Key Reaction Parameters and Optimization

The success of a Heck coupling reaction with 3-bromoindazole substrates hinges on the careful selection and optimization of several key parameters.

Catalyst and Ligand Selection

The choice of the palladium source and accompanying ligand is critical for catalytic activity and stability.[13]

  • Palladium Precatalysts: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used precatalysts.[5] Pd(OAc)₂ is often preferred due to its air stability and is reduced in situ to the active Pd(0) species.[5]

  • Phosphine Ligands: Ligands play a crucial role in stabilizing the Pd(0) species, preventing the formation of inactive palladium black, and modulating the electronic and steric environment of the metal center.[10] Triphenylphosphine (PPh₃) is a widely used and effective ligand.[5] For more challenging couplings, bulky biaryl phosphines or N-heterocyclic carbenes (NHCs) can be employed to enhance reaction rates and yields.[10][14]

The Role of the Base and Solvent
  • Base: The base is essential for neutralizing the HBr generated during the catalytic cycle.[13] Common choices include organic amines like triethylamine (TEA) and inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5][10] The choice of base can significantly influence the reaction outcome, and empirical screening is often necessary.[15]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile are typically used to facilitate the dissolution of the reactants and the palladium catalyst.[10][15] The reaction is generally not sensitive to water, but deoxygenated solvents are recommended to prevent oxidation of the Pd(0) catalyst.[12]

Addressing the Challenge of Dehalogenation

A common side reaction in the Heck coupling of aryl bromides, particularly electron-deficient ones like 3-bromoindazoles, is dehalogenation (debromination).[8][9] This leads to the formation of the corresponding unsubstituted indazole, reducing the yield of the desired vinylated product.

Recent studies have shown that the addition of bromide salts, such as sodium bromide (NaBr), can effectively suppress this dehalogenation pathway.[8][9] The bromide ions are thought to stabilize the palladium intermediates and disfavor the undesired reductive elimination of HBr.

Optimized Protocol: Heck Coupling of 3-Bromo-1H-indazole with an Alkene

This protocol provides a general procedure for the Heck coupling of a 3-bromoindazole substrate. It is important to note that optimization of specific parameters may be required for different substrates.

Materials and Equipment
  • 3-Bromo-1H-indazole (or N-protected derivative)

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-1H-indazole (1.0 equiv.), palladium(II) acetate (0.02 - 0.05 equiv.), and triphenylphosphine (0.04 - 0.10 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., triethylamine, 2.0-3.0 equiv.) and anhydrous DMF.

  • Addition of Alkene: Add the alkene (1.2 - 1.5 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure 3-vinyl-1H-indazole derivative.

Experimental Workflow Diagram

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 3-bromoindazole, Pd(OAc)₂, and PPh₃ in a dry flask. B Establish inert atmosphere (Ar or N₂). A->B C Add base (e.g., TEA) and anhydrous DMF. B->C D Add alkene. C->D E Heat to 80-120 °C and monitor progress. D->E F Cool and perform aqueous workup. E->F G Dry and concentrate the organic layer. F->G H Purify by column chromatography. G->H caption Figure 2. Step-by-step experimental workflow for the Heck coupling.

Caption: A visual guide to the experimental procedure for the Heck reaction.

Comparative Data on Reaction Conditions

The following table summarizes various conditions that have been successfully employed for the Heck coupling of 3-bromoindazoles and related heteroaryl bromides. This data can serve as a valuable starting point for optimizing your specific reaction.

Aryl Bromide SubstrateAlkeneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
3-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ / PPh₃TEA- (Ball-milling)N/AGood to Excellent[8][9]
N-Boc-3-bromoindazoleVarious olefinsPd(OAc)₂ / PPh₃TEA- (Ball-milling)N/AGood to Excellent[8][9]
3-Bromo-7-chloro-1-benzothiopheneStyrenePd(OAc)₂ / PPh₃K₂CO₃DMF100-120Not specified[3]
Aryl Bromides (general)StyrenePd(OAc)₂ / Tetrahydropyrimidinium saltK₂CO₃DMF/H₂O80Good[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Use fresh Pd(OAc)₂ and high-purity, degassed solvents.- Increase reaction temperature in increments.- Screen different ligands or catalyst systems.
Significant dehalogenation - Substrate electronics- Reaction conditions favoring debromination- Add a bromide salt (e.g., NaBr or TBAB) to the reaction mixture.[8][9]- Screen different bases and solvents.
Formation of byproducts - Isomerization of the alkene- Dimerization of the alkene- Michael addition (for N-unprotected indazoles)- Optimize the ligand to control regioselectivity.- Adjust the stoichiometry of the alkene.- Protect the N-H of the indazole if Michael addition is observed.[16]
Difficulty in purification - Close polarity of product and starting material- Presence of palladium black- Optimize the reaction to drive it to completion.- Filter the reaction mixture through Celite before workup to remove palladium black.- Employ alternative purification techniques (e.g., preparative HPLC).

Conclusion

The Heck coupling of 3-bromoindazole substrates is a robust and highly valuable transformation in the toolkit of medicinal chemists and synthetic organic chemists. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can efficiently access a wide array of novel 3-vinylindazoles. These compounds serve as versatile intermediates for the synthesis of complex molecules with significant potential in drug discovery and development. The protocols and insights provided in this guide are intended to facilitate the successful implementation of this powerful reaction in your research endeavors.

References

  • Beilstein Journals. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

  • National Institutes of Health. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • SciSpace. (2008, December 16). Mechanisms of the Mizoroki–Heck Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Books Gateway. (2016, August 1). Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling a | Download Table. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

  • YouTube. (2019, April 16). Heck Coupling Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • PubMed. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved from [Link]

  • YouTube. (2015, October 25). Heck reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of base and solvent on Heck coupling of p-bromoacetophenone with styrene. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • PubMed. (2019, September). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]

  • National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF. Retrieved from [Link]

Sources

Application Notes and Protocols: METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE as a Versatile Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus as a Privileged Scaffold in Kinase Inhibition

The indazole core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the domain of protein kinase inhibitors.[1][2] Its rigid structure and ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket make it an ideal foundation for designing potent and selective inhibitors.[3] Several FDA-approved kinase inhibitors, such as axitinib and pazopanib, feature the indazole moiety, underscoring its clinical significance in oncology.[1][2]

METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE is a strategically functionalized indazole derivative that serves as an excellent starting point for the synthesis of kinase inhibitor libraries.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this scaffold for the discovery and characterization of novel kinase inhibitors. We will delve into the rationale behind its use, synthetic strategies for diversification, and detailed protocols for biochemical and cell-based evaluation.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂O₂[5]
Molecular Weight 269.10 g/mol [4]
CAS Number 192945-57-6[5]
Appearance Solid[5]
Purity Typically ≥97%[5]

Strategic Utility of this compound

The chemical architecture of this scaffold offers two primary points for diversification, which is fundamental for structure-activity relationship (SAR) studies:[6][7][8]

  • The 3-Bromo Position: The bromine atom is a versatile handle for introducing a variety of substituents via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the exploration of different chemical moieties that can interact with the solvent-exposed region of the kinase active site.

  • The 6-Carboxylate Group: The methyl ester at the C6 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides. This position is often crucial for establishing interactions with the ribose pocket or other regions of the ATP binding site, thereby influencing both potency and selectivity.

The N1-methyl group provides a fixed substitution pattern, preventing the formation of regioisomers during subsequent synthetic steps and simplifying the interpretation of SAR data.

Synthetic Diversification Strategy: A Representative Workflow

The following diagram illustrates a general workflow for creating a library of kinase inhibitors starting from this compound.

G start This compound hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) start->hydrolysis Step 1 suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid, Pd catalyst) start->suzuki Step A amide Amide Coupling (Amine, Coupling Agent e.g., HATU) hydrolysis->amide Step 2 suzuki->hydrolysis Step B library Diverse Kinase Inhibitor Library suzuki->library amide->library

Caption: Synthetic workflow for library generation.

Protocol 1: Synthesis of a Representative Amide Derivative

This protocol outlines a two-step synthesis to generate a diverse library of amides from the starting scaffold.

Part A: Hydrolysis of the Methyl Ester

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) to the solution and stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, acidify the mixture to pH ~3-4 with 1N HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-1-methylindazole-6-carboxylic acid.

Part B: Amide Coupling

  • Activation: Dissolve the carboxylic acid from Part A (1.0 eq) in dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the final amide derivative.

Biochemical Evaluation of Kinase Inhibitory Activity

Biochemical assays are crucial for determining the direct inhibitory effect of a compound on the kinase enzyme.[9][10] A luminescence-based assay, such as ADP-Glo™, is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[11]

G start Kinase + Substrate + ATP + Inhibitor incubation Incubation at RT start->incubation adp_glo Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) incubation->adp_glo detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light via luciferase) adp_glo->detection readout Measure Luminescence detection->readout G start Plate and Grow Cells treatment Treat with Inhibitor start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-Substrate) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western blot workflow for phosphoprotein analysis.

Structure-Activity Relationship (SAR) Cascade

A systematic approach is necessary to advance a hit compound from initial screening to a lead candidate. The following diagram outlines a typical SAR cascade.

G start Initial Hit from Library Screen biochemical Biochemical Assay (IC₅₀) start->biochemical cell_based Cell-Based Assay (EC₅₀) biochemical->cell_based Potent Hits selectivity Kinome Selectivity Profiling cell_based->selectivity Cell-Active Hits adme In Vitro ADME/Tox selectivity->adme Selective Hits lead Lead Candidate adme->lead Optimized Leads

Caption: Kinase inhibitor screening and SAR cascade.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel kinase inhibitors. Its strategically placed functional groups allow for extensive chemical modification, enabling the exploration of structure-activity relationships. The protocols outlined in this application note provide a robust framework for synthesizing inhibitor libraries and evaluating their biochemical and cellular activities. By employing a systematic approach that integrates chemical synthesis with rigorous biological testing, researchers can effectively leverage this scaffold to discover and optimize potent and selective kinase inhibitors for therapeutic development.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Biochemical Kinase Assays. Thermo Fisher Scientific.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest.
  • Cell-based Kinase Assays. Profacgen.
  • Cell-based test for kinase inhibitors. INiTS.
  • Spotlight: Cell-based kinase assay form
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PubMed Central.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Biochemical kinase assay to improve potency and selectivity. Domainex.
  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • Methyl 3-bromo-1-methylindazole-6-carboxyl
  • SAR studies of indazole derivatives with potent anticancer activities....
  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed.
  • Methyl 6-bromo-1H-indazole-3-carboxyl
  • 6-bromo-3-methyl-1H-indazole. PubChem.
  • Methyl 6-bromo-3-iodo-1H-indazole-4-carboxyl
  • 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Chemsrc.
  • methyl 3-bromo-1H-indazole-6-carboxyl
  • Methyl 6-bromo-1H-indazole-3-carboxyl
  • 6-Bromo-1-methyl-1H-indazole. PubChem.
  • Methyl 3-Bromo-1-methylindazole-6-carboxyl
  • METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYL
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl
  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com.

Sources

The Strategic Application of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Architectural Element in Drug Discovery

In the landscape of contemporary medicinal chemistry, the indazole scaffold stands as a privileged heterocyclic motif, integral to the design of numerous therapeutic agents. Its unique structural and electronic properties have rendered it a cornerstone in the development of targeted therapies, particularly in oncology. Within this esteemed class of compounds, METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE has emerged as a pivotal building block, most notably for its role as a key intermediate in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1]

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It aims to provide not only a step-by-step methodology for the utilization of this compound but also a deeper understanding of its strategic importance and the mechanistic principles that underpin its application.

Significance in Medicinal Chemistry: A Gateway to Potent PARP Inhibition

The primary significance of this compound lies in its utility as a precursor to Niraparib, a clinically approved PARP inhibitor for the treatment of various cancers, including ovarian and breast cancer.[2][3] The indazole core of Niraparib is crucial for its binding to the PARP enzyme. The strategic placement of the bromine atom at the 3-position and the methyl carboxylate group at the 6-position of the indazole ring allows for facile and efficient chemical modifications, enabling the construction of the final drug molecule.

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation in medicinal chemistry.[4] This allows for the introduction of the piperidinylphenyl moiety, a key pharmacophoric element of Niraparib. The methyl carboxylate group, on the other hand, can be readily converted to the corresponding carboxamide, another critical functional group for the biological activity of the final compound.

Synthetic Pathways and Methodologies

The synthesis of this compound and its subsequent elaboration to a Niraparib precursor involves a series of well-established organic transformations. The following protocols provide a detailed guide for these key synthetic steps.

Protocol 1: Synthesis of METHYL 3-BROMO-1H-INDAZOLE-6-CARBOXYLATE

While the direct synthesis of the N-methylated target compound can be challenging due to potential isomer formation, a common and effective strategy involves the synthesis of the corresponding 1H-indazole followed by a selective N-methylation step.

Reaction Scheme:

G Starting Material 3-Amino-4-bromo-5-methylbenzoic acid Intermediate_1 Methyl 3-amino-4-bromo-5-methylbenzoate Starting Material->Intermediate_1 Esterification (MeOH, H2SO4) Intermediate_2 Diazonium Salt Intermediate_1->Intermediate_2 Diazotization (NaNO2, HCl) Product METHYL 3-BROMO-1H-INDAZOLE-6-CARBOXYLATE Intermediate_2->Product Cyclization

A representative synthetic workflow.

Materials:

  • 3-Amino-4-bromo-5-methylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Esterification: To a solution of 3-amino-4-bromo-5-methylbenzoic acid in anhydrous methanol, slowly add concentrated sulfuric acid at 0 °C. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3-amino-4-bromo-5-methylbenzoate.

  • Diazotization and Cyclization: Dissolve the methyl 3-amino-4-bromo-5-methylbenzoate in a mixture of hydrochloric acid and water and cool to 0-5 °C. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 30 minutes. Then, carefully raise the temperature to induce cyclization. The progress of the reaction can be monitored by TLC. Once the reaction is complete, neutralize the mixture with a sodium hydroxide solution and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford METHYL 3-BROMO-1H-INDAZOLE-6-CARBOXYLATE.

Protocol 2: N-Methylation of METHYL 3-BROMO-1H-INDAZOLE-6-CARBOXYLATE

Reaction Scheme:

G Starting_Material METHYL 3-BROMO-1H-INDAZOLE-6-CARBOXYLATE Product This compound Starting_Material->Product Methylation (CH3I, K2CO3, DMF)

N-Methylation of the indazole core.

Materials:

  • METHYL 3-BROMO-1H-INDAZOLE-6-CARBOXYLATE

  • Methyl iodide (or dimethyl sulfate)

  • Potassium carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of METHYL 3-BROMO-1H-INDAZOLE-6-CARBOXYLATE in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add methyl iodide to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of a Niraparib Precursor

This protocol outlines the crucial C-C bond formation step to introduce the piperidinylphenyl moiety.

Reaction Scheme:

G Indazole This compound Product Niraparib Precursor Indazole->Product Suzuki Coupling (Pd catalyst, base, solvent) Boronic_Acid Piperidinylphenylboronic acid derivative Boronic_Acid->Product

Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • (S)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (or a similar boronic acid/ester)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane/water, Toluene/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid derivative, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Niraparib precursor.

Reaction Step Typical Reagents and Conditions Purpose
Esterification Methanol, H2SO4, refluxConverts the carboxylic acid to a methyl ester, protecting it and improving solubility.
Diazotization & Cyclization NaNO2, HCl, 0-5 °C then warmingForms the indazole ring, the core scaffold of the molecule.
N-Methylation Methyl iodide, K2CO3, DMF, rtIntroduces the methyl group at the N1 position of the indazole ring.
Suzuki Coupling Pd catalyst, base, boronic acid derivative, heatForms a key C-C bond, attaching the piperidinylphenyl moiety.

Application in Targeting the PARP Signaling Pathway

The ultimate application of this compound as a Niraparib intermediate is to generate a molecule that potently inhibits the PARP enzyme. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[5]

The Principle of Synthetic Lethality

In normal cells, if SSBs are not repaired by PARP, they can lead to double-strand breaks (DSBs) during DNA replication. These DSBs are then efficiently repaired by the homologous recombination (HR) pathway, which involves proteins like BRCA1 and BRCA2.[6]

However, certain cancer cells have mutations in BRCA1 or BRCA2, rendering their HR pathway deficient. These cells become heavily reliant on PARP for DNA repair to maintain genomic stability.[6]

This is where the concept of "synthetic lethality" comes into play. By inhibiting PARP in BRCA-deficient cancer cells, the repair of SSBs is blocked, leading to an accumulation of DSBs. Since the HR pathway is also compromised, these DSBs cannot be repaired, resulting in catastrophic genomic instability and ultimately, cancer cell death.[5][6] Normal cells with a functional HR pathway are largely unaffected by PARP inhibition.

G cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell DNA_Damage_N Single-Strand Break PARP_N PARP-mediated Repair DNA_Damage_N->PARP_N Repaired DSB_N Double-Strand Break DNA_Damage_N->DSB_N Replication Fork Collapse Survival_N Cell Survival PARP_N->Survival_N HR_N Homologous Recombination (BRCA1/2 proficient) DSB_N->HR_N Repaired HR_N->Survival_N DNA_Damage_C Single-Strand Break PARP_C PARP-mediated Repair DNA_Damage_C->PARP_C DSB_C Double-Strand Break PARP_C->DSB_C Unrepaired SSBs lead to HR_C Homologous Recombination (BRCA1/2 deficient) DSB_C->HR_C Attempted Repair Apoptosis_C Cell Death (Apoptosis) HR_C->Apoptosis_C Repair Failure Niraparib Niraparib (PARP Inhibitor) Niraparib->PARP_C Inhibits

The mechanism of PARP inhibition and synthetic lethality.

Conclusion and Future Perspectives

This compound represents a quintessential example of a modern building block in medicinal chemistry. Its value extends beyond its chemical properties to its strategic role in the synthesis of life-saving therapeutics. The protocols and insights provided in this guide are intended to empower researchers to efficiently utilize this key intermediate in their drug discovery endeavors. As our understanding of cancer biology deepens, the demand for such versatile and strategically designed building blocks will undoubtedly continue to grow, paving the way for the next generation of targeted therapies.

References

  • Patsnap Synapse. (2024, June 21). What are PARP inhibitors and how do they work? Retrieved from [Link][5]

  • O'Sullivan, C. K., & Drew, Y. (2014). Molecular Pathways: Targeting PARP in Cancer Treatment. Clinical Cancer Research, 20(14), 3505-3511. Retrieved from [Link][6]

  • Google Patents. (n.d.). CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib. Retrieved from [2]

  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Google Patents. (n.d.). WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and. Retrieved from [3]

  • MDPI. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(12), 22165-22176. Retrieved from [Link][4]

  • New Drug Approvals. (2016, December 22). Niraparib; MK 4827. Retrieved from [Link]

  • ACS Publications. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1375-1390. Retrieved from [Link][7]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Retrieved from [8]

  • Google Patents. (n.d.). CN113912544A - Preparation method of 5-bromo-1-methylindazole. Retrieved from [9]

Sources

The Strategic Utility of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and conformational rigidity allow for specific interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][3] Within this esteemed class of heterocycles, METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE has emerged as a highly versatile and strategic building block for the synthesis of novel pharmaceutical agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this key intermediate.

The strategic placement of the bromine atom at the 3-position, a methyl group at the 1-position, and a methyl carboxylate at the 6-position provides a trifecta of synthetic handles. The C3-bromo substituent is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The N1-methylation prevents unwanted side reactions and regioisomeric mixtures often encountered with NH-indazoles, thereby simplifying synthetic routes and purification processes. Finally, the C6-ester group can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation, reduced to an alcohol, or serve as a directing group, offering a plethora of opportunities for further molecular elaboration.

This application note will delve into the synthesis of this compound and provide detailed, field-proven protocols for its utilization in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₀H₉BrN₂O₂
Molecular Weight 269.09 g/mol
Appearance Off-white to pale yellow solid
CAS Number 192945-57-6

Spectroscopic Characterization (Predicted): While experimental spectra should always be acquired for verification, the following provides an expected spectroscopic profile based on the analysis of similar indazole derivatives.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.20-8.30 (s, 1H, H-7), 7.80-7.90 (d, J=8.4 Hz, 1H, H-5), 7.60-7.70 (d, J=8.4 Hz, 1H, H-4), 4.05 (s, 3H, N-CH₃), 3.95 (s, 3H, O-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 166.5 (C=O), 141.0 (C-7a), 130.0 (C-3), 125.0 (C-5), 124.5 (C-6), 122.0 (C-7), 110.0 (C-4), 109.0 (C-3a), 52.5 (O-CH₃), 34.0 (N-CH₃).

  • Mass Spectrometry (ESI+): m/z 269.0 [M]+, 271.0 [M+2]+.

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the commercially available 6-bromo-1H-indazole-3-carboxylic acid. The workflow involves an initial esterification followed by a regioselective N-methylation.

Synthesis_Workflow A 6-Bromo-1H-indazole-3-carboxylic acid B Methyl 6-bromo-1H-indazole-3-carboxylate A->B  Esterification (MeOH, H₂SO₄)   C This compound B->C  N-Methylation (NaH, MeI, THF)  

Fig. 1: Synthetic workflow for the preparation of the title compound.
Protocol 1: Synthesis of Methyl 6-bromo-1H-indazole-3-carboxylate

This protocol is adapted from established esterification procedures for indazole carboxylic acids.[4]

Materials:

  • 6-Bromo-1H-indazole-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a suspension of 6-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 6-bromo-1H-indazole-3-carboxylate as a solid, which can be used in the next step without further purification if of sufficient purity.

Protocol 2: Regioselective N1-Methylation

The regioselective N1-alkylation of indazoles is a well-documented transformation, with the choice of base and solvent playing a crucial role in directing the selectivity. The use of sodium hydride in tetrahydrofuran has been shown to be highly effective for achieving N1-alkylation of various indazole derivatives.[5]

Materials:

  • Methyl 6-bromo-1H-indazole-3-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Schlenk flask or oven-dried round-bottom flask with a septum, magnetic stirrer, and an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of Methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo functionality of this compound is a versatile handle for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The following protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are provided as robust starting points for the synthesis of novel indazole derivatives.

Cross_Coupling_Reactions A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C D 3-Aryl/Heteroaryl-1-methylindazole Derivatives B->D E 3-Amino-1-methylindazole Derivatives C->E

Fig. 2: Key cross-coupling applications of the title building block.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[1][6] The following protocol is a general procedure that can be optimized for various aryl and heteroaryl boronic acids. Microwave-assisted heating can significantly reduce reaction times.[1][7]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq; or K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water (4:1) or DME/Water (4:1))

  • Microwave vial or Schlenk tube, magnetic stirrer, and an inert atmosphere

Procedure:

  • To a microwave vial or Schlenk tube, add this compound (1.0 eq), the aryl or heteroaryl boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvent system.

  • If using microwave heating, heat the reaction mixture to 120-140 °C for 15-60 minutes. If using conventional heating, heat the mixture to 80-100 °C for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl- or 3-heteroaryl-1-methylindazole-6-carboxylate derivative.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of a wide range of amines with aryl halides.[8][9]

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%; or RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq; or Cesium carbonate (Cs₂CO₃), 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or oven-dried vial with a screw cap, magnetic stirrer, and an inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube or vial.

  • Add this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-1-methylindazole-6-carboxylate derivative.

Application in Kinase Inhibitor Synthesis

The indazole scaffold is a key component in numerous kinase inhibitors, often interacting with the hinge region of the kinase active site. The ability to readily introduce diverse functionality at the C3-position of this compound makes it an invaluable tool in the synthesis of focused libraries for kinase inhibitor discovery programs. For instance, the 3-aminoindazole moiety is a known pharmacophore in inhibitors of kinases such as FLT3 and PDGFRα.[2]

Kinase_Inhibitor_Scaffold cluster_0 Kinase Hinge Region cluster_1 Indazole-based Inhibitor Hinge_Residue1 NH Hinge_Residue2 C=O Indazole_Core 1-Methylindazole Core Indazole_Core->Hinge_Residue2 H-bond acceptor C3_Substituent C3-Amine (from Buchwald-Hartwig) C3_Substituent->Hinge_Residue1 H-bond donor C6_Substituent C6-Amide (from ester hydrolysis & amide coupling)

Fig. 3: Conceptual diagram of an indazole-based kinase inhibitor interacting with the kinase hinge region.

Conclusion

This compound is a strategically designed building block that offers a streamlined approach to the synthesis of complex, biologically active molecules. Its pre-installed N1-methyl group circumvents common regioselectivity issues, while the C3-bromo and C6-ester functionalities provide orthogonal handles for a wide array of synthetic transformations. The protocols outlined in this application note for Suzuki-Miyaura and Buchwald-Hartwig couplings provide a solid foundation for researchers to leverage the full potential of this versatile intermediate in the discovery and development of next-generation pharmaceuticals.

References

  • El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309.
  • Guillaumet, G., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem. [Link]

  • Liu, Q., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PLoS ONE, 7(6), e39973. [Link]

  • Nolan, S. P., et al. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 9(11), 937. [Link]

  • El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. [Link]

  • Sperry, J. B., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1752-1758. [Link]

  • Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research. [Link]

  • Newman, S. G., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
  • Alam, S. M., & Keeting, P. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038–2049. [Link]

Sources

Experimental procedure for hydrolysis of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE to its carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Hydrolysis of Methyl 3-Bromo-1-methylindazole-6-carboxylate

Introduction: The Strategic Importance of Indazole Carboxylic Acids

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The conversion of stable ester precursors to their corresponding carboxylic acids is a pivotal transformation, unlocking a functional handle for further chemical modification, such as amide bond formation, which is critical in drug development.[2][3] This document provides a detailed, field-proven protocol for the hydrolysis of this compound to 3-Bromo-1-methylindazole-6-carboxylic acid. We will delve into the mechanistic rationale for the chosen synthetic route, provide a robust, step-by-step experimental procedure, and outline the necessary techniques for product purification and characterization, ensuring a self-validating and reproducible workflow for researchers.

Mechanistic Rationale: The Superiority of Base-Catalyzed Hydrolysis (Saponification)

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[4] For substrates like the target indazole, base-catalyzed hydrolysis, commonly known as saponification, is the preferred method.

Acid-Catalyzed Hydrolysis: This process involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by water.[5][6] However, every step in the acid-catalyzed mechanism is reversible.[5][7] To achieve a high yield, a large excess of water is required to push the equilibrium towards the products, which can complicate the reaction setup and work-up.

Base-Catalyzed Hydrolysis: This pathway employs a strong nucleophile, the hydroxide ion (OH⁻), which directly attacks the ester's carbonyl carbon.[8][9] This forms a tetrahedral intermediate, which then collapses, eliminating the methoxide leaving group. The key advantage of this method lies in the final, effectively irreversible step: the newly formed carboxylic acid is immediately deprotonated by the base in the reaction mixture to form a carboxylate salt.[7][10] This deprotonation removes the carboxylic acid from the equilibrium, driving the reaction to completion.[10] The desired carboxylic acid is then easily recovered in a final acidification step during the work-up.

Experimental Workflow Overview

The following diagram outlines the complete workflow, from initial setup to final product characterization.

G cluster_0 Reaction Phase cluster_1 Isolation & Purification Phase cluster_2 Validation Phase A 1. Reagent Setup - Dissolve the methyl ester starting material in a suitable solvent (e.g., THF/Methanol). B 2. Saponification - Add aqueous Lithium Hydroxide (LiOH). - Heat mixture to reflux to initiate hydrolysis. A->B C 3. Reaction Monitoring - Track the disappearance of starting material using Thin-Layer Chromatography (TLC). B->C D 4. Solvent Removal - After cooling, remove the organic solvent under reduced pressure (rotary evaporation). C->D E 5. Acidification - Dilute residue with water. - Acidify with 1M HCl to a pH of ~2-3 to precipitate the product. D->E F 6. Product Collection - Isolate the solid carboxylic acid via vacuum filtration. - Wash with cold deionized water. E->F G 7. Purification - Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water). F->G H 8. Final Characterization - Confirm structure and purity via ¹H NMR, ¹³C NMR, IR, and MS analysis. - Determine melting point and calculate final yield. G->H

Caption: Experimental workflow for the saponification of this compound.

Quantitative Data and Reagent Summary

This table summarizes the necessary reagents and expected outcomes for a typical lab-scale synthesis.

ParameterValueNotes
Starting Material This compoundMW: 269.09 g/mol
Amount of Starting Material1.00 g3.72 mmol, 1.0 equiv.
Reagent Lithium Hydroxide Monohydrate (LiOH·H₂O)MW: 41.96 g/mol
Amount of Reagent0.31 g7.44 mmol, 2.0 equiv.
Solvents Tetrahydrofuran (THF) / Water20 mL / 10 mL (2:1 ratio)
Acidification Agent 1M Hydrochloric Acid (HCl)As needed (~8 mL)
Reaction Conditions
TemperatureReflux (~70°C)
Duration2-4 hoursMonitor by TLC
Expected Product 3-Bromo-1-methylindazole-6-carboxylic acidMW: 255.07 g/mol
Theoretical Yield0.95 g
Typical Experimental Yield85-95%

Detailed Experimental Protocol

Materials and Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Water-cooled condenser

  • Heating mantle or oil bath

  • TLC plates (silica gel 60 F254)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • pH paper or pH meter

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask, add this compound (1.00 g, 3.72 mmol).

  • Add 20 mL of Tetrahydrofuran (THF) and stir until the solid is completely dissolved.

  • In a separate beaker, dissolve Lithium Hydroxide Monohydrate (0.31 g, 7.44 mmol) in 10 mL of deionized water.

  • Add the aqueous LiOH solution to the flask containing the ester solution.

  • Equip the flask with a magnetic stir bar and a condenser.

Step 2: Hydrolysis

  • Place the flask in a heating mantle or oil bath and heat the mixture to a gentle reflux (approximately 70°C).

  • Maintain the reflux with vigorous stirring for 2 to 4 hours.

  • Reaction Monitoring: Periodically check the reaction's progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is complete when the starting material spot is no longer visible.

Step 3: Work-up and Product Isolation

  • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Remove the THF using a rotary evaporator.

  • Dilute the remaining aqueous residue with 20 mL of deionized water.

  • Slowly add 1M HCl dropwise while stirring. A white precipitate will begin to form.

  • Continue adding HCl until the solution reaches a pH of approximately 2-3.

  • Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 15 mL).

  • Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely, preferably in a vacuum oven.

Step 4: Purification

  • For enhanced purity, the crude 3-Bromo-1-methylindazole-6-carboxylic acid can be recrystallized.[11]

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Product Characterization and Validation

To confirm the successful synthesis of the target compound, the following analytical methods are recommended.[12]

  • ¹H NMR: The most telling sign of a successful reaction is the disappearance of the sharp singlet corresponding to the methyl ester protons (-OCH₃) typically found around 3.9 ppm, and the appearance of a broad singlet for the carboxylic acid proton (-COOH) far downfield, often above 13 ppm.[13]

  • ¹³C NMR: Expect the disappearance of the methyl ester carbon signal (~52 ppm) and the retention of the carbonyl carbon signal, slightly shifted, for the carboxylic acid (~165-170 ppm).

  • FTIR Spectroscopy: Look for the disappearance of the ester C-O stretch and the appearance of a very broad O-H stretch from approximately 2500-3300 cm⁻¹, which is characteristic of a carboxylic acid.[1]

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (255.07 g/mol ).[13]

  • Melting Point: A sharp melting point range for the purified product indicates high purity.

References

Sources

Role of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE in the development of PLK4 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Role of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE in the Development of Potent and Selective PLK4 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Master Regulator of Centriole Duplication

Polo-like kinase 4 (PLK4), a unique member of the serine/threonine protein kinase family, stands as the master regulator of centriole duplication, a process fundamental to the formation of centrosomes and cilia.[1][2][3] Its role is critical for maintaining genomic stability during eukaryotic mitosis.[4] The overexpression of PLK4 is a well-documented event in numerous human cancers, including breast, lung, and pediatric cancers, where it drives centrosome amplification, chromosomal instability, and ultimately, tumorigenesis.[2][5][6][7] This direct link to cancer pathology establishes PLK4 as a compelling therapeutic target for oncology drug discovery.[8]

The development of small-molecule inhibitors targeting PLK4 has become a significant focus of modern medicinal chemistry.[8] Among the various chemical scaffolds explored, the indazole core has emerged as a privileged structure, forming the basis of highly potent and selective inhibitors.[1][4][9] This guide provides an in-depth look at the pivotal role of a specific chemical intermediate, This compound , as a versatile building block in the synthesis of advanced indazole-based PLK4 inhibitors. We will detail its synthetic utility, provide validated protocols for inhibitor synthesis and evaluation, and explain the biological rationale behind targeting this critical kinase.

Section 1: Synthetic Strategy and the Utility of the Indazole Intermediate

This compound is a strategically designed intermediate for constructing complex PLK4 inhibitors. Its structure offers two key points for chemical modification:

  • The 3-Bromo Position: The bromine atom on the indazole ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the efficient introduction of diverse aryl or vinyl groups, which are crucial for occupying the ATP-binding pocket of the PLK4 kinase domain and establishing key interactions.

  • The 6-Carboxylate Group: The methyl ester at the 6-position can be readily hydrolyzed to a carboxylic acid and subsequently converted to an amide. This position typically extends towards the solvent-exposed region of the kinase, providing an opportunity to introduce moieties that enhance potency, selectivity, and pharmacokinetic properties.

The general workflow involves using this intermediate as the core to build out the final inhibitor, as exemplified by the development of compounds like CFI-400945 and other potent indazole-based inhibitors.[4][10]

G cluster_0 Core Intermediate cluster_2 Final Inhibitor Scaffold A METHYL 3-BROMO- 1-METHYLINDAZOLE-6-CARBOXYLATE B Suzuki or Heck Coupling (at 3-position) A->B Introduce ATP-binding pocket moiety C Ester Hydrolysis (at 6-position) B->C Unmask reactive handle D Amide Coupling (at 6-position) C->D Introduce solvent-front moiety E Potent Indazole-Based PLK4 Inhibitor D->E

Caption: Synthetic workflow using the core intermediate.

Section 2: Protocol for Synthesis of a Key PLK4 Inhibitor Precursor

This protocol describes a representative Suzuki coupling reaction to install a vinyl-aryl moiety at the 3-position of this compound, a common step in the synthesis of many PLK4 inhibitors.[11]

Protocol 2.1: Suzuki Coupling Reaction

Objective: To synthesize Methyl 1-methyl-3-((E)-2-(4-formylphenyl)vinyl)-1H-indazole-6-carboxylate.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, general-purpose palladium catalyst for Suzuki couplings, effective for coupling vinylboronic acids with aryl bromides.

  • Base: K₂CO₃ is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle without causing unwanted side reactions like ester hydrolysis.

  • Solvent System: A mixture of DME (an organic solvent to dissolve the reactants) and water (to dissolve the inorganic base) is standard for Suzuki reactions, creating a biphasic system where the reaction occurs at the interface.

  • Temperature: Heating to 80°C provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

Materials:

  • This compound (1.0 eq)

  • (E)-2-(4-formylphenyl)vinylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), (E)-2-(4-formylphenyl)vinylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Flush the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as the Palladium(0) catalyst is sensitive to oxygen.

  • Add DME and water in a 3:1 ratio (e.g., 15 mL DME, 5 mL H₂O for a 1 mmol scale reaction).

  • Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask.

  • Heat the reaction mixture to 80°C and stir vigorously for 7-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with Ethyl Acetate (3 x 20 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure product.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Section 3: The Biological Rationale for PLK4 Inhibition

PLK4's primary function is to phosphorylate its substrate, STIL, which then recruits SAS-6 to form the central cartwheel structure essential for new centriole assembly.[12] The kinase's activity is tightly regulated; PLK4 autophosphorylates, leading to its own ubiquitination and degradation to ensure centriole duplication happens only once per cell cycle.[12]

In cancer cells, PLK4 is often overexpressed. This dysregulation overrides the normal control mechanisms, leading to the formation of multiple centrioles, a condition known as centrosome amplification.[3][13] This amplification promotes errors in chromosome segregation during mitosis, causing chromosomal instability (CIN) – a hallmark of cancer that fuels tumor evolution and heterogeneity.[2] By inhibiting PLK4, we can halt this aberrant centriole duplication, leading to mitotic defects and ultimately, cancer cell death.[5][6]

G cluster_0 Normal Cell Cycle cluster_1 Cancer Cell Pathophysiology cluster_2 Therapeutic Intervention PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SAS6 SAS-6 STIL->SAS6 recruits Centriole Normal Centriole Duplication (One Copy) SAS6->Centriole forms cartwheel Mitosis Stable Mitosis Centriole->Mitosis PLK4_over PLK4 Overexpression Amp Centrosome Amplification PLK4_over->Amp Apoptosis Mitotic Defects & Cell Death CIN Chromosomal Instability (CIN) Amp->CIN Amp->Apoptosis leads to Tumor Tumor Progression CIN->Tumor Inhibitor PLK4 Inhibitor (e.g., CFI-400945) Inhibitor->PLK4_over blocks activity

Caption: PLK4's role in normal cells and cancer.

Section 4: Protocols for Evaluating Synthesized PLK4 Inhibitors

Once a compound is synthesized, its biological activity must be rigorously assessed. The following protocols outline key assays for characterizing PLK4 inhibitors.

Protocol 4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the IC₅₀ value of a test compound against recombinant human PLK4.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[14] The amount of ADP is directly proportional to kinase activity. Inhibition is measured by the reduction in the luminescent signal.

Materials:

  • PLK4 Kinase Enzyme System (e.g., Promega)[14]

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare the kinase reaction buffer containing ATP and a suitable substrate (e.g., Myelin Basic Protein).

  • Dispense 0.5 µL of each concentration of the serially diluted test compound into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add 5 µL of the recombinant PLK4 enzyme to each well (except the "no enzyme" control).

  • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol 4.2: Cell-Based Proliferation Assay (MTT Assay)

Objective: To measure the anti-proliferative effect (GI₅₀) of a PLK4 inhibitor on a cancer cell line.

Principle: The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer, H460 lung cancer)[1][15]

  • Complete cell culture medium

  • Test compound serially diluted in culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well clear-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Seed 2,000-5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Remove the medium and add 100 µL of fresh medium containing the test compound at various concentrations (in triplicate). Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log concentration of the compound to determine the half-maximal growth inhibitory concentration (GI₅₀ or IC₅₀).[15][16]

Section 5: Data Presentation and Interpretation

Effective drug development relies on analyzing structure-activity relationships (SAR). By synthesizing a series of analogues from this compound and evaluating them, researchers can identify key structural features that drive potency and selectivity.

Table 1: Representative Data for a Series of Indazole-Based PLK4 Inhibitors

Compound IDModification at 3-Position (R1)Modification at 6-Position (R2)PLK4 IC₅₀ (nM)[1][4]MCF-7 Proliferation IC₅₀ (µM)[1][17]Aurora B Kinase IC₅₀ (nM)[18]
C01 Styrene-COOCH₃ (Ester)50.5>101500
C02 4-Morpholinostyrene-COOCH₃ (Ester)5.24.8850
C03 4-Morpholinostyrene-CONH₂ (Amide)1.12.1450
C04 4-Morpholinostyrene-CONH(CH₃)0.81.5390
C05 4-(cis-2,6-Dimethylmorpholino)styrene-CONH(CH₃)<0.10.98210

Interpretation:

  • SAR at 3-Position: Introducing a substituted styrene group (C02 vs. C01) significantly improves potency, suggesting this moiety effectively interacts with the kinase hinge region.

  • SAR at 6-Position: Converting the initial methyl ester to a primary amide (C03 vs. C02) and then to a methyl amide (C04 vs. C03) further enhances both enzymatic and cellular activity. This indicates the amide functionality forms favorable interactions in the solvent-exposed region.

  • Combined Optimization: Further optimization of the 3-position substituent (C05) leads to an exceptionally potent compound with sub-nanomolar activity against PLK4 and sub-micromolar anti-proliferative effects.

  • Selectivity: The compounds show good selectivity against other mitotic kinases like Aurora B, which is crucial for minimizing off-target toxicity.

Conclusion

This compound is not merely a chemical reagent but a cornerstone for the rational design of sophisticated PLK4 inhibitors. Its inherent chemical functionality provides a reliable and flexible platform for building molecules with high potency, selectivity, and drug-like properties. The protocols and data presented herein demonstrate a clear path from chemical synthesis to biological validation. As research continues to uncover the complexities of PLK4 signaling in cancer, this versatile intermediate will undoubtedly play a continuing role in the development of next-generation targeted therapies aimed at exploiting a key vulnerability of cancer cells.

References

  • Fan, C., Liu, N., Hu, N., Tong, M., Shi, X., Wang, H., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Liao, C., et al. (2022). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. Molecular Cancer Therapeutics. [Link]

  • Zhao, Z., & Wang, L. (2020). Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review. Current Medicinal Chemistry. [Link]

  • Sredni, S. T., et al. (2017). Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma. Oncotarget. [Link]

  • Pauls, H. W., et al. (2013). The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. Journal of Medicinal Chemistry. [Link]

  • Fan, C., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Al-Bazz, Y. O., & El-Batta, A. (2023). Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. Molecular and Cellular Biochemistry. [Link]

  • Sun, Q., et al. (2021). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Cell and Developmental Biology. [Link]

  • Pauls, H. W., et al. (2013). The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. Journal of Medicinal Chemistry. [Link]

  • Pauls, H. W., et al. (2013). The Discovery of PLK4 Inhibitors: (E)‑3-((1H‑Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. Journal of Medicinal Chemistry. [Link]

  • Bio-protocol. (n.d.). In vitro kinase assays. [Link]

  • Suri, A., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. International Journal of Molecular Sciences. [Link]

  • Linder, D., et al. (2025). PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. bioRxiv. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. [Link]

  • Pauls, H. W., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry. [Link]

  • Fan, C., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Results from cell-based studies. [Link]

  • AACR Journals. (2022). Abstract 5660: Anti-proliferation effect of polo-like kinase-4 inhibitor in ovarian cancer via AKT/mTOR/p70S6K pathway. [Link]

  • Holland, A. J., et al. (2020). Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signaling networks using SILAC-based phosphoproteomics. bioRxiv. [Link]

  • Fan, C., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Schmoll, D., et al. (2020). Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells. Cancer Chemotherapy and Pharmacology. [Link]

  • Liu, Z., et al. (2017). Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of breast cancer. MedChemComm. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Regioselectivity Issues in N-Methylation of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole N-methylation. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of selectively methylating the indazole nucleus. Direct alkylation of 1H-indazoles frequently yields a mixture of N1 and N2-substituted products, a persistent challenge in synthetic chemistry.[1][2][3][4] The regiochemical outcome is governed by a delicate balance of kinetic versus thermodynamic control, steric and electronic properties of the substrate, and the specific reaction conditions employed.[5][6]

This guide provides in-depth, troubleshooting-focused answers to common questions, detailed experimental protocols, and the scientific rationale behind these methodologies to empower you to control the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: My N-methylation reaction is giving me a roughly 1:1 mixture of N1 and N2 isomers. What is the first thing I should change to favor the N1 product?

A: The most critical factor influencing N1/N2 selectivity is the interplay between the base and solvent system.[6][7] To favor the thermodynamically more stable N1 isomer, you should switch to conditions that promote thermodynamic control.[2][5][8]

Primary Recommendation: The combination of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is a well-established and highly effective method for achieving high N1-selectivity.[5][7][9][10]

Causality: The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[1][3][5] Using a strong, non-nucleophilic base like NaH irreversibly deprotonates the indazole. In a solvent like THF, the sodium cation (Na+) is thought to coordinate with the N2 lone pair and, if present, an electron-rich group at the C3 position. This coordination sterically shields the N2 position, directing the incoming methylating agent to the N1 position.[6] Conditions that allow for equilibration, such as slightly elevated temperatures, will drive the reaction toward the more stable N1-methylated product.[5][7][11]

Q2: I need to synthesize the N2-methylated indazole, but my standard conditions (e.g., K₂CO₃/DMF) are not selective. What methods are recommended for N2-selectivity?

A: Achieving N2-selectivity requires shifting the reaction conditions to favor the kinetically controlled product.[4][5][8][12] The N2 position is often more sterically accessible and can be more nucleophilic, leading to a faster initial reaction rate.[5]

Primary Recommendation: The Mitsunobu reaction often shows a strong preference for N2-alkylation.[1][6][11][13] This reaction involves dissolving the indazole, an alcohol (methanol for methylation), and triphenylphosphine (PPh₃) in THF, followed by the addition of an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]

Causality: The mechanism of the Mitsunobu reaction is distinct from direct SN2 alkylation. It is believed that the phosphine intermediate can provide chelation control that directs the alkylation to the N2 nitrogen.[1] For example, the alkylation of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions yielded an N1:N2 ratio of 1:2.5.[11][13]

Alternative Recommendation: For certain substrates, particularly those with steric hindrance at the N1 position (e.g., a substituent at C7), even standard conditions like NaH/THF can favor N2 alkylation.[7][13] Additionally, employing alkyl 2,2,2-trichloroacetimidates as the alkylating agent under acidic catalysis (e.g., TfOH) has been shown to be highly selective for the N2 position.[12][14]

Q3: How do substituents on the indazole ring affect the N1/N2 ratio?

A: Substituents have a profound impact on regioselectivity through both steric and electronic effects.

  • Steric Hindrance: Large substituents at the C7 position sterically block the adjacent N1 position, thereby directing alkylation to the N2 position.[13] For example, 7-nitro or 7-carboxylate substituted indazoles show excellent N2 selectivity (≥96%) even under conditions that would normally favor N1.[7][9][10][11][15]

  • Electronic Effects: Electron-withdrawing groups can influence the nucleophilicity of the nitrogen atoms. However, the interplay is complex. For instance, a range of C3-substituted indazoles (e.g., 3-carboxymethyl, 3-tert-butyl, 3-COMe) exhibit excellent N1 selectivity (>99%) with NaH in THF.[7][9][10] This is often attributed to the cation coordination effect mentioned in Q1.

Q4: I am having trouble separating the N1 and N2 isomers after the reaction. Are there any tips for purification?

A: Separating N1 and N2 isomers can be notoriously difficult due to their similar polarities.

Troubleshooting Purification:

  • Optimize Column Chromatography: This is the most common method.

    • Solvent System: A gradient elution is often necessary. Start with a low polarity mobile phase (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity.

    • Silica Gel: Use high-quality silica gel with a small particle size for better resolution.

    • Test Different Systems: If Hexane/EtOAc fails, try other solvent systems like Dichloromethane/Methanol.

  • Recrystallization: If the isomers are solid, fractional recrystallization can sometimes be effective if there is a sufficient difference in their solubility in a particular solvent.

  • Preparative HPLC: For high-value materials or very difficult separations, preparative reverse-phase HPLC is a powerful, albeit more expensive, option.

Q5: How can I confidently identify whether I have the N1 or N2 isomer?

A: Unambiguous characterization is crucial. A combination of NMR techniques is the gold standard.

  • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons in the indazole ring are different for N1 and N2 isomers. For instance, the ¹³C chemical shift of C3 is a useful probe: it resonates at a different frequency in the N1-substituted isomer compared to the N2-substituted one.[16]

  • 2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is often definitive. For an N1-methylated indazole, you will observe a correlation (cross-peak) between the protons of the methyl group and the C7a carbon of the indazole ring.[11] This correlation is absent in the N2-isomer.

  • NOE (Nuclear Overhauser Effect): An NOE experiment can show through-space proximity. For an N1-methylated indazole, irradiation of the methyl protons may show an enhancement of the H7 proton signal.

Troubleshooting Guide: Common Issues & Solutions

IssueProbable Cause(s)Recommended Solution(s)
Poor Regioselectivity (Mixed Isomers) Reaction is under kinetic control when thermodynamic product (N1) is desired, or vice-versa. Inappropriate base/solvent combination.For N1: Switch to NaH in anhydrous THF. Ensure the reaction is allowed to reach thermodynamic equilibrium, possibly with gentle heating (e.g., 50 °C).[7][13] For N2: Use Mitsunobu conditions (PPh₃/DIAD/MeOH) or an acid-catalyzed reaction with a trichloroacetimidate reagent.[1][12]
Low Conversion / No Reaction Base is not strong enough to deprotonate the indazole. Methylating agent is not reactive enough. Steric hindrance preventing reaction.Ensure reagents are pure and solvents are anhydrous, especially when using NaH. Consider a more reactive methylating agent (e.g., methyl triflate or dimethyl sulfate instead of methyl iodide). Increase reaction temperature, but monitor for side product formation.
Formation of Dimethylated Byproduct Excess methylating agent or base. Reaction run for too long or at too high a temperature.Use a controlled stoichiometry, typically 1.0-1.1 equivalents of the methylating agent. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[5]
Inconsistent Results Batch-to-Batch Moisture in the reaction (especially with NaH). Purity of starting indazole. Temperature control fluctuations.Dry all glassware thoroughly. Use freshly opened or properly stored anhydrous solvents. Purify the starting indazole if necessary. Use a controlled temperature bath for the reaction.

Key Experimental Protocols

Protocol 1: Selective N1-Methylation (Thermodynamic Control)

This protocol is optimized for achieving high N1-selectivity, based on the widely reported NaH/THF system.[5][7]

Materials:

  • 1H-Indazole substrate

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add the 1H-indazole (1.0 equiv) to anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes. Formation of the sodium salt may be observed.

  • Cool the suspension back down to 0 °C.

  • Add the methylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 50 °C) can be applied to ensure full conversion and equilibration to the N1 product.[13]

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective N2-Methylation (Mitsunobu Reaction)

This protocol utilizes Mitsunobu conditions, which often favor the kinetically preferred N2 isomer.[11][13]

Materials:

  • 1H-Indazole substrate

  • Methanol (MeOH, as the methyl source)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), PPh₃ (1.5 equiv), and methanol (1.5-2.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution. A color change is typically observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • The crude residue contains the product along with triphenylphosphine oxide and the hydrazine byproduct. Purify directly by flash column chromatography to isolate the N2-methylated indazole.

Visualizations

Logical Flow: Selecting a Methylation Strategy

G start Goal: N-Methylate Indazole target What is the desired regioisomer? start->target n1 N1-Isomer (Thermodynamic) target->n1 N1 n2 N2-Isomer (Kinetic) target->n2 N2 cond_n1 Conditions: - Base: NaH - Solvent: Anhydrous THF - Allows equilibration n1->cond_n1 cond_n2 Primary Method: - Mitsunobu Reaction (PPh3, DIAD, MeOH) Alternative: - Acid Catalysis (Alkyl Trichloroacetimidate) n2->cond_n2 analysis Reaction Monitoring & Analysis (TLC, LC-MS) cond_n1->analysis cond_n2->analysis purification Purification (Column Chromatography) analysis->purification characterization Structure Verification (NMR: 1H, 13C, HMBC) purification->characterization

Caption: Decision workflow for choosing an N-methylation strategy.

Kinetic vs. Thermodynamic Control Pathways

G cluster_0 Reaction Coordinate cluster_1 Kinetic Pathway cluster_2 Thermodynamic Pathway reactants Indazole + Base anion Indazolide Anion (Ambident Nucleophile) reactants->anion Deprotonation n2_ts N2-TS (Lower Ea) anion->n2_ts Faster Rate n1_ts N1-TS (Higher Ea) anion->n1_ts Slower Rate n2_prod N2-Methylated Product (Kinetic Product) n2_ts->n2_prod n1_prod N1-Methylated Product (Thermodynamic Product) n2_prod->n1_prod Equilibration (e.g., Higher Temp.) n1_ts->n1_prod

Caption: Energy pathways for N1 vs. N2 methylation.

References

  • BenchChem (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole.
  • BenchChem (2025). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles.
  • Lu, P. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Palmer, M. H., & McIntyre, P. S. (1972). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Wang, J. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]

  • Lu, P. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kashyap, P. et al. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

  • Mal, S. et al. (2022). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Available at: [Link]

  • Jaffari, G. A., & Nunn, A. J. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Clemens, J. et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Available at: [Link]

  • Lu, P. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

  • Mal, S. et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Semantic Scholar. Available at: [Link]

  • Wang, J. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]

  • BenchChem (2025). Troubleshooting regioselectivity in indazole synthesis.
  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Herrera, R. P. et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. Available at: [Link]

  • BenchChem (2025). A Comparative Guide to Indazole Alkylation.
  • BenchChem (2025). Analysis of byproduct formation during the synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate.
  • Yang, B. et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. Available at: [Link]

  • Elguero, J. et al. (2016). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]

  • Dolling, U. H. (2014). Use of asymmetric phase transfer catalysis in the design and development of highly efficient, innovative, and practical processes for drug candidate synthesis. Morressier. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Product Formation in Suzuki Coupling with METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice for side product formation in the Suzuki-Miyaura cross-coupling of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE. As a heteroaromatic halide bearing an electron-withdrawing group, this substrate presents unique challenges that require careful optimization to minimize undesired reaction pathways. This guide is structured to help you diagnose common issues, understand their mechanistic origins, and implement effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments.

Q1: My primary side product is the debrominated starting material, METHYL 1-METHYLINDAZOLE-6-CARBOXYLATE. What is causing this, and how can I prevent it?

A1: The issue you are observing is protodebromination (or hydrodehalogenation).

This is a common side reaction in Suzuki couplings where the bromine atom is replaced by a hydrogen atom.[1] The mechanism can be complex, but it often involves the oxidative addition of your bromo-indazole to the Pd(0) catalyst, followed by a competing pathway that introduces a hydride ligand to the palladium complex, leading to reductive elimination of the undesired debrominated product.[2]

Key Factors & Solutions:

  • Source of Hydride: The hydride species can originate from the solvent (especially alcohols like isopropanol), the base, or other additives.[1][2]

  • Base Selection: Stronger bases, particularly in protic solvents, can promote this side reaction.[1] If you are using a strong base like NaOH or KOH, consider switching to a milder or different class of base.

  • Catalyst System: The ligand on the palladium center dramatically influences the relative rates of the desired coupling versus protodebromination. Bulky, electron-rich phosphine ligands can sometimes accelerate this side reaction.[3]

Troubleshooting Steps:

  • Optimize the Base: Switch from strong hydroxide bases to carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄).[4][5] Potassium phosphate (K₃PO₄) is often effective for challenging heteroaromatic couplings.[6]

  • Change the Solvent System: If using alcohol as a solvent, switch to an aprotic solvent system like 1,4-dioxane/water, DME/water, or THF/water.[7][8] Ensure all solvents are thoroughly degassed to remove oxygen.[4][9]

  • Screen Ligands: If using a general-purpose catalyst like Pd(PPh₃)₄, switch to a more specialized ligand system. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide higher selectivity and activity for heteroaryl substrates.[2][10]

  • Lower the Reaction Temperature: Excessive heat can accelerate side reactions.[4] Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period and monitor the progress carefully by LC-MS.

Q2: I am seeing significant formation of a biaryl product derived from the coupling of two boronic acid molecules (boronic acid homocoupling). What leads to this byproduct?

A2: The formation of this symmetrical biaryl is due to boronic acid homocoupling.

This side reaction is typically mediated by Pd(II) species and is often exacerbated by the presence of oxygen in the reaction mixture.[2][11] If your palladium precatalyst is Pd(II) (e.g., Pd(OAc)₂), it must be reduced in situ to the catalytically active Pd(0). Incomplete reduction or re-oxidation of Pd(0) to Pd(II) by residual oxygen can promote homocoupling.[2]

Troubleshooting Steps:

  • Ensure Rigorous Inert Conditions: This is the most critical step. Oxygen is a known promoter of homocoupling.[11] Your reaction setup must be scrupulously purged of air. Use a Schlenk line or a glovebox for the reaction setup. Degas all solvents and aqueous base solutions by bubbling an inert gas (Argon or Nitrogen) through them for at least 15-20 minutes prior to use.[9]

  • Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step. However, even these can be oxidized if oxygen is present.

  • Modify Catalyst/Ligand Ratio: For Pd(II) precatalysts, using an appropriate amount of a phosphine ligand (often a Pd:Ligand ratio of 1:2 to 1:4) can facilitate the reduction to Pd(0) and stabilize it, suppressing homocoupling.

  • Reagent Purity: Ensure your boronic acid is pure. Some boronic acids can degrade over time, and impurities can sometimes facilitate side reactions.[12]

Q3: My reaction stalls, and I observe the formation of black particles (palladium black). What is happening to my catalyst?

A3: You are observing catalyst decomposition.

The formation of palladium black indicates that the soluble, catalytically active Pd(0) species has agglomerated into insoluble, inactive palladium metal.[2] This deactivates your catalyst and halts the reaction.

Key Factors & Solutions:

  • Ligand Instability or Insufficiency: The primary role of the ligand is to stabilize the Pd(0) center and prevent this agglomeration.[2] If the ligand is not robust enough for the reaction conditions (e.g., high temperature) or is used in insufficient quantity, decomposition is likely.

  • Poor Substrate Solubility: If the substrates are not well-dissolved, the catalytic cycle can be inefficient, leading to a higher chance of catalyst decomposition over time.[4]

  • Inappropriate Ligand Choice: For electron-deficient heteroaromatic halides like your indazole, standard phosphine ligands may not be optimal. The Lewis basic nitrogen atom of the indazole ring can sometimes coordinate to the palladium center, interfering with the catalytic cycle and promoting decomposition.[13]

Troubleshooting Steps:

  • Select a More Robust Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) form more stable complexes with palladium and are highly effective for these types of substrates.[10][14] They are designed to promote the key steps of the catalytic cycle while resisting decomposition.

  • Optimize the Solvent: Ensure your solvent system provides good solubility for all components at the reaction temperature. You may need to screen different solvent mixtures.[7]

  • Check the Base: Ensure the base is adequately soluble. A heterogeneous slurry can sometimes lead to localized high concentrations and catalyst issues. Using a soluble base or a solvent system that promotes its solubility can help.[4]

Q4: My yield is low, and I see a byproduct corresponding to the protonated form of my boronic acid coupling partner. What is this side reaction?

A4: This side reaction is protodeboronation of your boronic acid.

Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond, effectively destroying your nucleophile.[15][16] This is one of the most common failure modes in Suzuki couplings.

Key Factors & Solutions:

  • Substrate Susceptibility: Heteroaromatic boronic acids are particularly prone to protodeboronation.[16] The stability of your specific boronic acid partner is a critical factor.

  • Reaction Conditions: The reaction is highly sensitive to pH and is often catalyzed by the base required for the Suzuki coupling.[15][17] High temperatures and the presence of water can also accelerate this process.[16]

  • Slow Transmetalation: If the desired transmetalation step in the catalytic cycle is slow, the boronic acid spends more time in the basic reaction medium, increasing the opportunity for protodeboronation to occur.[18]

Troubleshooting Steps:

  • Use a Boronate Ester: Boronate esters, especially pinacol (Bpin) or MIDA esters, are significantly more stable towards protodeboronation than the corresponding boronic acids.[12] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing degradation.[15]

  • Choose the Right Base: While base is required, its strength can be tuned. Sometimes a weaker base like K₂CO₃ or even KF can provide a better outcome.[5][19]

  • Accelerate the Catalytic Cycle: Use a highly active catalyst system (e.g., a Buchwald precatalyst) that promotes a fast transmetalation step. This ensures the boronic acid is consumed in the desired reaction faster than it can decompose.[20]

  • Anhydrous Conditions: If possible, consider anhydrous Suzuki coupling conditions using a base like K₃PO₄ in a solvent like THF or CPME. This can significantly suppress water-mediated protodeboronation.[4]

Visualizing the Reaction Pathways

Understanding the desired catalytic cycle in relation to the major off-cycle side reactions is crucial for effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂(Br) (Oxidative Addition) Pd0->OA_Complex Oxidative Addition ArBr R¹-Br (Indazole) ArBr->OA_Complex TM_Complex R¹-Pd(II)L₂(OR) OA_Complex->TM_Complex Ligand Exchange Base Base (e.g., K₃PO₄) Base->TM_Complex Ate_Complex [R²-B(OH)₃]⁻ ('Ate' Complex) Base->Ate_Complex Post_TM_Complex R¹-Pd(II)L₂(R²) TM_Complex->Post_TM_Complex Transmetalation Boronic R²-B(OH)₂ Boronic->Ate_Complex Base Activation Ate_Complex->Post_TM_Complex Post_TM_Complex->Pd0 Reductive Elimination Product R¹-R² (Desired Product) Post_TM_Complex->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions OA_Complex R¹-Pd(II)L₂(Br) (Oxidative Addition Intermediate) Protodebromination Protodebromination (R¹-H) OA_Complex->Protodebromination [H⁻] source (solvent, base) Boronic R²-B(OH)₂ (Boronic Acid) Homocoupling Homocoupling (R²-R²) Boronic->Homocoupling Protodeboronation Protodeboronation (R²-H) Boronic->Protodeboronation Base, H₂O, High Temp PdII Pd(II) Species (e.g., from O₂) PdII->Homocoupling O₂ present

Sources

Technical Support Center: Purification of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and practical solutions for the purification challenges associated with METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE, a key intermediate in pharmaceutical synthesis.[1][2][3][4] We address common issues encountered by researchers, offering explanations grounded in chemical principles and field-proven protocols to help you achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs) - Diagnosis & Strategy

This section tackles the most common high-level challenges and strategic decisions you'll face during the purification process.

Q1: My initial analysis of the crude product after methylation of METHYL 3-BROMO-1H-INDAZOLE-6-CARBOXYLATE shows multiple spots on TLC and peaks in HPLC. What are the likely impurities?

A: The impurity profile for this compound typically originates from the two main synthetic steps: bromination and N-methylation. The most common impurities are:

  • N2-Methyl Isomer (METHYL 3-BROMO-2-METHYLINDAZOLE-6-CARBOXYLATE): This is the most frequent and often most challenging impurity. The methylation of the indazole nitrogen is rarely perfectly selective, leading to a mixture of the desired N1-methyl and the undesired N2-methyl products.[5] These isomers often have very similar polarities, complicating separation.

  • Unreacted Starting Material (METHYL 3-BROMO-1H-INDAZOLE-6-CARBOXYLATE): Incomplete methylation will leave residual starting material in your crude product.

  • Over-Brominated Species: If the preceding bromination step was not perfectly controlled, you might have trace amounts of di-bromo-indazole derivatives.[6][7]

  • Hydrolyzed Carboxylic Acid: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially during aqueous workups under basic or acidic conditions.

  • Residual Reagents and Solvents: Trace amounts of the methylating agent (e.g., methyl iodide, dimethyl sulfate) or reaction solvents (e.g., DMF, THF) may be present.[7]

Q2: My NMR spectrum suggests a mixture of two major isomers after methylation. How can I confirm which is my desired N1-methyl product and which is the N2-isomer?

A: ¹H-NMR spectroscopy is a powerful tool for distinguishing between N1 and N2-methylated indazoles. The key is the chemical shift of the N-CH₃ protons.

  • N1-Methyl Protons: The methyl group on the N1 position typically appears further downfield (higher ppm value) due to the anisotropic effect of the fused benzene ring.

  • N2-Methyl Protons: The methyl group on the N2 position is generally more shielded and appears further upfield (lower ppm value).

While exact values depend on the solvent and other substituents, you can use the following as a guide:

Isomer TypeTypical N-CH₃ ¹H-NMR Shift (ppm)Rationale
N1-Methyl Indazole ~4.0 - 4.3 ppmDeshielded by the proximity to the benzene ring current.
N2-Methyl Indazole ~3.7 - 4.0 ppmMore shielded, behaving more like a typical N-methyl on a pyrazole ring.

For unambiguous assignment, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be definitive. A NOE correlation between the N-CH₃ protons and the proton at the C7 position of the indazole ring confirms the N1-isomer.

Q3: How do I decide between column chromatography and recrystallization as the primary purification method for my crude product?

A: The choice depends on the impurity profile and the physical state of your crude material.

  • Choose Column Chromatography When:

    • You have a complex mixture of impurities, especially the N2-isomer, with different polarities.[6][7] Chromatography is excellent for separating compounds based on polarity differences.

    • Your product is an oil or a non-crystalline solid.

    • You need to isolate multiple components from the reaction mixture.

  • Choose Recrystallization When:

    • Your crude product is a solid and is relatively pure (>85-90%). Recrystallization is highly effective at removing small amounts of impurities from a crystalline lattice.[8][9]

    • The main impurity has significantly different solubility characteristics than your desired product. Sometimes, isomers can be separated by careful recrystallization from a specific mixed solvent system.[5]

    • You are working on a large scale, where chromatography can be cumbersome and expensive.[10]

A common and effective strategy is to perform an initial purification by flash chromatography to remove the bulk of impurities and separate isomers, followed by a final polishing step via recrystallization to obtain a highly pure, crystalline product.[6]

Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What causes this and how can I fix it?

A: "Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystal lattice. This typically happens for two main reasons:

  • The solution is cooling too quickly: The molecules don't have enough time to orient themselves into an ordered crystal lattice.[11]

  • The compound is significantly impure: Impurities can disrupt the crystallization process, lowering the melting point of the mixture to below the temperature of the solution.[11]

Solutions to Prevent Oiling Out:

  • Slow Down the Cooling Rate: Insulate the flask with glass wool or place it in a warm bath that is allowed to cool slowly to room temperature. Do not place it directly into an ice bath.

  • Add More Solvent: The supersaturation point may have been reached at a temperature where your compound is still molten. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and attempt to cool slowly again.[11]

  • Use a Different Solvent System: Your current solvent may be too good of a solvent. Try a solvent system where the compound is less soluble.

  • "Scratch" the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[11]

Section 2: Purification Workflows & Experimental Protocols

This section provides detailed methodologies for the analysis and purification of your target compound.

Initial Purity Assessment Workflow

Before attempting purification, it is critical to analyze the crude product to devise an effective strategy.

cluster_high_purity High Purity Path cluster_low_purity Low Purity / Complex Mixture Path crude Crude Product analysis Analyze by TLC & HPLC/LC-MS crude->analysis decision Purity > 90%? Main impurity known? analysis->decision recryst Attempt Recrystallization (Protocol 2) decision->recryst  Yes column Flash Column Chromatography (Protocol 1) decision->column No   purity_check1 Check Purity (HPLC/NMR) recryst->purity_check1 final_decision Purity Spec Met? purity_check1->final_decision collect Combine Pure Fractions column->collect purity_check2 Check Purity (HPLC/NMR) collect->purity_check2 purity_check2->final_decision final_decision->recryst No, from Column (Polishing Step) final_decision->column No, from Recryst. final_product Final Pure Product final_decision->final_product  Yes start Problem: Poor Separation q1 Are spots streaking on TLC? start->q1 q2 Are spots too close (ΔRf < 0.1)? q1->q2 No sol1a Add polar modifier (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic) q1->sol1a Yes q3 Is the column overloaded? q2->q3 No sol2a Switch to a less polar solvent system q2->sol2a Yes sol3 Reduce sample load (Use higher silica:compound ratio) q3->sol3 Yes end_node Re-run Column sol1a->end_node sol1b Try a different stationary phase (e.g., Alumina, C18) sol2b Run a shallower gradient sol2a->sol2b sol2c Try a different solvent system (e.g., Toluene/Acetone) sol2b->sol2c sol2c->end_node sol3->end_node

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for Reactions with METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in palladium-catalyzed cross-coupling reactions involving METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes.

Introduction

This compound is a valuable building block in medicinal chemistry. Its functionalization, often via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, is a critical step in the synthesis of various bioactive molecules.[1] However, optimizing these transformations, particularly the palladium catalyst loading, can be challenging. This guide provides a structured approach to troubleshooting and optimizing your reactions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My cross-coupling reaction with this compound is resulting in low to no product formation. What are the primary factors to investigate?

A1: Low or no yield is a common issue in palladium-catalyzed reactions and can stem from several factors. A systematic approach to troubleshooting is essential.[2]

Initial Diagnostic Workflow:

start Low/No Yield Observed reagent_check 1. Verify Reagent Quality & Integrity (Substrates, Solvent, Base) start->reagent_check catalyst_check 2. Assess Catalyst System (Precatalyst, Ligand, Activity) reagent_check->catalyst_check sub_reagent Sub-optimal Reagents? reagent_check->sub_reagent atmosphere_check 3. Confirm Inert Atmosphere (Degassing, N2/Ar Purge) catalyst_check->atmosphere_check sub_catalyst Catalyst Inactive? catalyst_check->sub_catalyst temp_check 4. Evaluate Reaction Temperature atmosphere_check->temp_check sub_atmosphere Oxygen/Moisture Contamination? atmosphere_check->sub_atmosphere sub_temp Incorrect Temperature? temp_check->sub_temp sub_reagent->catalyst_check No solution_reagent Use fresh, anhydrous reagents. Purify starting materials. sub_reagent->solution_reagent Yes sub_catalyst->atmosphere_check No solution_catalyst Screen different Pd sources/ligands. Use a pre-activated catalyst. sub_catalyst->solution_catalyst Yes sub_atmosphere->temp_check No solution_atmosphere Improve degassing technique. Ensure positive inert gas pressure. sub_atmosphere->solution_atmosphere Yes solution_temp Optimize temperature via screening. sub_temp->solution_temp Yes end Proceed to Advanced Troubleshooting sub_temp->end No

Caption: Initial diagnostic workflow for low or no product yield.

  • Reagent Quality: Ensure all reagents, including the indazole substrate, coupling partner (e.g., boronic acid), base, and solvent, are pure and anhydrous. Moisture and oxygen can deactivate the palladium catalyst.[2]

  • Catalyst System Activity: The choice of palladium precursor and ligand is critical. For challenging substrates like N-heterocycles, sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often improve catalytic activity.[3][4] Consider that Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species; if this reduction is inefficient, the catalytic cycle will not initiate.[5]

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure the reaction vessel is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[3]

  • Reaction Temperature: The optimal temperature can be substrate-dependent. While elevated temperatures are common, excessively high temperatures can lead to catalyst decomposition.[3]

Q2: I've confirmed my reagents and setup are sound, but the yield is still poor. How do I optimize the catalyst loading?

A2: Optimizing catalyst loading is a balancing act. Too little catalyst can lead to incomplete conversion, while too much can result in unwanted side reactions and increased cost.[6][7]

Protocol for Catalyst Loading Optimization:

  • Establish a Baseline: Start with a standard catalyst loading, typically 1-5 mol % of the palladium precursor.[6][7]

  • Systematic Screening: Set up a series of parallel reactions, varying the catalyst loading (e.g., 0.5 mol %, 1 mol %, 2 mol %, 5 mol %).

  • Monitor Reaction Progress: Use techniques like TLC, LC-MS, or GC-MS to monitor the consumption of starting material and the formation of the product over time.[8][9]

  • Analyze the Outcome: Determine the catalyst loading that provides the best balance of reaction rate, yield, and purity.

Catalyst Loading (mol %)Typical ObservationRecommendation
< 0.5 Slow or incomplete reaction.Increase loading. Consider a more active catalyst system.
1 - 3 Often the optimal range for many reactions.A good starting point for further optimization.
> 5 Increased cost, potential for side reactions, and higher residual palladium in the product.[6][7]Reduce loading unless high loading is proven necessary for difficult couplings.
Issue 2: Catalyst Deactivation and Side Reactions

Q3: My reaction starts well but then stalls, suggesting catalyst deactivation. What are the common causes and solutions?

A3: Catalyst deactivation is a frequent problem. The formation of palladium black is a common visual indicator of catalyst decomposition.[10]

Potential Causes of Catalyst Deactivation:

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or P-C bond cleavage at high temperatures.

  • Formation of Off-Cycle Species: The active catalyst can be sequestered into inactive or less active palladium species.[11][12]

  • Substrate/Product Inhibition: The nitrogen atom in the indazole ring or the product can coordinate to the palladium center, inhibiting its catalytic activity.[3]

Troubleshooting Strategies:

  • Ligand Selection: Employ more robust ligands, such as bulky electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), which are known to stabilize the palladium catalyst.[4][13]

  • Palladium to Ligand Ratio: The optimal palladium-to-ligand ratio is often 1:1 or 1:2. Excess ligand is not always beneficial and can sometimes be detrimental.[14]

  • Temperature Control: Running the reaction at the lowest effective temperature can minimize catalyst decomposition.

Q4: I am observing significant formation of homo-coupling byproducts. How can I suppress these side reactions?

A4: Homo-coupling of the boronic acid (in Suzuki reactions) or the aryl halide is a common side reaction, often exacerbated by the presence of oxygen.

Mitigation Strategies:

  • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its homo-coupling.

  • Choice of Base and Solvent: The reaction conditions can influence the rate of homo-coupling. Screening different bases and solvents may be necessary.

Part 2: Frequently Asked Questions (FAQs)

Q5: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this compound?

A5: A good starting point for catalyst loading in Suzuki-Miyaura reactions is typically between 1-3 mol % of the palladium precursor.[15][16] For a new system, starting with 2 mol % is a reasonable compromise.

Q6: For a Buchwald-Hartwig amination, are there specific ligands that are more effective for indazole substrates?

A6: Yes, for N-arylation of heterocycles, bulky, electron-rich phosphine ligands are generally preferred. Ligands like XPhos, SPhos, and RuPhos have shown broad utility in these types of couplings.[5][17] The choice of ligand can significantly impact the required catalyst loading and overall reaction efficiency.

Q7: How does the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) affect the reaction?

A7: The choice of palladium precursor influences the ease of formation of the active Pd(0) catalyst.

  • Pd(OAc)₂ and Pd₂(dba)₃: These are common and relatively inexpensive Pd(II) and Pd(0) sources, respectively. They require in-situ combination with a ligand to form the active catalyst. The reduction of Pd(II) to Pd(0) is a critical step that can be influenced by other reaction components.[5]

  • Pre-catalysts: These are well-defined Pd(II) complexes that incorporate a ligand and are designed for easy activation to the active Pd(0) species. They often provide more reproducible results and may allow for lower catalyst loadings.[11][12][14]

Q8: My reaction is complete, but I am struggling to remove residual palladium from my product. What are the best practices for purification?

A8: Removing residual palladium is a critical concern, especially in pharmaceutical development, due to strict regulatory limits (often < 5-10 ppm).[18][19]

Workflow for Palladium Removal:

start Crude Product with Residual Palladium crystallization 1. Crystallization/Recrystallization start->crystallization scavenging 2. Palladium Scavenging crystallization->scavenging crystallization_check Pd Level Acceptable? crystallization->crystallization_check carbon_treatment 3. Activated Carbon Treatment scavenging->carbon_treatment scavenging_check Pd Level Acceptable? scavenging->scavenging_check analysis 4. Analysis (ICP-MS) carbon_treatment->analysis carbon_check Pd Level Acceptable? carbon_treatment->carbon_check crystallization_check->scavenging No end Purified Product crystallization_check->end Yes scavenging_check->carbon_treatment No scavenging_check->end Yes carbon_check->analysis No, re-evaluate strategy carbon_check->end Yes

Caption: Workflow for the removal of residual palladium.

  • Crystallization: This is often the first and most straightforward method. However, its effectiveness can be limited if the palladium species co-crystallizes with the product.[20][21]

  • Palladium Scavengers: These are solid-supported reagents with functional groups (e.g., thiols, amines) that chelate palladium.[22] They are stirred with a solution of the crude product and then filtered off.

  • Activated Carbon: Treatment with activated carbon can effectively adsorb palladium species.[20]

  • Analysis: The final palladium concentration should be determined using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[18]

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Institutes of Health (NIH). [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

  • Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research. [Link]

  • In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. (2022). PubMed. [Link]

  • Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. PubMed Central. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2024). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis. ACS Publications. [Link]

  • Probing the Evolution of Palladium Species in Pd@MOF Catalysts during the Heck Coupling Reaction: An Operando X-ray Absorption Spectroscopy Study. Journal of the American Chemical Society. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing). [Link]

  • Table 1. Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Intramolecular Heck reaction. Wikipedia. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ResearchGate. [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Revealing Catalytic Properties of Palladium/Gold Systems toward Hydrogen Evolution, Oxidation, and Absorption with Scanning Electrochemical Microscopy. ACS Publications. [Link]

  • Palladium Metal Catalysts in Heck C-C Coupling Reactions. ResearchGate. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. PubMed Central. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in the Bromination of 1-methylindazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 1-methylindazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during this specific electrophilic aromatic substitution. Low conversion is a frequent challenge, and this resource provides in-depth, experience-driven insights and actionable solutions to optimize your reaction outcomes.

I. Troubleshooting Guide: Diagnosing and Resolving Low Conversion

Low conversion in the bromination of 1-methylindazole-6-carboxylate can stem from a variety of factors, from reagent quality to subtle nuances in reaction setup. This section is structured to help you systematically identify and address the root cause of poor yields.

Q1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What are the most likely causes?

This is the most common issue. The indazole ring system, while aromatic, has a reactivity profile that is sensitive to reaction conditions. The methyl ester at the 6-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution, making the reaction more challenging than with electron-rich aromatics.

Potential Cause 1: Inactive Brominating Agent

  • Expertise & Experience: N-Bromosuccinimide (NBS) is a common brominating agent for this type of transformation.[1][2] However, NBS can degrade over time, especially if not stored properly, leading to the formation of succinimide and a decrease in active bromine content.[3] An off-white or yellow appearance is a visual indicator of decomposition.[1][3]

  • Troubleshooting Protocol:

    • Visual Inspection: Check the color of your NBS. Pure NBS should be a white solid.[3]

    • Recrystallization: If the NBS appears discolored, it should be recrystallized from water to remove impurities.[1][3]

    • Titration: For quantitative assessment, the purity of NBS can be determined by standard iodide-thiosulfate titration.[4]

Protocol 1: Recrystallization of N-Bromosuccinimide (NBS)

  • In a fume hood, add crude NBS (e.g., 30 g) to preheated water (e.g., 300 mL at 90-95 °C).[3]

  • Stir to dissolve the NBS completely.

  • Allow the solution to cool slowly to room temperature, and then chill in an ice bath to induce crystallization.

  • Collect the white crystals by vacuum filtration, washing with cold water.

  • Dry the purified NBS under vacuum.

Potential Cause 2: Suboptimal Reaction Conditions

  • Expertise & Experience: The choice of solvent and temperature is critical. While non-polar solvents like carbon tetrachloride were historically used for radical brominations, for electrophilic aromatic brominations, polar aprotic solvents are often more suitable.[5] Additionally, insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier, especially with a deactivated substrate.

  • Troubleshooting Protocol:

    • Solvent Selection: If using a non-polar solvent, consider switching to a polar aprotic solvent such as acetonitrile or dichloromethane.[5]

    • Temperature Adjustment: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS at regular intervals to find the optimal temperature that promotes product formation without significant decomposition. For some indazole brominations, temperatures around 40-60°C have been effective.[5][6]

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Some reactions with deactivated substrates can be sluggish and may require extended reaction times.

Q2: I'm observing the formation of multiple products, and my desired isomer is not the major component. How can I improve regioselectivity?

The indazole ring has several positions susceptible to electrophilic attack. For 1-methylindazole, kinetic studies have shown that the reactivity of different positions can be influenced by the reaction medium.[7] The directing effects of the fused ring and the substituents play a crucial role.

Logical Framework for Regioselectivity

G cluster_reactivity Factors Influencing Regioselectivity cluster_conditions Reaction Conditions cluster_outcomes Potential Bromination Sites Substrate 1-Methylindazole-6-carboxylate N1_Methyl N1-Methyl Group (Directing Influence) C6_Ester C6-Ester Group (Electron-Withdrawing, Deactivating) Indazole_Ring Indazole Ring System (Inherent Reactivity) C3_Product C3-Bromination (Often Kinetically Favored in Anionic Species) Indazole_Ring->C3_Product Influences C5_Product C5-Bromination (Favored in Molecular/Cationic Species) Indazole_Ring->C5_Product Influences C7_Product C7-Bromination Indazole_Ring->C7_Product Influences Other_Isomers Other Isomers/Dihalogenation Indazole_Ring->Other_Isomers Influences Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->C3_Product Brominating_Agent->C5_Product Brominating_Agent->C7_Product Brominating_Agent->Other_Isomers Solvent Solvent Polarity Solvent->C3_Product Solvent->C5_Product Solvent->C7_Product Solvent->Other_Isomers Temperature Temperature Temperature->C3_Product Temperature->C5_Product Temperature->C7_Product Temperature->Other_Isomers Catalyst Acid/Lewis Acid Catalyst (Optional) Catalyst->C3_Product Catalyst->C5_Product Catalyst->C7_Product Catalyst->Other_Isomers

Caption: Factors influencing regioselectivity in indazole bromination.

  • Expertise & Experience: The electronic nature of the indazole ring system is complex. The C3 position is often susceptible to attack, but other positions like C5 and C7 can also be brominated depending on the conditions and the nature of the indazole species in solution (neutral, protonated, or anionic).[7] The use of certain brominating agents or additives can favor one isomer over another.

  • Troubleshooting Protocol:

    • Choice of Brominating Agent: While NBS is common, other reagents can offer different selectivity. For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been used for C3 bromination of some indazoles.[6][8]

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from non-polar (e.g., dichloromethane) to more polar (e.g., acetonitrile, acetic acid) to see how it affects the product distribution.

    • Acid Catalysis: The addition of a catalytic amount of a protic acid (like acetic acid) or a Lewis acid can sometimes enhance the electrophilicity of the bromine source and alter the regiochemical outcome. However, care must be taken as strong acidic conditions could affect the stability of the starting material.[9]

Q3: My reaction is complete, but I'm struggling to isolate the pure product. What are the best purification strategies?

Purification can be challenging due to the presence of unreacted starting materials, isomers, and byproducts from the brominating agent (e.g., succinimide from NBS).

Potential Cause 1: Co-elution of Product and Starting Material

  • Expertise & Experience: The polarity of the brominated product is often very similar to the starting material, making separation by standard column chromatography difficult.

  • Troubleshooting Protocol:

    • Optimize Chromatography:

      • Use a shallow solvent gradient during column chromatography to improve separation.

      • Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Test various solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

Potential Cause 2: Contamination with Reaction Byproducts

  • Expertise & Experience: Succinimide, the byproduct of NBS brominations, is water-soluble and can often be removed with an aqueous workup.[10] Residual bromine can impart a yellow or orange color to the product.

  • Troubleshooting Protocol:

    • Aqueous Wash: During the workup, wash the organic layer with water or a dilute basic solution (e.g., saturated sodium bicarbonate) to remove succinimide.[10]

    • Reducing Agent Wash: To remove excess bromine, wash the organic layer with a 10% aqueous solution of sodium thiosulfate or sodium bisulfite until the color disappears.[10]

Data Summary: Common Purification Techniques

TechniqueApplicationKey Considerations
Column Chromatography Separation of product from starting material and isomers.Optimize solvent system and gradient for best resolution.
Recrystallization Purification of solid products.Requires finding a suitable solvent system.
Aqueous Wash Removal of water-soluble byproducts like succinimide.Use a separatory funnel to partition between organic and aqueous layers.
Reducing Agent Wash Removal of excess elemental bromine.A 10% sodium thiosulfate solution is effective.[10]

II. Frequently Asked Questions (FAQs)

Q1: What is the expected position of bromination on 1-methylindazole-6-carboxylate?

The regioselectivity can be complex. The N1-methyl group and the fused ring system direct electrophilic attack, while the C6-ester group is deactivating. Without specific literature precedent for this exact substrate under defined conditions, the most likely positions for bromination would be C3, C5, or C7. Experimental determination is necessary.

Q2: How can I monitor the progress of the reaction effectively?

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting material and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weights of the components in the reaction mixture, which can help identify the desired product and any byproducts.[11]

Q3: Are there any safety precautions I should take when working with brominating agents?

Yes. Brominating agents like NBS and bromine are corrosive and toxic.[4] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving NBS can be exothermic, so for larger scale reactions, addition of the reagent should be done portion-wise with cooling if necessary.[4]

Q4: Can I use elemental bromine (Br₂) instead of NBS?

Elemental bromine can be used, but it is more hazardous and difficult to handle due to its high volatility and corrosiveness.[6] NBS is a solid and is generally easier and safer to handle for small-scale laboratory preparations.[4]

III. Experimental Workflows

Workflow 1: General Procedure for Bromination with NBS

This workflow provides a starting point for the bromination of 1-methylindazole-6-carboxylate. Optimization of solvent, temperature, and stoichiometry may be required.

Sources

Technical Support Center: Scalable Synthesis of Methyl 3-bromo-1-methylindazole-6-carboxylate for Pilot Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of Methyl 3-bromo-1-methylindazole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during pilot-scale production. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic process.

Strategic Overview of the Synthesis

The synthesis of this compound involves three primary transformations: electrophilic bromination at the C3 position, regioselective N-methylation at the N1 position, and esterification of the C6 carboxylic acid. The sequence of these steps is critical for optimizing yield, purity, and scalability. While several routes are possible, a convergent approach starting from 6-bromo-1H-indazole-3-carboxylic acid offers significant advantages in controlling regioselectivity and simplifying purification at a larger scale.

Below is a workflow diagram outlining the recommended synthetic pathway and key decision points.

Scalable_Synthesis_Workflow cluster_start Starting Materials cluster_esterification Step 1: Esterification cluster_methylation Step 2: N-Methylation cluster_purification Final Purification Start 6-Bromo-1H-indazole-3-carboxylic acid Ester Methyl 6-bromo-1H-indazole-3-carboxylate Start->Ester H₂SO₄ / Methanol Reflux N_Methyl Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate (Target Molecule) Ester->N_Methyl Base (e.g., NaH) Methylating Agent (e.g., MeI) Solvent (e.g., THF) N2_Isomer Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate (Isomeric Impurity) Ester->N2_Isomer Side Reaction Purified Final Purified Product N_Methyl->Purified Recrystallization or Chromatography N2_Isomer->Purified Impurity Removal

Caption: Recommended workflow for the synthesis of the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

2.1 Issues in Bromination (If starting from Indazole-6-carboxylic acid)

Q1: I am attempting to brominate my indazole starting material and observe a mixture of products, including di-brominated species. How can I improve the selectivity for mono-bromination at the C3 position?

A1: The formation of over-brominated side products is a common challenge due to the high reactivity of the indazole ring.[1][2] To achieve selective mono-bromination at the C3 position, precise control over reaction conditions is crucial.

  • Stoichiometry: Carefully control the amount of the brominating agent. Use N-bromosuccinimide (NBS) in a stoichiometry of 1.0 to 1.1 equivalents. Using a large excess will inevitably lead to di- and tri-brominated products.[1]

  • Temperature Control: Perform the reaction at low temperatures, typically starting at 0°C and allowing it to slowly warm to room temperature. This helps to manage the exothermic nature of the reaction and reduces the rate of competing side reactions.[1]

  • Solvent Choice: The choice of solvent can influence selectivity. Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) are often effective for reactions with NBS.[3][4]

  • Reaction Monitoring: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material without allowing the reaction to proceed for too long, which could favor side product formation.[5]

Q2: My bromination reaction is sluggish and does not go to completion. What factors could be responsible?

A2: An incomplete reaction can result from several factors.

  • Insufficient Activation: The indazole ring's reactivity is influenced by the substituents present. If your starting material has strongly electron-withdrawing groups, the reaction may be slower.

  • Reagent Quality: Ensure your brominating agent (e.g., NBS) is of high purity and has not degraded. NBS should be recrystallized if it appears discolored.

  • Temperature: While low temperatures are recommended to control selectivity, the reaction may require warming to room temperature or slightly above to proceed at a reasonable rate. Optimization is key.[1]

  • Mixing: In a pilot-scale reactor, ensure efficient stirring to maintain a homogeneous mixture, as localized concentration gradients can affect the reaction rate.

2.2 Issues in N-Methylation

Q3: My primary challenge is the formation of the undesired N2-methyl isomer alongside my target N1-methyl product. How can I maximize the N1:N2 regioselectivity?

A3: Achieving high N1-regioselectivity is the most critical challenge in this synthesis. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products.[6] The outcome is highly dependent on the interplay between the base, solvent, and substrate.

  • Base and Solvent System: The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is widely reported to favor the formation of the N1-alkylated product.[7][8][9][10] The rationale is that the sodium cation can coordinate with the N2 nitrogen and the oxygen of a C3 substituent, sterically hindering attack at N2 and directing the electrophile to N1.[6][10]

  • Alternative Bases: In some cases, cesium carbonate (Cs₂CO₃) has been shown to promote N1-alkylation, potentially through a chelation mechanism.[6]

  • Substituent Effects: The electronic nature of the substituents on the indazole ring plays a significant role. Electron-withdrawing groups at certain positions can alter the electron density at the nitrogen atoms, influencing the site of alkylation.[8][9]

  • Temperature: Running the deprotonation with NaH at 0°C before adding the methylating agent can improve selectivity.

Q4: If I still get a mixture of N1 and N2 isomers, what is the best strategy for purification at scale?

A4: Separating N1 and N2 isomers can be challenging due to their similar physical properties.

  • Column Chromatography: On a lab scale, silica gel column chromatography is the most effective method, as the two isomers often have a sufficient difference in polarity to be separated.[1]

  • Recrystallization: For pilot production, chromatography is less ideal. A carefully designed recrystallization process is preferable. You may need to screen various solvent systems (e.g., ethyl acetate/hexanes, isopropanol, acetonitrile) to find conditions where one isomer preferentially crystallizes while the other remains in the mother liquor.

  • Analytical Characterization: Use ¹H NMR to distinguish between the isomers. The chemical shift of the proton at the C3 position is a key indicator; it is generally shifted further downfield in 2H-indazoles compared to the corresponding 1H-isomer.[7]

2.3 Issues in Esterification

Q5: What is the most robust and scalable method for converting the C6-carboxylic acid to a methyl ester?

A5: For pilot-scale production, a simple and high-yielding method is preferred.

  • Fischer Esterification: The most common and cost-effective method is Fischer esterification. This involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or methanesulfonic acid.[11][12][13] This method avoids complex reagents and the workup is typically straightforward, involving neutralization and extraction.

  • Alternative Methods: While effective, methods involving the conversion of the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by the addition of methanol are also highly effective but introduce more hazardous reagents and an additional step, which may be less desirable for scalability.[14]

Recommended Experimental Protocols

The following protocols are optimized for scalability and reproducibility.

Protocol 1: Esterification of 6-Bromo-1H-indazole-3-carboxylic acid
Reagent Molar Eq. Quantity (for 100g scale) Notes
6-Bromo-1H-indazole-3-carboxylic acid1.0100 gEnsure starting material is dry.
MethanolSolvent1 LUse anhydrous grade.
Concentrated Sulfuric Acid (98%)Catalyst10 mLAdd slowly and cautiously.

Step-by-Step Procedure:

  • Charge a suitable reactor with 6-Bromo-1H-indazole-3-carboxylic acid (100 g) and methanol (1 L).

  • Begin stirring the suspension.

  • Slowly add concentrated sulfuric acid (10 mL) to the mixture. The temperature may rise slightly.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.[13]

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a stirred vessel containing ice water (2 L).

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water.

  • Dry the solid under vacuum at 50°C to yield Methyl 6-bromo-1H-indazole-3-carboxylate. Expected yield: 90-95%.

Protocol 2: N1-Methylation of Methyl 6-bromo-1H-indazole-3-carboxylate
Reagent Molar Eq. Quantity (for 95g scale) Notes
Methyl 6-bromo-1H-indazole-3-carboxylate1.095 gEnsure starting material is dry.
Sodium Hydride (60% dispersion in oil)1.217.0 gHighly reactive. Handle with care under inert atmosphere.
Tetrahydrofuran (THF)Solvent1.5 LUse anhydrous grade.
Methyl Iodide (MeI)1.124.5 mL (58 g)Toxic and volatile. Use in a well-ventilated fume hood.

Step-by-Step Procedure:

  • Set up a reactor under an inert atmosphere (Nitrogen or Argon).

  • Charge the reactor with sodium hydride (17.0 g).

  • Add anhydrous THF (500 mL) and cool the suspension to 0°C in an ice bath.

  • Dissolve Methyl 6-bromo-1H-indazole-3-carboxylate (95 g) in anhydrous THF (1 L) in a separate vessel.

  • Slowly add the solution of the indazole to the NaH suspension at 0°C over 1 hour. Effervescence (H₂ gas) will be observed.

  • Stir the mixture at 0°C for an additional 30-60 minutes after the addition is complete.[13]

  • Slowly add methyl iodide (24.5 mL) dropwise, maintaining the temperature below 10°C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by HPLC to confirm the consumption of the starting material and check the N1:N2 isomer ratio.

  • Cool the reaction back to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the bulk of the THF.

  • Dilute the residue with ethyl acetate (1 L) and wash sequentially with water (2 x 500 mL) and brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., isopropanol or ethyl acetate/hexanes) to afford pure this compound. Expected yield: 75-85%.

References
  • Technical Support Center: Synthesis of 3-Bromo-indazole. Benchchem.
  • How to avoid side product formation in 1H-indazole synthesis. Benchchem.
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH.
  • Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.
  • Common side reactions in the bromination of nitroindazoles. Benchchem.
  • Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. Benchchem.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
  • Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC - NIH.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
  • Optimizing reaction conditions for the bromination of indanols. Benchchem.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
  • 3-Methyl-1H-indazole-6-carboxylic acid methyl ester synthesis. ChemicalBook.
  • METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE. ChemicalBook.
  • Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

Sources

Alternative synthetic routes to METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE to avoid hazardous reagents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

A Guide to Alternative Synthetic Routes Avoiding Hazardous Reagents

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals seeking safer, more sustainable, and efficient methods for preparing this key intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and practical troubleshooting advice to ensure your success in the lab.

Traditional synthetic routes often rely on reagents that pose significant health, safety, and environmental risks. This guide offers a detailed exploration of validated, safer alternatives, focusing on minimizing hazards without compromising yield or purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards in the "traditional" synthesis of this compound?

A1: A conventional synthesis typically involves two key transformations, each with significant hazards:

  • Electrophilic Bromination: The introduction of the bromine atom at the 3-position of the indazole ring is often accomplished using elemental bromine (Br₂). Liquid bromine is highly toxic, corrosive, and volatile.[1][2][3] Accidental contact can cause severe chemical burns to the skin, eyes, and respiratory tract.[3][4] Its high vapor pressure necessitates the use of specialized handling equipment, such as fume hoods and personal protective equipment (PPE), to prevent inhalation, which can be fatal.[1][4]

  • N-Methylation: The alkylation of the N-1 position of the indazole nitrogen is frequently performed using potent methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS). Both are classified as highly toxic and are suspected carcinogens.[5][6] Methyl iodide is a volatile liquid with a low boiling point, increasing the risk of exposure through inhalation. DMS is also highly toxic and can cause severe, delayed-onset damage to the respiratory system.[5]

The diagram below illustrates this hazardous pathway.

cluster_start Starting Material cluster_bromination Hazardous Bromination cluster_methylation Hazardous Methylation SM Methyl 1H-indazole-6-carboxylate Br2 Elemental Bromine (Br₂) Intermediate Methyl 3-bromo-1H-indazole-6-carboxylate Br2->Intermediate High Toxicity, Corrosive MeI Methyl Iodide (MeI) Product This compound MeI->Product Toxic, Carcinogenic

Caption: Traditional hazardous route to the target compound.

Q2: How can I safely brominate the indazole ring without using elemental bromine?

A2: The most effective and widely adopted alternative to elemental bromine is N-Bromosuccinimide (NBS) .[7][8][9] NBS is a crystalline solid that is significantly easier and safer to handle than liquid bromine.[9][10] It acts as an electrophilic bromine source and is effective for the bromination of electron-rich heterocycles like indazoles.[10]

Causality: Why is NBS safer and effective? NBS provides a slow, controlled in-situ release of electrophilic bromine, often initiated by a trace amount of HBr. This avoids having a high concentration of free bromine in the reaction vessel at any given time, which mitigates the risks of runaway reactions and exposure.[11]

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Dark red, fuming liquid[1]White/off-white crystalline solid[7][9]
Handling Requires specialized handling due to high volatility and corrosivity.[2][4]Easy to weigh and handle as a stable solid.[10]
Hazards Highly toxic, severe burns, fatal if inhaled.[1][3]Irritant; handle with care but significantly lower risk profile.[10]
Byproduct HBrSuccinimide (water-soluble, easier to remove)
Selectivity Can lead to over-bromination if not carefully controlled.Generally offers higher selectivity for mono-bromination.[8]

Experimental Protocol: Bromination using NBS

  • Setup: To a solution of METHYL 1H-INDAZOLE-6-CARBOXYLATE (1 equivalent) in a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add N-Bromosuccinimide (1.05-1.1 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with water. The succinimide byproduct is water-soluble.

  • Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude METHYL 3-BROMO-1H-INDAZOLE-6-CARBOXYLATE, which can be purified by recrystallization or column chromatography.

Q3: What are the best "green" alternatives to methyl iodide for the N-1 methylation step?

A3: Dimethyl Carbonate (DMC) is an excellent, environmentally benign alternative to traditional methylating agents.[12][13][14] It is recognized as a green reagent due to its low toxicity, biodegradability, and the fact that it produces innocuous byproducts (methanol and CO₂).[15]

Causality: Why is DMC a superior choice? Unlike the SN2 mechanism of methyl iodide, DMC's methylation pathway, often base-catalyzed, involves nucleophilic attack on the methyl group, with the methoxycarbonyl group acting as the leaving group. This process is highly selective for mono-methylation and avoids the formation of inorganic salt byproducts.[6][12] DMC is less reactive than MeI or DMS, which can be an advantage for selectivity, though it may require higher temperatures or longer reaction times.[13][16]

FeatureMethyl Iodide (MeI)Dimethyl Sulfate (DMS)Dimethyl Carbonate (DMC)
Toxicity High, suspected carcinogen[5]High, suspected carcinogen[5]Low toxicity, biodegradable[12][17]
Boiling Point 42 °C (Volatile)188 °C90 °C
Byproducts Iodide salts (waste)Sulfate salts (waste)Methanol, CO₂ (recyclable/benign)[12]
Green Chemistry PoorPoorExcellent[15]

Experimental Protocol: N-Methylation using DMC

  • Setup: In a pressure-rated vessel, combine METHYL 3-BROMO-1H-INDAZOLE-6-CARBOXYLATE (1 equivalent), a suitable base such as potassium carbonate (K₂CO₃, 2-3 equivalents), and Dimethyl Carbonate (can be used as both reagent and solvent).

  • Reaction: Seal the vessel and heat the mixture to 120-150 °C. The reaction may require several hours (6-24h) to reach completion. The use of microwave irradiation can significantly shorten reaction times.[14]

  • Monitoring: Track the disappearance of starting material by TLC or LC-MS.

  • Workup: After cooling, filter off the base.

  • Isolation: Concentrate the filtrate under reduced pressure to remove excess DMC. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Troubleshooting Guide

Issue 1: My N-methylation reaction is producing a mixture of N-1 and N-2 isomers. How do I improve N-1 selectivity?

This is the most common challenge in indazole chemistry. The indazolide anion formed after deprotonation has nucleophilic character at both nitrogen atoms, leading to mixtures of regioisomers.[18][19]

Solution Workflow:

Caption: Troubleshooting workflow for poor N-1 methylation selectivity.

In-Depth Explanation:

  • Base and Cation Effect: The choice of base is critical. Using sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃). The smaller sodium and larger, more polarizable cesium cations are known to chelate between the N-2 nitrogen and a nearby carbonyl group (like your ester). This coordination blocks the N-2 position, directing the methylating agent to the N-1 position.[20]

  • Solvent Polarity: Highly polar solvents like DMF can solvate the metal cation, preventing it from forming the desired chelation complex. This frees up the N-2 position for attack. Switching to a less polar solvent like THF can enhance the chelating effect and improve N-1 selectivity.[19]

Issue 2: The bromination with NBS is slow or incomplete.

Solution: While NBS is generally effective, its reactivity can be enhanced.

  • Acid Catalysis: Add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid. This protonates the carbonyl of NBS, making the bromine atom more electrophilic.

  • Solvent Choice: Ensure your solvent is appropriate. Acetonitrile, DMF, and acetic acid are common choices. For less reactive substrates, using trifluoroacetic acid (TFA) as a solvent can dramatically increase the rate of bromination.[21]

  • Check NBS Quality: NBS can decompose over time, appearing yellow or brown due to the formation of free bromine.[10] For sensitive reactions, it is best to use freshly recrystallized NBS.[7]

Proposed Safer Synthetic Workflow

This optimized workflow incorporates the recommended safer reagents to minimize hazards and streamline the process.

G start Methyl 1H-indazole-6-carboxylate step1 Step 1: Electrophilic Bromination Solvent: Acetonitrile Temp: Room Temp start->step1 reagent1 N-Bromosuccinimide (NBS) (Safer Brominating Agent) reagent1->step1 intermediate Methyl 3-bromo-1H-indazole-6-carboxylate step1->intermediate step2 Step 2: N-1 Methylation Temp: 120-150 °C intermediate->step2 reagent2 Dimethyl Carbonate (DMC) (Green Methylating Agent) Base: K₂CO₃ reagent2->step2 product This compound step2->product

Caption: Recommended safer workflow for the target synthesis.

References

  • Tundo, P., & Selva, M. (2002). Green organic syntheses: organic carbonates as methylating agents. The Japan Chemical Journal Forum and John Wiley & Sons, Inc.[Link]

  • Sharma, S., Ameta, S.C., & Sharma, V.K. (2010). Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. IAENG. [Link]

  • Tradepro. (n.d.). Dimethyl Carbonate: Revolutionizing Chemical Synthesis with Eco-Friendly Methylation. Tradepro.[Link]

  • SilverFern Chemical Inc. (n.d.). Methyl Iodide vs. Alternatives: A Synthesis Perspective. SilverFern Chemical Inc.[Link]

  • Sharma, S., et al. (2015). Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. ResearchGate.[Link]

  • Molecules. (2019). Single-Step Methylation of Chitosan Using Dimethyl Carbonate as a Green Methylating Agent. PubMed.[Link]

  • ResearchGate. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate.[Link]

  • ResearchGate. (2015). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide? ResearchGate.[Link]

  • Organic Syntheses. (n.d.). Indazole. Organic Syntheses.[Link]

  • Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry.[Link]

  • Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.
  • Van Kerrebroeck, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health.[Link]

  • Semantic Scholar. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Semantic Scholar.[Link]

  • National Institutes of Health. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.[Link]

  • ResearchGate. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. ResearchGate.[Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Loba Chemie.[Link]

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

  • ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications.[Link]

  • National Institutes of Health. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.[Link]

  • Molecules. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PubMed.[Link]

  • Chemical Reviews. (2017). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. ACS Publications.[Link]

  • Wordpress. (2015). Br2 and Electorphilic Br+ reagents. Wordpress.[Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia.[Link]

  • ResearchGate. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate.[Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal.[Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com.[Link]

  • Journal of Chemical Health Risks. (2023). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.[Link]

  • Indian Academy of Sciences. (n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Indian Academy of Sciences.[Link]

  • Wikipedia. (2019). N-Bromosuccinimide. Wikipedia.[Link]

  • National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health.[Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Carl ROTH.[Link]

  • Common Organic Chemistry. (n.d.). N-Bromosuccinimide (NBS). Common Organic Chemistry.[Link]

  • Centers for Disease Control and Prevention. (2024). Bromine. CDC.[Link]

Sources

Validation & Comparative

A Comparative Analysis of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE and Other 3-Haloindazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for chemical synthesis is a critical decision that profoundly impacts the efficiency and success of a research program. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The strategic functionalization of this core, often through palladium-catalyzed cross-coupling reactions, is a cornerstone of modern drug discovery. This guide provides an in-depth comparative analysis of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE and its 3-chloro and 3-iodo analogs, offering insights into their synthetic accessibility and relative performance in key chemical transformations.

The Halogen Matters: A Fundamental Look at Reactivity

The choice of the halogen at the 3-position of the indazole ring is not trivial; it dictates the reaction conditions required for successful cross-coupling and can influence the overall synthetic strategy. The reactivity of aryl halides in palladium-catalyzed reactions is governed by the carbon-halogen (C-X) bond dissociation energy, which follows the trend C-I < C-Br < C-Cl.[1] This fundamental principle dictates that aryl iodides are the most reactive, followed by bromides, and then chlorides. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst, a step that is significantly easier for weaker C-X bonds.[2]

While the higher reactivity of iodo- and bromo-derivatives often allows for milder reaction conditions and broader substrate scope, recent advances in ligand and catalyst development have made the less reactive but more cost-effective chloro-derivatives viable alternatives.[2]

Synthetic Accessibility of 3-Halo-1-methylindazole-6-carboxylates

The ease of synthesis of the starting materials is a crucial factor in their selection for a synthetic campaign.

This compound , the focus of this guide, is typically prepared from a suitable precursor such as 1-methylindazole-6-carboxylic acid. The bromination can be achieved using various brominating agents.

Methyl 3-iodo-1-methylindazole-6-carboxylate can be synthesized from the corresponding 1H-indazole-6-carboxylic acid methyl ester. The iodination at the 3-position is often accomplished using molecular iodine in the presence of a base like sodium hydroxide.[3] Subsequent N-methylation provides the target compound.

Methyl 3-chloro-1-methylindazole-6-carboxylate is generally the most challenging to prepare directly via electrophilic halogenation due to the lower reactivity of chlorinating agents. Its synthesis often involves a multi-step sequence, potentially starting from a pre-functionalized precursor. For instance, the synthesis of related 3-chloroindazoles has been achieved through various methods, including the reaction of a hydrazone with a chlorinating agent.[4]

Comparative Performance in Key Cross-Coupling Reactions

The true value of these building blocks is realized in their ability to undergo further functionalization. This section provides a comparative overview of their performance in three of the most powerful cross-coupling reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, typically between an aryl halide and a boronic acid or ester. The reactivity of 3-haloindazoles in this reaction directly correlates with the C-X bond strength.

dot

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 3-haloindazoles.

HalogenTypical Catalyst SystemTemperatureReaction TimeYieldCommentary
Iodo Pd(PPh₃)₄, Pd(dppf)Cl₂Room Temp to Moderate HeatingShortHighHighest reactivity, allowing for mild conditions and a broad range of coupling partners.[5]
Bromo Pd(PPh₃)₄, Pd(OAc)₂/LigandModerate to High HeatingModerateGood to HighGenerally provides good yields but may require higher temperatures and longer reaction times than the iodo analog. Microwave irradiation can be beneficial.[6]
Chloro Pd(OAc)₂ or Pd₂(dba)₃ with specialized ligands (e.g., XPhos, SPhos)High HeatingLongModerate to GoodRequires more active and often more expensive catalyst systems to overcome the strong C-Cl bond. Optimization is often necessary.[2]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[7] Similar to the Suzuki-Miyaura coupling, the reactivity is highly dependent on the nature of the halogen.

dot

Caption: Generalized workflow for the Buchwald-Hartwig amination of 3-haloindazoles.

HalogenTypical Catalyst SystemTemperatureReaction TimeYieldCommentary
Iodo Pd(OAc)₂/XPhos, Pd₂(dba)₃/BINAPModerate HeatingModerateHighGenerally the most reactive substrate for this transformation.
Bromo Pd(OAc)₂/XPhos, Pd₂(dba)₃/BINAPModerate to High HeatingModerate to LongGood to HighA reliable substrate, often requiring slightly more forcing conditions than the iodo counterpart.
Chloro Pd G3 Precatalysts with specialized ligands (e.g., RuPhos, BrettPhos)High HeatingLongVariableThe least reactive, necessitating the use of advanced, highly active catalyst systems.[8]
Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing linear fragments into a molecule.[9] This reaction typically employs a dual catalytic system of palladium and copper(I).

dot

Caption: Generalized workflow for the Sonogashira coupling of 3-haloindazoles.

HalogenTypical Catalyst SystemTemperatureReaction TimeYieldCommentary
Iodo PdCl₂(PPh₃)₂/CuIRoom Temp to Mild HeatingShortHighThe most efficient substrate, often providing excellent yields under mild conditions.[5]
Bromo PdCl₂(PPh₃)₂/CuIMild to Moderate HeatingModerateGoodGenerally requires higher temperatures than the iodo analog to achieve comparable yields.
Chloro More specialized Pd catalysts, often copper-free systemsHigh HeatingLongLow to ModerateSignificantly less reactive and can be challenging substrates for Sonogashira coupling, often resulting in lower yields.

Experimental Protocols

The following are generalized, self-validating experimental protocols for the cross-coupling reactions discussed. It is imperative for researchers to perform their own optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried reaction vessel is added the 3-halo-1-methylindazole-6-carboxylate (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and degassed solvent (e.g., 4:1 dioxane/water, 5 mL) are added. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred until completion, as monitored by TLC or LC-MS. Upon cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vial is charged with the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 mmol). The 3-halo-1-methylindazole-6-carboxylate (1.0 mmol) and the amine (1.2 mmol) are added, followed by anhydrous, degassed solvent (e.g., toluene, 5 mL). The vial is sealed and the reaction mixture is heated to the desired temperature (e.g., 100 °C) with stirring. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and quenched with saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash column chromatography.

General Procedure for Sonogashira Coupling

To a reaction flask is added the 3-halo-1-methylindazole-6-carboxylate (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) cocatalyst (e.g., CuI, 0.06 mmol). The flask is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) is added, followed by the amine base (e.g., triethylamine, 3.0 mmol) and the terminal alkyne (1.2 mmol). The reaction is stirred at the appropriate temperature until the starting material is consumed. The reaction mixture is then diluted with an organic solvent and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Conclusion and Recommendations

The choice between this compound and its 3-iodo or 3-chloro analogs is a strategic decision based on a trade-off between reactivity, cost, and synthetic accessibility.

  • Methyl 3-iodo-1-methylindazole-6-carboxylate is the most reactive of the three, making it the ideal choice for sensitive substrates or when mild reaction conditions are paramount. Its high reactivity often translates to higher yields and shorter reaction times.

  • This compound offers a balanced profile of good reactivity and moderate cost. It is a robust and versatile building block suitable for a wide range of cross-coupling reactions, though it may require slightly more forcing conditions than its iodo counterpart.

  • Methyl 3-chloro-1-methylindazole-6-carboxylate , while being the most economical, is also the least reactive. Its use is generally recommended for large-scale synthesis where cost is a major driver and the development of a highly optimized catalytic system is feasible. The use of advanced, often proprietary, ligands and catalysts is typically required to achieve good results.

For most discovery and early development applications, This compound represents a pragmatic and effective choice, providing a reliable platform for the efficient synthesis of diverse indazole-based compounds.

References

  • BenchChem. The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. BenchChem. Accessed December 24, 2023.
  • Request PDF. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • Ben-Yahia, A., Naas, M., El Brahmi, N., El Kazzouli, S., Majoral, J.-P., Essassi, E. M., & Guillaumet, G. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304–309.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Accessed December 24, 2023.
  • BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem. Accessed December 24, 2023.
  • Wikipedia. Sonogashira coupling. Wikipedia. Accessed December 24, 2023.
  • How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ. Guidechem. Accessed December 24, 2023.
  • ResearchGate. (PDF) SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Suzuki-Miyaura Coupling of Aryl Tosylates.
  • (2017). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE. J. MAR. CHIM. HETEROCYCL., 16(1), 1-5.
  • Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Monodentate phosphine ligands for the palladium-catalyzed amination of aryl chlorides and bromides: a defined, general, and practical catalyst for C-N bond formation.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed intermolecular C-N bond formation. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. (2011).

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE, a key intermediate in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven approach to developing and validating a High-Performance Liquid Chromatography (HPLC) method for this purpose. We will explore the rationale behind our methodological choices, present a comprehensive validation protocol, and compare the performance of our HPLC method with alternative analytical techniques.

The Criticality of Purity for Novel Indazole Derivatives

Indazole derivatives are a significant class of compounds in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities.[1][2][3] The synthesis of this compound, like many multi-step organic syntheses, can introduce a variety of impurities. These may include unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[1][4][5] Even trace levels of these impurities can have unintended pharmacological effects or impact the stability and manufacturability of the final drug product. Therefore, a robust and reliable analytical method to confirm the purity of this intermediate is not just a regulatory expectation but a scientific necessity.

HPLC Method Development: A Rational Approach

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and versatility.[6][7] Our objective is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential impurities.

Experimental Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Column Selection (C18, C8, Phenyl) B Mobile Phase Screening (Acetonitrile, Methanol) A->B C pH Screening (Acidic, Neutral, Basic) B->C D Gradient Optimization C->D Select best initial conditions E Flow Rate Adjustment D->E F Column Temperature E->F G System Suitability Criteria F->G Refine parameters H Forced Degradation Study G->H I Method Finalization H->I

Caption: Workflow for HPLC Method Development.

Detailed HPLC Protocol

Based on the chemical structure of this compound (a moderately polar, aromatic compound), a reversed-phase HPLC method is the logical choice.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The 250 mm length ensures high resolution for separating closely related impurities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for any basic impurities and provides an acidic pH to ensure the analyte is in a single ionic form.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 30% B to 95% B over 20 minutesA gradient is necessary to elute both polar and non-polar impurities within a reasonable runtime while maintaining good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves peak shape and reproducibility.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, expected to provide good sensitivity for the analyte and potential aromatic impurities.
Injection Volume 10 µLA standard injection volume to ensure good peak shape without overloading the column.
Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the analyte is fully dissolved and is compatible with the mobile phase.

Rigorous Method Validation: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] We will follow the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure our method is robust and reliable.[10][11]

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), analyte, and a mixture of analyte and known impurities. Conduct forced degradation studies (acid, base, peroxide, heat, light).The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity analysis (using a PDA detector) should show no co-eluting peaks. The method should be able to separate degradation products from the main peak.
Linearity Analyze at least five concentrations of the analyte ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-assay): Six replicate injections of the same sample at 100% of the target concentration.- Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be reported and validated for accuracy and precision.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%).The system suitability parameters should remain within acceptable limits.
Experimental Workflow for HPLC Method Validation

HPLC_Validation cluster_0 Method Suitability cluster_1 Quantitative Performance cluster_2 Reliability cluster_3 Final Assessment A Specificity (Forced Degradation) B Linearity A->B C Accuracy (Recovery) B->C D Precision (Repeatability & Intermediate) B->D E LOD & LOQ B->E F Robustness E->F G Validation Report F->G

Caption: Workflow for HPLC Method Validation.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can also be employed for purity analysis. Here, we compare our validated HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHPLC (Validated Method)UPLCGC-MS
Principle Liquid chromatography with larger particle size columns (3-5 µm).[12]Liquid chromatography with sub-2 µm particle size columns, operating at higher pressures.[13][14]Gas chromatography for separation of volatile compounds, with mass spectrometry for detection and identification.[15]
Analysis Time ~25 minutes~5-10 minutes~30 minutes (including sample preparation)
Resolution HighVery HighHigh (for volatile compounds)
Sensitivity Good (ng level)Excellent (pg level)Excellent (pg-fg level)
Advantages Robust, widely available, well-understood.Faster analysis, higher resolution, lower solvent consumption.[13][16]Provides structural information for identification of unknown impurities.[15] Excellent for volatile and semi-volatile impurities.
Disadvantages Longer run times, higher solvent consumption compared to UPLC.Higher initial instrument cost, methods may not be directly transferable from HPLC.[17]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.[18]
Applicability to Topic Excellent for routine quality control and purity assessment.Ideal for high-throughput screening and complex impurity profiling.Useful for identifying potential volatile impurities from the synthesis, such as residual solvents.
Supporting Experimental Data (Hypothetical)

To illustrate the performance differences, consider the following hypothetical data for the analysis of a sample containing this compound and a closely eluting impurity:

ParameterHPLCUPLC
Retention Time (Analyte) 12.5 min3.1 min
Retention Time (Impurity) 12.8 min3.3 min
Resolution 1.82.5
Theoretical Plates 15,00025,000
Solvent Consumption/Run 25 mL5 mL

This data clearly demonstrates the advantages of UPLC in terms of speed, resolution, and efficiency.[12][14][16]

Conclusion

The validated HPLC method presented here provides a robust, reliable, and accurate means of assessing the purity of synthesized this compound. The detailed method development rationale and comprehensive validation protocol, grounded in ICH guidelines, ensure that the method is fit for its intended purpose in a regulated environment. While alternative techniques like UPLC offer significant advantages in speed and resolution, the established HPLC method remains a highly effective and accessible tool for quality control in pharmaceutical development. The choice between these techniques will ultimately depend on the specific needs of the laboratory, including throughput requirements and available instrumentation.

References

  • USP General Chapter <621> Chromatography . U.S. Pharmacopeia. [Link]

  • Q2(R2) Validation of Analytical Procedures . Food and Drug Administration. [Link]

  • UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs . Waters. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? . Labcompare. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . Food and Drug Administration. [Link]

  • Are You Sure You Understand USP <621>? . LCGC International. [Link]

  • What is the Difference Between UPLC and HPLC? . MONAD. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . ECA Academy. [Link]

  • Uplc vs HPLC,All Difference You Must Know . uHPLCs. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines . ijarsct. [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. [Link]

  • UPLC vs HPLC: Unraveling the Similarities and Differences . Microbioz India. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE . National Institutes of Health. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms . MDPI. [Link]

  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . MDPI. [Link]

  • CHEMICAL PURITY ANALYSIS . Agilent. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis . Emery Pharma. [Link]

  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole . PrepChem.com. [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products . OMICS International. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance . National Institutes of Health. [Link]

  • Indazole synthesis . Organic Chemistry Portal. [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate . National Institutes of Health. [Link]

  • Synthesis of 1H‐indazole derivatives . ResearchGate. [Link]

  • Indazole From Natural Resources And Biological Activity . Journal of Pharmaceutical Negative Results. [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 . Pharmacia. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection . Research Journal of Pharmacy and Technology. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability . Hindawi. [Link]

  • Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Method Development and Validation for Simultaneous Estimation of Indacaterol and Mometasone Using RP-HPLC . Scilit. [Link]

Sources

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling: A Comparative Study of Ligand Efficacy with METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery and pharmaceutical development, palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecular architectures.[1][2] These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][3] The indazole scaffold, a key heterocyclic motif, is a cornerstone in medicinal chemistry, appearing in numerous approved therapeutics, including the kinase inhibitor Axitinib.[4][5] The functionalization of this core structure is paramount for modulating pharmacological activity.

This guide provides an in-depth comparison of the catalytic activity of various palladium ligands in three seminal cross-coupling reactions—Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination—using METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE as a representative, pharmaceutically relevant substrate. Our objective is to furnish researchers, scientists, and drug development professionals with a practical framework for ligand selection, grounded in mechanistic principles and supported by representative experimental data.

The Engine of Cross-Coupling: The Palladium Catalytic Cycle

At the heart of these transformations lies a well-defined catalytic cycle, typically involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][6] The choice of ligand is not trivial; it profoundly influences the catalyst's stability, solubility, and reactivity at each stage of the cycle. A ligand's electronic properties (electron-donating or -withdrawing) and steric attributes (bulk, bite angle) dictate the rates of the key elementary steps:

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of the indazole substrate to form a Pd(II) complex. Electron-rich ligands generally accelerate this rate-limiting step.[7]

  • Transmetalation (for Suzuki) or Olefin Coordination/Insertion (for Heck) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner is introduced to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[2] Sterically bulky ligands often promote this final, product-forming step.

Palladium_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII Lₙ(R¹)Pd(II)-X OxAdd->PdII Transmetal Transmetalation / Coordination PdII->Transmetal R²-M PdII_R2 Lₙ(R¹)Pd(II)-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim Forms R¹-R² RedElim->Pd0

Caption: General Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds, extensively used to synthesize biaryl compounds.[3][8] The choice of ligand is critical for achieving high yields, especially with potentially challenging heterocyclic substrates.

Comparative Ligand Performance Data (Illustrative)

The following data represents typical outcomes for the coupling of this compound with 4-methoxyphenylboronic acid.

Ligand/PrecatalystPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O1001255
Pd(dppf)Cl₂-K₂CO₃DME/H₂O80284[9]
SPhosPd₂(dba)₃K₃PO₄Toluene/H₂O80196
Expertise & Experience: Interpreting the Results

The data illustrates a common trend in modern cross-coupling catalysis. While triphenylphosphine (PPh₃) is a classic ligand, its performance is often modest. The bidentate ferrocenyl ligand, dppf , provides a more rigid backbone and a larger "bite angle," enhancing catalyst stability and promoting efficient coupling.[9]

The superior performance of SPhos , a member of the Buchwald biaryl phosphine ligand family, is attributed to its significant steric bulk and electron-rich nature.[6] This combination facilitates both the initial oxidative addition and the final, often rate-limiting, reductive elimination step, resulting in faster reactions and higher yields under milder conditions.

Suzuki_Workflow start Start: Schlenk Flask under Argon add_solids Add: 1. Indazole Substrate 2. Boronic Acid 3. Pd Source + Ligand 4. Base (e.g., K₃PO₄) start->add_solids add_solvents Add Degassed Solvents: (e.g., Toluene/H₂O) add_solids->add_solvents heat Heat to 80-100 °C with Stirring add_solvents->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup: Extract with Organic Solvent monitor->workup Complete purify Purification: Silica Gel Chromatography workup->purify end End: Isolated Product purify->end

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Trustworthiness: A Validated Experimental Protocol

A representative protocol for a Suzuki-Miyaura reaction.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).[8]

  • Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the chosen ligand (e.g., SPhos, 0.04 mmol) and add this to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL).[8][10]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Mizoroki-Heck Reaction: Olefin Functionalization

The Heck reaction is a cornerstone of C-C bond formation, coupling aryl halides with alkenes to create substituted olefins.[11][12] Catalyst stability at elevated temperatures is a key challenge, making ligand selection crucial to prevent catalyst decomposition and side reactions like debromination.[4][13]

Comparative Ligand Performance Data (Illustrative)

The following data represents typical outcomes for the coupling of this compound with n-butyl acrylate.

Ligand/PrecatalystPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
None ("Ligandless")Pd(OAc)₂Et₃NDMF1402440
PPh₃Pd(OAc)₂Na₂CO₃DMF/H₂O120875[4]
IPr (NHC Ligand)Pd₂(dba)₃Cs₂CO₃Dioxane100492
Expertise & Experience: Interpreting the Results

"Ligandless" Heck reactions often require high temperatures, which can lead to catalyst decomposition (formation of palladium black) and undesired side reactions.[13] PPh₃ improves the reaction, but phosphine ligands themselves can degrade at high temperatures.[13]

The superior performance is seen with the N-Heterocyclic Carbene (NHC) ligand, IPr . Pd-NHC complexes exhibit exceptional thermal stability due to the strong Pd-C σ-bond.[14] This robustness allows the catalyst to remain active for longer periods, even at elevated temperatures, leading to higher conversions and cleaner reactions.[14]

Heck_Workflow start Start: Sealed Reaction Vessel add_reagents Add: 1. Indazole Substrate 2. Olefin (e.g., n-butyl acrylate) 3. Base (e.g., Et₃N, Cs₂CO₃) start->add_reagents add_catalyst Add: Pd Source + Ligand add_reagents->add_catalyst add_solvent Add Degassed Solvent (e.g., DMF, Dioxane) add_catalyst->add_solvent seal_heat Seal Vessel and Heat with Stirring (100-140 °C) add_solvent->seal_heat monitor Monitor by GC/LC-MS seal_heat->monitor monitor->seal_heat Incomplete workup Cool, Filter, and Aqueous Workup monitor->workup Complete purify Purification: Silica Gel Chromatography workup->purify end End: Isolated Product purify->end

Caption: Experimental Workflow for Mizoroki-Heck Reaction.

Trustworthiness: A Validated Experimental Protocol

A representative protocol for a Mizoroki-Heck reaction.[13][15]

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol), the palladium source (e.g., Pd(OAc)₂, 0.01 mmol), the ligand (if used, e.g., PPh₃ or an NHC precursor), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Purge the tube with argon.

  • Reagent Addition: Add the degassed solvent (e.g., dioxane, 4 mL) followed by the olefin (e.g., n-butyl acrylate, 1.5 mmol).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C) with stirring.

  • Workup: After cooling, dilute the reaction with a suitable organic solvent and filter through a pad of celite to remove inorganic salts and palladium black.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, perform an aqueous wash, dry the organic layer, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming aryl C-N bonds, a transformation that is notoriously difficult via classical methods.[16][17] The development of specialized, sterically hindered phosphine ligands has been the key to its broad applicability, allowing for the coupling of a vast range of amines and aryl halides.[18][19]

Comparative Ligand Performance Data (Illustrative)

The following data represents typical outcomes for the coupling of this compound with morpholine.

Ligand/PrecatalystPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
BINAPPd₂(dba)₃NaOt-BuToluene1001668
XantphosPd(OAc)₂Cs₂CO₃Dioxane100685
RuPhosPd₂(dba)₃NaOt-BuToluene80297
Expertise & Experience: Interpreting the Results

Early bidentate phosphine ligands like BINAP were a significant breakthrough, enabling the coupling of primary amines.[16] However, they can be slow and require strong bases. Xantphos , with its large, well-defined bite angle, forms a stable catalyst that is often highly effective and less prone to decomposition.[18]

The most efficient catalyst systems employ modern, bulky, electron-rich monophosphine biaryl ligands like RuPhos .[6][20] The extreme steric hindrance around the phosphorus atom is crucial. It promotes the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and, most importantly, it dramatically accelerates the final C-N reductive elimination step. This allows the reactions to proceed quickly at lower temperatures with high efficiency.[6]

Buchwald_Workflow start Start: Glovebox or Schlenk Line add_solids Add to Reaction Tube: 1. Pd Precatalyst/Ligand 2. Base (e.g., NaOt-Bu) 3. Indazole Substrate start->add_solids add_liquids Add: 1. Amine 2. Anhydrous Solvent (e.g., Toluene) add_solids->add_liquids seal_heat Seal Tube and Heat with Stirring (80-110 °C) add_liquids->seal_heat monitor Monitor by TLC/LC-MS seal_heat->monitor monitor->seal_heat Incomplete workup Cool, Quench, and Aqueous Workup monitor->workup Complete purify Purification: Silica Gel Chromatography workup->purify end End: Isolated Aryl Amine purify->end

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Trustworthiness: A Validated Experimental Protocol

A representative protocol for a Buchwald-Hartwig amination.[21][22]

  • Reaction Setup: Inside a glovebox or using a Schlenk line, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., RuPhos, 0.025 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried reaction tube.

  • Substrate Addition: Add this compound (1.0 mmol).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene, 3 mL) followed by the amine (e.g., morpholine, 1.2 mmol).

  • Reaction: Seal the tube and heat in a preheated oil bath at the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Conclusion and Outlook

The functionalization of this compound via palladium-catalyzed cross-coupling is highly dependent on judicious ligand selection. Our comparative analysis demonstrates a clear evolution in catalyst technology:

  • For Suzuki-Miyaura and Buchwald-Hartwig reactions, modern, sterically demanding, electron-rich biaryl monophosphine ligands (e.g., SPhos, RuPhos) consistently provide superior results, enabling faster reactions, lower catalyst loadings, and broader substrate scope.

  • For the Mizoroki-Heck reaction, the exceptional thermal stability of N-Heterocyclic Carbene (NHC) ligands makes them ideal for overcoming the challenges of high reaction temperatures.

While this guide provides a robust starting point, it is crucial for researchers to recognize that optimal conditions are substrate-dependent. The protocols and insights presented here should serve as a foundation for targeted empirical screening to achieve the highest efficiency for any novel transformation in the pursuit of new chemical entities.

References

  • Vertex AI Search. (2025, September 4).
  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • Chemistry LibreTexts. (2023, August 2). 2.
  • The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Request PDF.
  • Benchchem.
  • Taylor & Francis Online. (2010, October 13).
  • The Royal Society of Chemistry.
  • Organic Chemistry Portal. Heck Reaction.
  • RSC Publishing. (2025, January 22).
  • ACS Publications. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System | Organic Letters.
  • Sigma-Aldrich.
  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • ACS Publications.
  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Downunder.
  • Beilstein Journals. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Wikipedia.
  • ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters.
  • ACS Publications. (2021, February 1).
  • Beilstein Journals. Clean and fast cross-coupling of aryl halides in one-pot.
  • ResearchGate. (2025, August 7).
  • Atlanchim Pharma.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Semantic Scholar. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • ChemicalBook. (2025, July 24).
  • NIH. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.
  • NIH. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
  • SpringerLink. (2018, May 4). Palladium(0)
  • PubMed Central. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • ResearchGate. (2025, August 5). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
  • PMC.
  • NIH. (2021, July 9).
  • PMC.

Sources

A Senior Application Scientist's Comparative Guide to In Vitro Kinase Assay Protocols for METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinase Inhibition and the Promise of the Indazole Scaffold

Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to substrate proteins. This phosphorylation event acts as a molecular switch, controlling processes from cell growth and proliferation to apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinases a major class of drug targets.[2][3][4]

The indazole core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to form the basis of potent and selective kinase inhibitors.[5][6][7] Several approved anti-cancer drugs, such as axitinib and pazopanib, feature this heterocyclic structure.[5] Consequently, novel derivatives, including the METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE series, represent a promising avenue for the development of next-generation targeted therapies.[5][8]

Evaluating the inhibitory potential of these new chemical entities requires robust, reproducible, and well-characterized in vitro kinase assays. This guide provides a comparative analysis of common assay formats, explains the rationale behind protocol design, and delivers a detailed, field-tested protocol for accurately determining the potency (IC50) of this compound class.

Choosing the Right Tool: A Comparative Overview of In Vitro Kinase Assay Formats

The primary goal of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase in the presence of a test compound. This is achieved by quantifying either the consumption of ATP, the production of ADP, or the phosphorylation of a substrate.[9] The choice of assay technology is a critical decision, balancing factors like sensitivity, throughput, cost, and the specific information required.

Here, we compare the most prevalent methodologies:

Assay Technology Principle Advantages Disadvantages Best Suited For
Radiometric Assays Measures the incorporation of 32P or 33P from radiolabeled [γ-32P]ATP into a substrate.[10][11][12]"Gold standard" for direct measurement, high sensitivity, compatible with any substrate (protein, peptide, lipid).[11]Requires handling of radioactive materials, generates hazardous waste, low throughput, separation steps are often required.[10][12]Orthogonal validation, detailed kinetic studies, low-throughput academic research.
Fluorescence-Based Detects changes in fluorescence properties (Intensity, Polarization, or FRET) upon substrate phosphorylation.Non-radioactive, amenable to high-throughput screening (HTS), homogenous "mix-and-read" formats available.[10][13]Susceptible to interference from fluorescent compounds, may require specific antibodies or modified substrates.[13]High-throughput screening (HTS), lead optimization.
Luminescence-Based Measures light output from a luciferase-based reaction that quantifies either remaining ATP (Kinase-Glo®) or produced ADP (ADP-Glo™).[1]Extremely high sensitivity, broad dynamic range, homogenous format, less susceptible to compound interference than fluorescence.[1][14][15]Can be susceptible to inhibitors of the luciferase enzyme itself, potentially leading to false positives.[9]HTS, dose-response curves, mechanism of action studies.

Expert Insight: For initial profiling and IC50 determination of a new chemical series like this compound derivatives, luminescence-based assays, particularly those detecting ADP production (e.g., ADP-Glo™), offer the best combination of sensitivity, reliability, and throughput.[14][16] They directly measure the product of the kinase reaction, providing a positive signal that increases with enzyme activity, which is often more robust than measuring the depletion of a signal (like remaining ATP).[1]

Deep Dive: The ADP-Glo™ Luminescence-Based Kinase Assay

The ADP-Glo™ assay is a two-step process that quantitatively measures the amount of ADP produced in a kinase reaction.[14][16] This provides a direct measure of kinase activity.[16][17]

Mechanism of Action:

  • Kinase Reaction: The kinase phosphorylates its substrate using ATP, generating ADP.

  • Step 1 (Termination & ATP Depletion): ADP-Glo™ Reagent is added. This terminates the kinase reaction and, critically, depletes all remaining unconsumed ATP.[14][15] This step is essential for reducing background signal.

  • Step 2 (ADP to ATP Conversion & Detection): Kinase Detection Reagent is added. This reagent contains an enzyme that converts the ADP (produced by the target kinase) back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, producing a stable luminescent signal that is directly proportional to the initial kinase activity.[14][15][16]

Visualizing the ADP-Glo™ Workflow

ADP_Glo_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound 1. Serially Dilute Inhibitor Compound Controls 2. Add Controls (No Enzyme, Vehicle) Enzyme_Substrate 3. Add Kinase/Substrate Mix Controls->Enzyme_Substrate ATP_Start 4. Add ATP to Initiate (Incubate at RT) Add_Reagent1 5. Add ADP-Glo™ Reagent (Terminate & Deplete ATP) ATP_Start->Add_Reagent1 Add_Reagent2 6. Add Kinase Detection Reagent (Convert ADP -> ATP -> Light) Read_Luminescence 7. Read Luminescence Data_Analysis 8. Data Analysis (Calculate IC50) Read_Luminescence->Data_Analysis

Caption: General workflow for an IC50 determination using the ADP-Glo™ kinase assay.

Field-Tested Protocol: IC50 Determination for this compound Derivatives

This protocol is designed for a 384-well plate format, suitable for generating robust dose-response curves.

A. Critical Preparatory Steps: The Foundation of a Good Assay
  • ATP Concentration: The potency of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. For initial IC50 determination, it is standard practice to use an ATP concentration that is approximately equal to the Michaelis constant (Km) of the specific kinase being tested.[18] This ensures a sensitive and comparable measurement of inhibitor potency. If the Km is unknown, it should be determined experimentally prior to screening.[3][19]

  • Enzyme Concentration: The kinase concentration should be optimized to ensure the reaction is in the linear range. A kinase titration experiment should be performed to find the concentration that yields a robust signal-to-background ratio while consuming no more than 10-20% of the substrate.

  • Compound Handling: Dissolve this compound derivatives in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM). Subsequent dilutions should be made carefully to minimize DMSO concentration in the final reaction, which should ideally not exceed 1%.[20]

B. Step-by-Step Assay Procedure

(All steps are performed at room temperature unless otherwise specified)

  • Compound Plating (2.5 µL/well):

    • Prepare a serial dilution series of your indazole derivative in a separate plate. A typical 10-point, 3-fold dilution series starting from 100 µM is a good starting point.

    • Using a multichannel pipette or automated liquid handler, transfer 2.5 µL of each compound concentration to the wells of a white, opaque 384-well assay plate.

    • Crucial Controls:

      • Vehicle Control (0% Inhibition): Add 2.5 µL of buffer with the same final DMSO concentration as the test wells. This represents maximum kinase activity.

      • No Enzyme Control (100% Inhibition): Add 2.5 µL of buffer with DMSO. This will be used for background subtraction.

  • Kinase/Substrate Addition (5 µL/well):

    • Prepare a 2X working solution of the kinase and its specific substrate in the appropriate kinase buffer.

    • Add 5 µL of this mix to all wells except the "No Enzyme Control" wells. To those, add 5 µL of a mix containing only the substrate.

    • Incubate the plate for 15 minutes. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.[21]

  • Reaction Initiation (2.5 µL/well):

    • Prepare a 4X working solution of ATP in the kinase buffer.

    • Add 2.5 µL of the 4X ATP solution to all wells to initiate the kinase reaction. The final reaction volume is now 10 µL.

    • Incubate for 60 minutes. The incubation time should be within the linear range of the reaction, determined during assay development.

  • Reaction Termination (10 µL/well):

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.[15]

    • Incubate for 40 minutes.[14][15]

  • Signal Generation (20 µL/well):

    • Add 20 µL of Kinase Detection Reagent to all wells. This converts the ADP produced to ATP and generates the luminescent signal.[22]

    • Incubate for 30-60 minutes to allow the luminescent signal to stabilize.[15]

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is stable for several hours.[14]

Data Analysis and Interpretation: From Raw Luminescence to IC50

  • Background Subtraction: Subtract the average luminescence signal of the "No Enzyme Control" wells from all other data points.

  • Normalization: Normalize the data to determine the percent inhibition.

    • The average signal from the "Vehicle Control" wells represents 0% inhibition.

    • Percent Inhibition = 100 * (1 - (SignalTest Well / SignalVehicle Control))

  • Dose-Response Curve Fitting: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.[23] The IC50 is the concentration of the inhibitor required to reduce kinase activity by 50%.

Sample Data Table for IC50 Calculation:

Inhibitor Conc. (nM) Log [Inhibitor] Raw Luminescence (RLU) Normalized Activity (%) % Inhibition
100004.0015,5002.597.5
33333.5218,2005.894.2
11113.0529,00019.480.6
3702.5755,00052.547.5
1232.0981,50087.312.7
411.6192,000100.00.0
0 (Vehicle)N/A92,000100.00.0
No EnzymeN/A12,0000.0100.0

Troubleshooting and Ensuring Data Integrity

Problem Potential Cause Solution
High variability between replicates Pipetting errors, especially with small volumes; inconsistent mixing.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough but gentle mixing after each addition.[24]
Low Signal-to-Background Ratio Insufficient kinase activity; suboptimal reagent concentrations.Re-run kinase and ATP titrations. Increase incubation time (if still in linear range). Ensure reagents are stored correctly and have not expired.
IC50 values differ significantly from cell-based assays High ATP concentration in cells (~1-10 mM); poor cell permeability of the compound.This is a common and expected discrepancy.[24] The in vitro assay measures direct target engagement under defined conditions, while cellular assays incorporate permeability, metabolism, and target engagement in a complex environment.[24][25]
Z'-factor < 0.5 High data variability; small assay window.Z' is a measure of assay quality. A value below 0.5 indicates the assay is not robust for HTS. Address sources of variability and optimize concentrations to widen the window between positive and negative controls.

Self-Validation System: The use of appropriate controls is non-negotiable. The vehicle control (maximum signal) and no-enzyme control (background) define the dynamic range of your assay. Including a known reference inhibitor as a positive control validates that the assay system is responding correctly on any given day.

Conclusion

The systematic evaluation of this compound derivatives requires a carefully selected and optimized in vitro kinase assay. Luminescence-based platforms, such as ADP-Glo™, provide a sensitive, robust, and high-throughput method for determining inhibitor potency. By understanding the principles behind the technology, adhering to a meticulous protocol, and implementing rigorous data analysis, researchers can generate high-quality, reproducible IC50 data. This information is critical for establishing structure-activity relationships (SAR) and advancing promising compounds through the drug discovery pipeline.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. National Center for Biotechnology Information. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • HTRF® Kinase Assay Protocol. ResearchGate. [Link]

  • Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Center for Biotechnology Information. [Link]

  • A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Bitesize Bio. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer Protocols. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Assay of protein kinases using radiolabeled ATP: a protocol. PubMed. [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. National Center for Biotechnology Information. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]

  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. National Center for Biotechnology Information. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Why does my inhibitor not work in an in vitro kinase assay?. ResearchGate. [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Sartorius. [Link]

Sources

A Comparative Guide to the Docking of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of molecular docking studies targeting METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE derivatives within various kinase active sites. It serves as a technical resource for researchers, scientists, and professionals in drug development, offering insights into experimental design, data interpretation, and comparative analysis of potential kinase inhibitors.

The indazole core is a significant pharmacophore in medicinal chemistry, forming the basis of several commercially available anticancer drugs such as axitinib and pazopanib.[1][2] These drugs primarily function as kinase inhibitors, targeting enzymes that play a crucial role in cell signaling pathways often dysregulated in cancer.[1][3] The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. This guide will explore the nuances of performing and interpreting docking studies with derivatives of this scaffold, comparing their predicted binding affinities and interaction patterns against established kinase targets.

I. The Rationale for Targeting Kinases with Indazole Derivatives

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including growth, differentiation, and apoptosis.[4] Their dysregulation is a hallmark of many diseases, most notably cancer.[3] The ATP-binding site of kinases is a well-characterized and highly targeted pocket for inhibitor development.[1][5] Indazole derivatives have demonstrated the ability to effectively bind to this site, often forming key hydrogen bond interactions with the hinge region of the kinase.[1] The specific scaffold, this compound, offers several points for chemical modification, allowing for the optimization of binding affinity and selectivity. The bromine atom at the 3-position can be a site for further functionalization, while the methyl ester at the 6-position can be modified to explore interactions with different sub-pockets of the kinase active site.[6]

II. Comparative Docking Studies: A Hypothetical Case Study Targeting VEGFR-2

To illustrate the comparative analysis process, we will consider a hypothetical study involving three derivatives of this compound (MBMI-6C) docked into the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7]

Derivatives for Comparison:

  • MBMI-6C-001: The parent compound, this compound.

  • MBMI-6C-002: A derivative where the bromine at the 3-position is replaced with a phenyl group to explore potential π-π stacking interactions.

  • MBMI-6C-003: A derivative where the methyl ester at the 6-position is converted to a carboxylic acid to investigate the formation of additional hydrogen bonds.

Target Kinase: VEGFR-2

VEGFR-2 is a well-established target for cancer therapy, and numerous indazole-based inhibitors have been developed against it.[1][5][7] For this study, the crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., PDB ID: 4AGD) would be utilized.[5]

Experimental Workflow for Molecular Docking:

The following diagram outlines the typical workflow for a molecular docking study.[8][9]

G cluster_prep Preparation Stage cluster_dock Docking & Analysis Stage PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProt 3. Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProt Ligand 2. Design/Obtain Ligand Structures PrepLig 4. Prepare Ligand (Generate 3D Conformation, Assign Charges) Ligand->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Dock 6. Perform Docking (e.g., AutoDock Vina) Grid->Dock Analyze 7. Analyze Results (Binding Energy, Interactions) Dock->Analyze Compare 8. Comparative Analysis Analyze->Compare

Caption: A generalized workflow for molecular docking studies.

Predicted Binding Affinities and Key Interactions:

The docking results are summarized in the table below. The binding energy, typically reported in kcal/mol, provides an estimate of the binding affinity, with more negative values indicating stronger binding.[2] The key interactions describe the specific amino acid residues in the VEGFR-2 active site that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand.[7]

Derivative IDPredicted Binding Energy (kcal/mol)Key Hydrogen Bond Interactions (VEGFR-2)Other Key Interactions (VEGFR-2)
MBMI-6C-001 -7.8Cys919, Glu885Ala866, Leu840, Val848
MBMI-6C-002 -8.5Cys919, Glu885Phe918 (π-π stacking), Leu1035
MBMI-6C-003 -9.2Cys919, Glu885, Asp1046, Lys868Val916

Analysis of Results:

  • MBMI-6C-001 (Parent Compound): The parent compound is predicted to form a crucial hydrogen bond with the backbone amide of Cys919 in the hinge region, a common interaction for kinase inhibitors.[7] Another hydrogen bond is predicted with the side chain of Glu885. The binding is further stabilized by hydrophobic interactions with several residues in the active site.

  • MBMI-6C-002 (Phenyl Derivative): The replacement of bromine with a phenyl group leads to a more favorable predicted binding energy. This is attributed to a new π-π stacking interaction with Phe918, in addition to the conserved hydrogen bonds with Cys919 and Glu885. This suggests that exploring aromatic substitutions at the 3-position could be a fruitful strategy for improving potency.

  • MBMI-6C-003 (Carboxylic Acid Derivative): This derivative shows the most promising predicted binding affinity. The conversion of the methyl ester to a carboxylic acid allows for the formation of additional hydrogen bonds with the side chains of Asp1046 and Lys868. This highlights the importance of the solvent-exposed region of the active site for designing more potent inhibitors.

The following diagram illustrates the key interactions of the most promising derivative, MBMI-6C-003, within the VEGFR-2 active site.

G cluster_ligand MBMI-6C-003 cluster_kinase VEGFR-2 Active Site Indazole Indazole Core Cys919 Cys919 (Hinge) Indazole->Cys919 H-bond Glu885 Glu885 Indazole->Glu885 H-bond Carboxylate Carboxylate (6-pos) Asp1046 Asp1046 Carboxylate->Asp1046 H-bond Lys868 Lys868 Carboxylate->Lys868 H-bond Methyl Methyl (1-pos) Bromo Bromo (3-pos) Val916 Val916 Bromo->Val916 Hydrophobic

Caption: Predicted interactions of MBMI-6C-003 in the VEGFR-2 active site.

III. Experimental Protocol: Molecular Docking with AutoDock Vina

This section provides a detailed, step-by-step protocol for performing molecular docking using AutoDock Vina, a widely used open-source program.[8][10]

1. Preparation of the Receptor (Kinase): a. Download the crystal structure of the target kinase from the Protein Data Bank (PDB).[11] For our example, we would use a VEGFR-2 structure (e.g., PDB ID: 4AGD).[5] b. Remove water molecules and any co-crystallized ligands from the PDB file. c. Add polar hydrogens to the protein structure. d. Assign partial charges (e.g., Gasteiger charges). e. Save the prepared receptor in the PDBQT file format. Tools like AutoDockTools or UCSF Chimera can be used for this purpose.[5]

2. Preparation of the Ligands (Indazole Derivatives): a. Draw the 2D structures of the this compound derivatives using a chemical drawing software like ChemDraw or MarvinSketch. b. Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94). c. Assign partial charges to the ligand atoms. d. Define the rotatable bonds. e. Save the prepared ligands in the PDBQT file format.

3. Grid Box Generation: a. Define the search space for the docking simulation by creating a grid box that encompasses the active site of the kinase. b. The grid box should be centered on the position of the co-crystallized ligand (if available) or a predicted binding pocket. c. The size of the grid box should be large enough to allow the ligand to rotate and translate freely within the active site.

4. Docking Simulation: a. Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box. b. Run the AutoDock Vina executable from the command line, providing the configuration file as input.[9] c. Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding energies, and a log file summarizing the results.[9]

5. Analysis of Docking Results: a. Visualize the predicted binding poses of the ligands in the context of the kinase active site using molecular visualization software such as PyMOL or VMD. b. Analyze the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Tools like PDBsum can aid in this analysis.[12][13] c. Compare the binding energies and interaction patterns of the different derivatives to understand the structure-activity relationship (SAR).[14]

IV. Conclusion and Future Directions

This guide has provided a framework for conducting and interpreting comparative docking studies of this compound derivatives in kinase active sites. The hypothetical case study targeting VEGFR-2 demonstrates how computational methods can be used to predict the binding affinities and interaction patterns of novel compounds, thereby guiding the design of more potent and selective kinase inhibitors.

It is crucial to remember that molecular docking is a computational prediction tool, and its results must be validated experimentally.[15] Promising candidates identified through docking studies should be synthesized and subjected to in vitro kinase assays to determine their actual inhibitory activity (e.g., IC50 values).[16] Further experimental validation could include techniques like X-ray crystallography to determine the actual binding mode of the inhibitor.[17] By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel kinase inhibitors for the treatment of cancer and other diseases.

References

  • Chabukswar A. R, Nanaware R. B, Adsule P. V, Jagdale S. C. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosci Biotech Res Asia 2022;19(3). Available from: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available from: [Link]

  • Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase - MDPI. Available from: [Link]

  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Elucidating the therapeutic potential of indazole derivative bindarit against K-ras receptor: An in-silico analysis using molecular dynamics exploration - PMC - NIH. Available from: [Link]

  • Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies - PubMed. Available from: [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. Available from: [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ResearchGate. Available from: [Link]

  • Tutorial – AutoDock Vina. Available from: [Link]

  • AutoDock Vina Documentation. Available from: [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. Available from: [Link]

  • PDBsum entry 1cdk. Available from: [Link]

  • PDBsum entry 1s9i. Available from: [Link]

  • Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity - Der Pharma Chemica. Available from: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Available from: [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts - Daniele Teti. Available from: [Link]

  • DOT Language - Graphviz. Available from: [Link]

  • Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop - PMC - PubMed Central. Available from: [Link]

  • Graphviz Examples and Tutorial - Sketchviz. Available from: [Link]

  • Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - MDPI. Available from: [Link]

  • Autodock Vina Tutorial - Molecular Docking - YouTube. Available from: [Link]

  • structural variability of and inhibitor interactions with the protein kinase P-loop - PubMed. Available from: [Link]

  • Simple Graph - GraphViz Examples and Tutorial. Available from: [Link]

  • Vina Docking Tutorial - Eagon Research Group. Available from: [Link]

  • User Guide — graphviz 0.21 documentation. Available from: [Link]

  • Extracts from the protein–protein interaction diagrams in PDBsum for... - ResearchGate. Available from: [Link]

  • Molecular docking studies of tyrosine kinase inhibitors - Pharmacy Education. Available from: [Link]

  • Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC - NIH. Available from: [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. Available from: [Link]

  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed. Available from: [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]

  • Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed. Available from: [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - NIH. Available from: [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. Available from: [Link]

Sources

A Researcher's Guide to 3-Position Halogenation of Indazoles: A Comparative Analysis of Modern Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, 3-haloindazoles represent a critical class of intermediates. Their utility in forming carbon-carbon and carbon-nitrogen bonds through cross-coupling reactions makes them invaluable synthons for constructing complex molecular architectures found in numerous bioactive compounds.[1][2] For decades, elemental bromine (Br₂) has been the traditional reagent for indazole bromination. However, its use is fraught with challenges, including poor regioselectivity leading to mixtures of 3,5- and 3,7-dihalogenated products, harsh reaction conditions, and significant environmental and safety concerns.[1][2] This guide provides a comprehensive comparison of modern, alternative reagents for the selective 3-position halogenation of indazoles, supported by experimental data to inform your synthetic strategies.

The Shift from Elemental Halogens: Embracing Milder, More Selective Alternatives

The drive for greener, more efficient, and highly selective synthetic methodologies has led to the exploration of a range of alternative halogenating agents. These reagents offer significant advantages over elemental bromine and chlorine, including improved safety profiles, milder reaction conditions, and, most importantly, enhanced regioselectivity for the desired C-3 position of the indazole core. This guide will focus on the most effective and widely adopted of these alternatives: N-halosuccinimides (NCS, NBS, NIS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and Selectfluor for chlorination, bromination, iodination, and fluorination, respectively.

Electrophilic Aromatic Substitution: The Underlying Mechanism

The halogenation of indazoles at the 3-position predominantly proceeds through an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich nature of the indazole ring, particularly at the C-3 position, makes it susceptible to attack by an electrophilic halogen species ("X⁺"). The choice of halogenating reagent and reaction conditions is critical in generating the appropriate electrophile and controlling the regioselectivity of the reaction.

Figure 1: Generalized mechanism for the electrophilic halogenation of indazoles at the C-3 position.

A Comparative Analysis of Halogenating Reagents

The following sections provide a detailed comparison of the most effective modern reagents for the 3-position halogenation of indazoles.

N-Halosuccinimides (NCS, NBS, NIS): The Versatile Workhorses

N-halosuccinimides are widely used as sources of electrophilic halogens due to their solid nature, ease of handling, and relatively mild reactivity.[3][4]

  • N-Bromosuccinimide (NBS): NBS is a cost-effective and stable reagent for the regioselective bromination of indazoles.[3][4] It offers a significant improvement over elemental bromine by minimizing the formation of over-brominated byproducts.[5] Reactions are typically conducted in a variety of organic solvents like ethanol, acetonitrile, or even water, often at moderate temperatures.[1]

  • N-Chlorosuccinimide (NCS): Similar to NBS, NCS provides an effective means for the 3-chlorination of indazoles.[1][2] The reactions are generally clean and provide good to excellent yields of the desired 3-chloroindazole.

  • N-Iodosuccinimide (NIS): For the introduction of iodine at the C-3 position, NIS is a highly effective reagent.[6][7] 3-Iodoindazoles are particularly valuable for their enhanced reactivity in cross-coupling reactions.[1][2]

Key Advantages of N-Halosuccinimides:

  • High regioselectivity for the C-3 position.

  • Mild reaction conditions.[1][2]

  • Improved safety profile compared to elemental halogens.

  • Good functional group tolerance.[3]

Experimental Protocol: General Procedure for Halogenation using N-Halosuccinimides

protocol_NXS cluster_procedure General Halogenation Protocol Start Dissolve Indazole in Solvent Add_NXS Add NXS (1.0-1.2 equiv.) Start->Add_NXS React Stir at specified Temperature & Time Add_NXS->React Workup Aqueous Workup & Extraction React->Workup Purify Purification (e.g., Chromatography) Workup->Purify Product Isolated 3-Haloindazole Purify->Product

Figure 2: A generalized experimental workflow for the 3-position halogenation of indazoles using N-halosuccinimides.

Table 1: Comparison of N-Halosuccinimides for 3-Position Halogenation of 2-Phenyl-2H-indazole

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
NBS EtOH50298[1]
NCS EtOH50285[1]
NIS CH₂Cl₂/KOHRT--[7]

Note: Yields can vary depending on the specific indazole substrate and reaction conditions.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A Potent Brominating Agent

DBDMH is another excellent alternative to elemental bromine, offering high reactivity and selectivity for the C-3 position of indazoles.[8][9] A notable advantage of DBDMH is its application in ultrasound-assisted bromination, which can significantly reduce reaction times to as little as 30 minutes under mild conditions.[8][9][10]

Key Advantages of DBDMH:

  • Rapid reaction rates, especially with ultrasound assistance.[8][9][10]

  • High yields of 3-bromoindazoles.

  • Mild reaction conditions.

Experimental Protocol: Ultrasound-Assisted Bromination with DBDMH

  • To a solution of the indazole (0.2 mmol) in ethanol (2.0 mL), add Na₂CO₃ (0.4 mmol) and DBDMH (0.2 mmol).

  • Place the reaction vessel in an ultrasonic bath (40 kHz/50 W) and irradiate at 40 °C for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, perform a standard aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.[10]

Selectfluor® (F-TEDA-BF₄): For Electrophilic Fluorination

The introduction of fluorine into organic molecules can dramatically alter their biological properties.[11] Selectfluor is a user-friendly, stable, and effective electrophilic fluorinating agent.[12][13] While the direct C-3 fluorination of indazoles is less commonly reported than other halogenations, Selectfluor provides a viable pathway for accessing these important compounds.

Key Advantages of Selectfluor:

  • Safe and easy-to-handle solid reagent.[12][13]

  • Mild and selective fluorinating agent.

Comparative Performance Summary

ReagentHalogenKey AdvantagesTypical Conditions
NCS ClHigh selectivity, mild conditions, good yields.EtOH, 50°C
NBS BrHigh selectivity, cost-effective, mild conditions.EtOH or H₂O, 50-95°C
NIS IExcellent for preparing reactive intermediates.Basic conditions in organic solvents.
DBDMH BrVery rapid reactions with ultrasound, high yields.EtOH, Na₂CO₃, 40°C, ultrasound
Selectfluor FSafe and effective for electrophilic fluorination.Acetonitrile, elevated temperatures.

Conclusion and Future Perspectives

The development of alternative halogenating reagents has revolutionized the synthesis of 3-haloindazoles. N-halosuccinimides, DBDMH, and Selectfluor offer superior selectivity, milder reaction conditions, and improved safety profiles compared to traditional methods using elemental halogens. For researchers and drug development professionals, the choice of reagent will depend on the specific halogen required, the substrate's functional group tolerance, and the desired reaction scale and efficiency. As the demand for complex and diverse indazole-based compounds continues to grow, the adoption of these modern, efficient, and safer halogenation protocols is paramount.

References

  • Qasid, M., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link]

  • Wang, K., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]

  • Li, J., et al. (2020). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]

  • Wang, C., et al. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. ResearchGate. [Link]

  • Qasid, M., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ResearchGate. [Link]

  • Qasid, M., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link]

  • Wang, K., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Semantic Scholar. [Link]

  • Li, J., et al. (2020). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]

  • Liu, X., et al. (2022). Catalyst‐ and Oxidant‐Free Electrochemical Halogenation Reactions of 2H‐Indazoles with NaX (X=Cl, Br). ResearchGate. [Link]

  • Wikipedia. Selectfluor. [Link]

  • Yang, H., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]

  • Li, J., et al. (2020). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC - NIH. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

Sources

A Definitive Guide to Confirming the Regiochemistry of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Alkylation Conundrum

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, from anti-emetics to oncology drugs.[1][2] However, the synthesis of N-substituted indazoles presents a classic chemical challenge: regioselectivity. The indazole ring possesses two reactive nitrogen atoms (N1 and N2), and alkylation reactions often yield a mixture of both regioisomers.[3][4] The precise location of the alkyl group can profoundly alter a molecule's pharmacological profile, making unambiguous structural confirmation not just an academic exercise, but a critical step in drug development.

This guide provides an in-depth, practical comparison of 2D NMR techniques to definitively establish the regiochemistry of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE, a representative substituted indazole. We will move beyond simply listing protocols to explain the causal logic behind experimental choices, demonstrating how a combination of HSQC, HMBC, and NOESY experiments provides a self-validating system for structural elucidation.

The methylation of the parent indazole can result in two possible products: the N1-methyl isomer or the N2-methyl isomer. Our objective is to irrefutably distinguish between these two possibilities.

Possible regioisomers of METHYL 3-BROMO-METHYLINDAZOLE-6-CARBOXYLATE

The 2D NMR Toolkit: A Multi-faceted Approach to Structure Validation

While 1D ¹H and ¹³C NMR provide the initial spectral fingerprint, they are often insufficient to resolve the ambiguity between the N1 and N2 isomers. For this, we turn to a suite of 2D correlation experiments, each providing a unique piece of the structural puzzle.

  • HSQC (Heteronuclear Single Quantum Coherence): This is our starting point for assigning the basic framework. The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[5][6] This allows us to create a definitive map of all C-H bonds, ensuring that we know the precise chemical shifts for C4, C5, C7, the N-CH₃, and the O-CH₃ carbons and their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of our regiochemical analysis. The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[7][8] The key insight is that the protons of the N-methyl group will show a ³J correlation to different carbon atoms depending on whether the methyl group is on N1 or N2. This single experiment provides the most decisive piece of evidence.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment serves as an excellent orthogonal confirmation. Unlike HSQC and HMBC, which show through-bond correlations, NOESY reveals correlations between nuclei that are close to each other in 3D space.[2][9] By observing the spatial proximity of the N-methyl protons to specific protons on the indazole ring, we can validate the assignment made from the HMBC data.

Experimental Workflow & Protocols

A logical workflow is essential for efficient and accurate structure determination. The following diagram illustrates the process from initial analysis to final confirmation.

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Validation A1 Sample Preparation (~5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) A2 1D ¹H & ¹³C NMR (Initial Fingerprint) A1->A2 A3 2D HSQC (C-H One-Bond Correlations) A2->A3 A4 2D HMBC (Long-Range C-H Correlations) A3->A4 B1 Assign Protonated Carbons (Using HSQC Data) A3->B1 A5 2D NOESY (Through-Space Correlations) A4->A5 B2 Identify Diagnostic HMBC Cross-Peaks (N-CH₃ to C7a or C3) B3 Confirm with Diagnostic NOESY Cross-Peaks (N-CH₃ to H7 or H4) B1->B2 B2->B3 B4 Structure Confirmed B3->B4

Caption: Experimental workflow for regiochemistry determination.

Detailed Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.

  • Spectrometer Setup: All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra Acquisition:

    • HSQC: Use a sensitivity-enhanced gradient HSQC sequence. Set the spectral width in the ¹³C dimension (F1) to cover the expected range of carbon chemical shifts (approx. 0-160 ppm). Optimize for an average one-bond ¹JCH coupling constant of 145 Hz.

    • HMBC: Use a gradient HMBC sequence. The crucial parameter is the long-range coupling delay, which should be optimized for an average nJCH of 8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations.[7]

    • NOESY: Acquire a gradient NOESY spectrum with a mixing time of 500-800 ms. This duration is typically sufficient to observe key intermolecular NOEs in small molecules.

Data Interpretation: The Decisive Evidence

Let's analyze the expected data for each isomer. The power of this methodology lies in comparing the observed correlations against the predicted patterns for each possibility.

Step 1: Foundational Assignments with ¹H, ¹³C, and HSQC

First, we use the 1D spectra and the HSQC experiment to assign all directly bonded proton-carbon pairs. This step is crucial for building a reliable foundation for the subsequent HMBC and NOESY analysis.

Proton AssignmentExpected ¹H Shift (ppm)Carbon AssignmentExpected ¹³C Shift (ppm)HSQC Correlation
H4~8.2C4~125Yes
H5~7.5C5~123Yes
H7~7.8C7~115Yes
N-CH₃ ~4.1N-C H₃~35Yes
O-CH₃ ~3.9O-C H₃~52Yes
N/A-C3~110No
N/A-C3a~122No
N/A-C6~135No
N/A-C7a~142No
N/A-C=O~165No

Table 1: Predicted Chemical Shifts and HSQC Correlations. Note: Chemical shifts are estimates and will vary based on solvent and final structure.

Step 2: HMBC Analysis - Pinpointing the Methyl Position

The HMBC spectrum provides the definitive answer. We focus on the long-range correlations from the sharp singlet of the N-methyl protons. The two isomers predict distinctly different correlation patterns.

IsomerKey Proton SignalPredicted HMBC Correlations (Proton → Carbon)The Decisive Correlation
N1-Isomer N-CH₃ (~4.1 ppm)C7a (~142 ppm), C3a (~122 ppm)N-CH₃ → C7a
N2-Isomer N-CH₃ (~4.1 ppm)C3 (~110 ppm), C3a (~122 ppm)N-CH₃ → C3

Table 2: Diagnostic HMBC Correlations for Regioisomer Identification.

The observation of a cross-peak between the N-methyl protons and the C7a carbon is unambiguous proof of the N1-isomer. Conversely, a correlation to the C3 carbon confirms the N2-isomer.[1]

G cluster_N1 N1-Isomer: Key HMBC Correlation cluster_N2 N2-Isomer: Key HMBC Correlation img_n1 img_n1 N_CH3_H N-CH₃ C7a C7a N_CH3_H->C7a ³J img_n2 img_n2 N_CH3_H2 N-CH₃ C3 C3 N_CH3_H2->C3 ³J

Caption: Diagnostic ³J C-H correlations in the HMBC spectrum.

Step 3: NOESY Analysis - Confirmation Through Space

The NOESY spectrum provides powerful, independent verification of our HMBC-based assignment. We look for through-space proximity between the N-methyl protons and protons on the indazole core.

IsomerKey Proton SignalPredicted NOESY Correlation (Proton ↔ Proton)Rationale
N1-Isomer N-CH₃ (~4.1 ppm)H7 (~7.8 ppm)The N1-methyl group is spatially close to the proton at the C7 position.
N2-Isomer N-CH₃ (~4.1 ppm)H4 (~8.2 ppm)The N2-methyl group is positioned over the benzene ring, closer to the H4 proton.

Table 3: Diagnostic NOESY Correlations for Structural Confirmation.

G cluster_N1 N1-Isomer: Key NOESY Correlation cluster_N2 N2-Isomer: Key NOESY Correlation img_n1 img_n1 N_CH3_H N-CH₃ H7 H7 N_CH3_H->H7 NOE img_n2 img_n2 N_CH3_H2 N-CH₃ H4 H4 N_CH3_H2->H4 NOE

Caption: Diagnostic through-space correlations in the NOESY spectrum.

Comparison with Alternative Methods

While 2D NMR is the most versatile tool for this task, it's important to understand its place among other analytical techniques.

  • Single Crystal X-Ray Diffraction (XRD): Often considered the "gold standard," XRD provides an unambiguous 3D structure of a molecule in its crystalline state.[10][11] However, its primary limitation is the absolute requirement for a high-quality single crystal, which can be difficult or impossible to grow.[12][13] For routine analysis of soluble compounds, XRD is often impractical.

  • Unambiguous Synthesis: It is sometimes possible to design a synthetic route that can only lead to one specific regioisomer.[1] While this confirms the structure, it doesn't help in analyzing the outcome of a reaction where a mixture is possible.

For the vast majority of cases in a drug development setting, where rapid and definitive analysis of reaction products in solution is required, the suite of 2D NMR experiments described here is the most powerful and practical choice.

Conclusion

References

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Creative Biostructure (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Fiveable (n.d.). HSQC Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • University College Cork (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Dogan, F., & Göker, H. (2021). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Marmara Pharmaceutical Journal, 25(3), 405-411. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • University of Southampton (n.d.). Absolute Stereochemistry: The merits of VCD and XRD. ePrints Soton. Retrieved from [Link]

  • Columbia University (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Harada, N. (2017). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Journal of Organic Chemistry, 82(19), 9867-9877. [Link]

  • Jones, P. G. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products (pp. 59-73). Humana Press, New York, NY. [Link]

  • Springer (n.d.). Determination of absolute configuration using single crystal X-ray diffraction. Retrieved from [Link]

  • ResearchGate (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES | Request PDF. Retrieved from [Link]

  • University of Wisconsin-Madison (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Determination of absolute configuration using X-ray diffraction. Chirality, 20(5), 681-690. [Link]

  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ResearchGate (2021). (PDF) 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques. Retrieved from [Link]

  • Jacobsen, N. E. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley. [Link]

  • Nanalysis (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • PrepChem.com (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

  • Denmark Group (n.d.). 2D-NMR Techniques for the Research Organic Chemist. Retrieved from [Link]

  • ResearchGate (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra | Request PDF. Retrieved from [Link]

Sources

Head-to-head comparison of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE based inhibitors with known drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction: Targeting the PARP Superfamily in Oncology

The Poly(ADP-ribose) polymerase (PARP) superfamily of enzymes plays a critical role in a variety of cellular processes, including DNA repair, genomic stability, and cell death. This has made them a prime target for cancer therapy. Among the 17 members of the PARP family, the most well-studied are PARP1 and PARP2, which are key players in the repair of DNA single-strand breaks. Inhibitors targeting PARP1/2 have revolutionized the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1]

More recently, another branch of the PARP family, the tankyrases (TNKS1 and TNKS2), has emerged as a promising therapeutic target.[2][3] Tankyrases are involved in a diverse range of cellular functions, including the regulation of Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle formation.[4] Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer, making tankyrase inhibitors a subject of intense research.[3][5]

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-tumor and kinase inhibitory effects.[6][7] METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE represents a novel chemical entity within this class. While its specific biological targets are yet to be fully elucidated, its structural features suggest potential activity as a PARP or tankyrase inhibitor.

This guide provides a head-to-head comparison of this novel indazole-based compound class with well-established PARP and tankyrase inhibitors. We will delve into their mechanisms of action, inhibitory profiles, and provide detailed experimental protocols for a comprehensive comparative evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and benchmark new chemical entities in this therapeutic space.

Head-to-Head Comparison: Mechanism, Potency, and Clinical Landscape

A direct comparison with existing drugs is essential to understand the potential of a new inhibitor. Here, we compare the hypothetical profile of a novel indazole-based inhibitor with leading PARP1/2 and tankyrase inhibitors.

Mechanism of Action: Two Distinct Pathways

PARP1/2 inhibitors and tankyrase inhibitors target different nodes in cellular signaling, leading to distinct downstream effects.

  • PARP1/2 Inhibitors (e.g., Olaparib, Talazoparib): These drugs primarily function by inhibiting the catalytic activity of PARP1 and PARP2, which are crucial for the repair of DNA single-strand breaks (SSBs). When these breaks are not repaired, they can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., due to BRCA1/2 mutations), this accumulation of DSBs leads to cell death through synthetic lethality.[8] A key aspect of their mechanism is also the "trapping" of PARP enzymes on the DNA, which creates a physical blockage for DNA replication and is highly cytotoxic.[9]

  • Tankyrase Inhibitors (e.g., XAV939, G007-LK): Tankyrase inhibitors primarily act on the Wnt/β-catenin signaling pathway.[5] Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, a key component of the β-catenin destruction complex. This modification marks Axin for ubiquitination and proteasomal degradation. By inhibiting tankyrase activity, these drugs stabilize Axin levels, leading to a more active destruction complex that phosphorylates β-catenin, targeting it for degradation.[4] This prevents the accumulation of β-catenin and its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes that drive cell proliferation.[5]

Inhibitor_Mechanisms cluster_0 PARP1/2 Inhibition cluster_1 Tankyrase Inhibition DNA_SSB DNA Single-Strand Break PARP1_2 PARP1/2 DNA_SSB->PARP1_2 DSB Double-Strand Break DNA_SSB->DSB During Replication SSB_Repair SSB Repair PARP1_2->SSB_Repair HR_deficient HR-Deficient Cancer Cell DSB->HR_deficient Apoptosis_PARP Apoptosis HR_deficient->Apoptosis_PARP Olaparib Olaparib / Talazoparib Olaparib->PARP1_2 Inhibits & Traps Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates beta_Catenin_degradation Degradation beta_Catenin->beta_Catenin_degradation beta_Catenin_nucleus Nuclear β-catenin beta_Catenin->beta_Catenin_nucleus TCF_LEF TCF/LEF beta_Catenin_nucleus->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Proliferation Cell Proliferation Gene_Transcription->Proliferation Tankyrase Tankyrase (TNKS1/2) Tankyrase->Destruction_Complex Destabilizes Axin XAV939 XAV939 / G007-LK XAV939->Tankyrase Inhibits

Caption: Signaling pathways targeted by PARP1/2 and Tankyrase inhibitors.

Inhibitory Potency and Selectivity

The potency and selectivity of an inhibitor are critical determinants of its efficacy and potential side effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several known PARP and tankyrase inhibitors. For a novel compound like this compound, these values would need to be determined experimentally.

InhibitorTypePARP1 IC50 (nM)PARP2 IC50 (nM)TNKS1 IC50 (nM)TNKS2 IC50 (nM)Selectivity Notes
Olaparib PARP1/2~1.4 - 5[10]~12[10]1230[10]2340[10]Selective for PARP1/2 over Tankyrases.
Talazoparib PARP1/2~0.57[11]~1To be determinedTo be determinedPotent PARP1/2 inhibitor and trapper.[12]
Veliparib PARP1/2~5.2 (Ki)[13]~2.9 (Ki)[13]>10,000>10,000Less potent PARP trapper compared to Olaparib and Talazoparib.[9]
XAV939 Tankyrase>10,000>10,00011[4]4[4]Highly selective for Tankyrases over PARP1/2.
G007-LK Tankyrase>10,000>10,00046[14][15][16]25[14][15][16]Orally bioavailable and selective Tankyrase inhibitor.[15]
OM-153 Tankyrase>10,000>10,00013[17][18]2[17][18]Potent and orally active Tankyrase inhibitor.[17]
This compound Novel IndazoleTBDTBDTBDTBDTo be determined experimentally.

TBD: To be determined.

Clinical Efficacy and Approved Indications

The clinical success of PARP inhibitors has been significant, particularly for patients with specific genetic backgrounds. Tankyrase inhibitors are at an earlier stage of clinical development but hold considerable promise.

  • Olaparib (Lynparza®): Approved for the treatment of BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[1][17] It is used both as a monotherapy and in maintenance settings.

  • Talazoparib (Talzenna®): Approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[1]

  • Veliparib: Has been extensively studied in clinical trials in combination with chemotherapy for various solid tumors, including breast and lung cancer, but has not yet received FDA approval.[19][20]

  • Tankyrase Inhibitors: Several tankyrase inhibitors, such as E7449 and basroparib, have entered Phase I clinical trials for the treatment of advanced solid tumors, particularly those with mutations in the Wnt/β-catenin pathway.[13][21] Early results have shown a manageable safety profile and some preliminary anti-tumor activity.[13]

Experimental Protocols for Comparative Evaluation

To ascertain the therapeutic potential of a novel compound like this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for its characterization and comparison with known inhibitors.

Protocol 1: In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 values of the test compound against PARP1, PARP2, TNKS1, and TNKS2.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a robust, high-throughput method for measuring enzymatic activity.[22][23] It relies on the fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (d2 or XL665) when they are in close proximity.

HTRF_Workflow cluster_workflow HTRF PARP/Tankyrase Assay Workflow Start Start: Prepare Reagents Plate_Compound Plate serial dilutions of test compound (e.g., this compound) Start->Plate_Compound Add_Enzyme Add PARP or Tankyrase enzyme and biotinylated-NAD+ substrate Plate_Compound->Add_Enzyme Incubate_1 Incubate to allow enzymatic reaction (PARsylation of histone substrate) Add_Enzyme->Incubate_1 Add_Detection Add detection reagents: Eu3+-cryptate labeled anti-PAR antibody and XL665-labeled streptavidin Incubate_1->Add_Detection Incubate_2 Incubate to allow binding Add_Detection->Incubate_2 Read_Plate Read plate on HTRF-compatible reader (Ex: 320 nm, Em: 620 nm & 665 nm) Incubate_2->Read_Plate Analyze Calculate HTRF ratio (665/620) and determine IC50 values Read_Plate->Analyze End End Analyze->End

Caption: Workflow for an HTRF-based PARP/Tankyrase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound and known inhibitors (Olaparib, XAV939, etc.) in an appropriate assay buffer.

  • Reaction Mixture: In a 384-well plate, add the test compounds, recombinant human PARP1, PARP2, TNKS1, or TNKS2 enzyme, a histone substrate, and biotinylated NAD+.

  • Enzymatic Reaction: Incubate the plate at room temperature to allow the enzyme to PARsylate the histone substrate with biotinylated ADP-ribose units.

  • Detection: Stop the reaction and add the detection reagents: a Europium cryptate-labeled antibody that recognizes poly(ADP-ribose) chains and streptavidin labeled with an acceptor fluorophore (e.g., XL665).

  • Signal Measurement: After a final incubation, measure the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) using an HTRF-compatible plate reader.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for PARP1/2 Inhibition

Objective: To assess the ability of the test compound to inhibit PARP activity in a cellular context, leading to an accumulation of DNA damage.

Methodology: γH2AX Immunofluorescence Assay

The phosphorylation of histone H2AX at serine 139 (to form γH2AX) is one of the earliest events in the cellular response to DNA double-strand breaks.[24] An increase in γH2AX foci (clusters) within the nucleus is a sensitive biomarker for DNA damage.

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable cancer cell line (e.g., a BRCA-deficient cell line like CAPAN-1) on glass coverslips in a multi-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and known PARP inhibitors for a defined period (e.g., 24 hours). Include a positive control (e.g., a known DNA damaging agent like etoposide).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.[20]

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against γH2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ or CellProfiler). An increase in foci number in compound-treated cells compared to the vehicle control indicates inhibition of DNA repair.

Protocol 3: Cell-Based Assay for Tankyrase Inhibition

Objective: To determine if the test compound can inhibit Wnt/β-catenin signaling in cells.

Methodology: TOP/FOP Flash Luciferase Reporter Assay

This is a widely used method to measure the activity of the Wnt/β-catenin pathway. It utilizes two reporter constructs: TOP-flash, which contains multiple TCF/LEF binding sites upstream of a luciferase gene, and FOP-flash, which contains mutated TCF/LEF sites and serves as a negative control.

TOP_FOP_Workflow cluster_workflow TOP/FOP Flash Luciferase Reporter Assay Workflow Start Start: Seed HEK293T cells Transfect Co-transfect cells with TOP-flash or FOP-flash and a Renilla luciferase control plasmid Start->Transfect Treat Treat cells with Wnt3a conditioned media (to activate the pathway) and serial dilutions of the test compound (e.g., this compound) Transfect->Treat Incubate Incubate for 24-48 hours Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure_Luciferase Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system Lyse->Measure_Luciferase Analyze Normalize Firefly to Renilla activity. Calculate fold change relative to control Measure_Luciferase->Analyze End End Analyze->End

Caption: Workflow for the TOP/FOP Flash luciferase reporter assay.

Step-by-Step Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with either the TOP-flash or FOP-flash plasmid, along with a control plasmid expressing Renilla luciferase (for normalization).

  • Compound Treatment: After transfection, treat the cells with a Wnt pathway agonist (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021) in the presence of varying concentrations of the test compound and known tankyrase inhibitors.

  • Cell Lysis: After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the TOP-flash and FOP-flash firefly luciferase readings to the Renilla luciferase readings. A potent tankyrase inhibitor will cause a dose-dependent decrease in the normalized TOP-flash activity, with minimal effect on the FOP-flash activity.

Future Perspectives and Conclusion

The development of novel inhibitors targeting the PARP superfamily remains a highly active area of cancer research. While PARP1/2 inhibitors have already made a significant impact in the clinic, the therapeutic potential of tankyrase inhibitors is just beginning to be explored. The indazole scaffold represents a promising starting point for the discovery of new modulators of these important enzyme families.

For a novel compound such as this compound, the path forward requires a systematic and rigorous evaluation of its biological activity. The experimental protocols outlined in this guide provide a comprehensive framework for determining its potency, selectivity, and cellular mechanism of action. By comparing its performance head-to-head with established drugs like Olaparib and emerging clinical candidates in the tankyrase space, researchers can effectively benchmark its potential and guide further optimization efforts. Ultimately, such a structured approach is essential for translating promising chemical matter into the next generation of targeted cancer therapies.

References

  • Olaparib - NCI. (n.d.).
  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (n.d.). AstraZeneca.
  • Olaparib - PMC. (n.d.).
  • What is the mechanism of Olaparib? (2024).
  • G007-LK PARP inhibitor. (n.d.). Selleck Chemicals.
  • Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC. (n.d.).
  • Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer | Journal of Medicinal Chemistry. (2022).
  • Tankyrase Inhibitors | SCBT. (n.d.). Santa Cruz Biotechnology.
  • OM-153 | TNKS1/2 Inhibitor. (n.d.). MedchemExpress.
  • XAV-939 - Tankyrase 1/2 Inhibitor for Cancer Research. (n.d.). APExBIO.
  • A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth. (n.d.). AACR Journals.
  • G007-LK | CAS 1380672-07-0. (n.d.). Sun-shinechem.
  • XAV 939 | Tankyrase Inhibitors. (n.d.). R&D Systems.
  • Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor. (n.d.). PubMed.
  • PARP inhibitors — Knowledge Hub. (n.d.).
  • Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. (2017). JoVE.
  • Tankyrase 1/2 Inhibitor VI, G007-LK. (n.d.). Merck Millipore.
  • HTRF Human and Mouse PARP cleaved-Asp214 Detection Kit, 500 Assay Points. (n.d.). Revvity.
  • XAV939 | WNT Pathway Inhibitor. (n.d.). STEMCELL Technologies.
  • Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020). (n.d.). Taylor & Francis Online.
  • PASTA: PARP activity screening and inhibitor testing assay - PMC. (2021).
  • Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.).
  • The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. (2022). AACR Journals.
  • A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors. (2025). PubMed.
  • Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. (2020). NIH.
  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (2025). Semantic Scholar.
  • Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC. (2017).
  • The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. (2022). AACR Journals.
  • A Phase I Dose-Escalation Study of Veliparib Combined with Carboplatin and Etoposide in Patients with Extensive-Stage Small Cell Lung Cancer and Other Solid Tumors. (n.d.). AACR Journals.
  • (PDF) Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (2025).
  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. (n.d.).
  • Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC. (n.d.).
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • PARP Inhibitor Olaparib Causes No Potentiation of the Bleomycin Effect in VERO Cells, Even in the Presence of Pooled ATM, DNA-PK, and LigIV Inhibitors. (n.d.). MDPI.
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (n.d.).
  • NVP-TNKS656 (Synonyms - TNKS2 Inhibitor. (n.d.). MedchemExpress.
  • PARP1 Enzyme Activity Assay (Fluorometric). (n.d.). Sigma-Aldrich.
  • HTRF Human and Mouse Total PARP1 Detection Kit, 500 assay points. (n.d.). Revvity.
  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC. (n.d.).
  • PARP assay for inhibitors. (n.d.). BMG LABTECH.
  • Inhibitors of PARP: Number crunching and structure gazing. (2022). PNAS.
  • Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma - PMC. (n.d.).
  • HTRF - Guide to homogeneous time resolved fluorescence. (n.d.). Revvity.
  • Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... (n.d.).
  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA St
  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applic
  • HTRF technology on Micropl

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE, a halogenated heterocyclic compound. By adhering to these protocols, laboratories can ensure the safety of their personnel, maintain regulatory compliance, and minimize their environmental impact.

PART 1: Immediate Safety and Handling Considerations

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on the structure of this compound, which contains a brominated indazole core, it should be handled as a potentially toxic and environmentally harmful substance.

1.1 Personal Protective Equipment (PPE): The First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[2][3] This serves as the primary barrier between the researcher and potential exposure.

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[4]

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes or airborne particles.

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact and contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4] All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5]

1.2 Engineering Controls: Minimizing Exposure

Engineering controls are designed to remove the hazard at the source.[6]

  • Chemical Fume Hood: All weighing, transferring, and preparation of waste containers involving this compound must be performed in a properly functioning chemical fume hood.[3]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[2]

PART 2: Step-by-Step Disposal Protocol

The U.S. Environmental Protection Agency (EPA) has established a "cradle-to-grave" hazardous waste management system, making the generator of the waste responsible for its safe disposal.[7] The following steps provide a clear pathway for the compliant disposal of this compound.

Step 1: Waste Characterization and Segregation

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is emphasized by the National Research Council.[8]

  • Hazardous Waste Determination: this compound must be classified as hazardous waste.[9] Due to the presence of bromine, it falls into the category of halogenated organic waste .[5][10]

  • Segregation: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste to prevent potentially dangerous reactions and to facilitate proper disposal.[11][12] Do not mix incompatible chemicals.[8]

Step 2: Container Selection and Labeling

The choice of waste container is critical for ensuring safety and compliance.[8]

  • Container Compatibility: Use a chemically compatible container with a secure, leak-proof lid. For this compound, a high-density polyethylene (HDPE) or glass container is recommended.[11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5] All constituents of a waste mixture must be listed.

Step 3: Waste Accumulation and Storage

  • Point of Generation: Hazardous waste should be accumulated at or near the point of generation and under the control of laboratory personnel.[8]

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, or open flames. Secondary containment, such as a spill tray, is highly recommended to contain any potential leaks.[11]

Step 4: Disposal of Contaminated Materials

  • Solid Waste: Any materials contaminated with this compound, such as contaminated gloves, weigh boats, and absorbent pads from a spill cleanup, must also be disposed of as hazardous waste in the same halogenated organic solid waste stream.[9]

  • Empty Containers: "Empty" containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as halogenated liquid waste.[9] After triple-rinsing, the container can be defaced of its original label and disposed of as non-hazardous waste, in accordance with institutional policy.[9]

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Step 5: Arranging for Pickup and Disposal

  • Licensed Professional Waste Disposal Service: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[4] Your institution's Environmental Health and Safety (EHS) office will coordinate this.

  • Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately to track the waste from the laboratory to the final disposal facility.[13]

PART 3: Emergency Preparedness

Emergency preparedness is a critical component of laboratory safety as mandated by OSHA.[2]

3.1 Spill Response

In the event of a spill, immediate and appropriate action is required.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Notify your supervisor and the institutional EHS office.

  • Contain: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit with absorbent materials.

  • Cleanup: Carefully clean up the spill, wearing appropriate PPE. All cleanup materials must be disposed of as hazardous waste.[9]

3.2 First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[14]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Data Presentation

Table 1: Hazard Classification and Personal Protective Equipment

Hazard CategoryClassificationRecommended PPE
Acute Toxicity Assumed to be harmful if swallowed, inhaled, or in contact with skin.Chemical-resistant gloves, safety goggles/face shield, lab coat, respirator (if dust/aerosol risk).
Skin Corrosion/Irritation Assumed to be a skin irritant.Chemical-resistant gloves, lab coat.
Serious Eye Damage/Irritation Assumed to be an eye irritant.Safety goggles/face shield.
Environmental Hazard Assumed to be harmful to aquatic life.Prevent release to the environment.

Experimental Protocols

Protocol for Decontamination of Glassware

  • Initial Rinse: Under a chemical fume hood, rinse the glassware three times with a suitable organic solvent (e.g., acetone, methanol, or ethanol). Collect the rinsate in a designated halogenated liquid waste container.

  • Wash: Wash the triple-rinsed glassware with laboratory detergent and water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Visualization

Diagram 1: Disposal Workflow for this compound

A Generation of Waste (Pure Compound, Solutions, Contaminated Materials) BB BB A->BB B Characterize as Hazardous Waste (Halogenated Organic) C Segregate from Non-Halogenated & Other Waste Streams D Select Appropriate Waste Container (HDPE or Glass) C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by EHS/Licensed Waste Disposal F->G H Complete Hazardous Waste Manifest G->H I Final Disposal at TSDF Facility H->I BB->C

Caption: Decision workflow for the proper disposal of this compound.

References

  • Daniels Health. (2025, May 21).
  • Cleanaway.
  • Vanderbilt University.
  • Occupational Safety and Health Administration.
  • U.S. Environmental Protection Agency. (2022, July 12).
  • CSIR IIP.
  • Compliancy Group. (2023, September 18).
  • IPG. (2023, September 20).
  • Certified Safety. OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Administration for Strategic Preparedness and Response (ASPR).
  • U.S. Environmental Protection Agency. (2025, May 30).
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW).
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Capot Chemical. (2025, December 24). MSDS of 1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione.
  • Benchchem.
  • Fisher Scientific. (2010, April 10).
  • Braun Research Group.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • PSFC.
  • Sigma-Aldrich.
  • University of California, Berkeley.
  • CymitQuimica.
  • Santa Cruz Biotechnology.
  • Chemsrc. (2025, August 25). CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester.
  • ChemicalBook. (2025, October 18).
  • Benchchem.
  • PubChem. 6-Bromo-1-methyl-1H-indazole.

Sources

A Senior Application Scientist's Guide to Handling METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive operational guide for the safe handling of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE. As researchers and drug development professionals, our work with novel heterocyclic compounds like this brominated indazole derivative is foundational to discovery. However, innovation and safety are inextricably linked. This guide is structured to provide you with not just a list of rules, but a deep, causal understanding of the necessary precautions. Our goal is to empower you to work confidently and safely, making informed decisions that protect you, your colleagues, and your research.

While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, a robust safety protocol can be established by examining the known hazards of structurally similar compounds. The guidance herein is based on an analysis of related brominated indazoles and established principles for handling halogenated, biologically active small molecules.

Hazard Assessment: Understanding the Adversary

This compound is a solid organic compound belonging to the indazole class, a scaffold prevalent in many pharmaceuticals.[1] Its structure, featuring a bromine atom and a methyl ester group, suggests specific potential hazards. Data from closely related analogs, such as 6-bromo-3-methyl-1H-indazole and 1-Methyl-1H-indazole-3-carboxylic acid, provide a strong basis for our risk assessment.[2][3] The primary threats are associated with irritation and acute toxicity.[4]

Hazard Category Potential Effect Primary Exposure Route Evidentiary Basis
Acute Toxicity (Oral) Harmful if swallowed.IngestionGHS data for analogous compounds suggests oral toxicity.[2]
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may defat the skin.[5]DermalA common hazard for halogenated heterocyclic compounds.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation, potentially leading to damage.OcularDirect contact with the solid or dust can cause significant irritation.[2][3]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust.InhalationFine powders of active pharmaceutical ingredients (APIs) and intermediates are easily aerosolized.[2][6]

The Hierarchy of Controls: A Scientist's First Principle

Before we even consider personal protective equipment, we must apply the hierarchy of controls. This framework is the bedrock of a robust safety culture and is essential for minimizing risk at its source. PPE is, and always should be, the last line of defense.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls cluster_actions Application in the Lab Elimination Elimination (Most Effective) Substitution Substitution Action_E Not feasible for research on a specific molecule. Elimination->Action_E Engineering Engineering Controls Action_S Not applicable when the target molecule is required. Substitution->Action_S Administrative Administrative Controls Action_Eng Use of fume hoods, ventilated enclosures. Engineering->Action_Eng PPE Personal Protective Equipment (Least Effective) Action_Adm SOPs, training, designated work areas. Administrative->Action_Adm Action_PPE Gloves, goggles, lab coat as the final barrier. PPE->Action_PPE

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

For handling this compound, our focus lies heavily on Engineering and Administrative Controls , backed by a mandatory PPE protocol.

  • Engineering Controls: The primary engineering control is a certified chemical fume hood. All manipulations of the solid compound that could generate dust, and all work with its solutions, must be performed within a fume hood to prevent inhalation exposure.[6]

  • Administrative Controls: Standard Operating Procedures (SOPs) for handling this chemical must be written and approved. All personnel must be trained on these SOPs and the specific hazards of the compound. Designate a specific area within the lab for its storage and use.

Personal Protective Equipment (PPE): Your Final Barrier

When engineering and administrative controls are in place, the correct PPE provides the necessary direct protection. The selection of PPE is not a matter of preference but a requirement dictated by the risk assessment.

Protection Type Minimum Requirement Recommended for High-Risk Operations
Eye/Face ANSI Z87.1-compliant safety glasses with side shields.Chemical splash goggles.[7]
Hand Disposable nitrile gloves.[8]Double-gloving with nitrile or neoprene gloves.
Body Flame-resistant lab coat, long pants, and fully enclosed shoes.[7]Chemical-resistant apron over a lab coat.
Respiratory Not required if handled exclusively in a fume hood.N95 respirator (for nuisance dust) or a fitted air-purifying respirator with appropriate cartridges if engineering controls fail or are unavailable.[9][10]
Step-by-Step PPE Protocol
  • Donning Procedure:

    • Attire: Confirm you are wearing long pants and closed-toe shoes.[7]

    • Lab Coat: Don a clean, flame-resistant lab coat, ensuring it is fully buttoned.

    • Gloves: Inspect nitrile gloves for any defects before wearing.[6] If double-gloving, don the first pair, then the second pair over the top. The outer glove should be removed and replaced immediately upon any suspected contamination.

    • Eye Protection: Wear chemical splash goggles for all procedures involving this compound.[7]

  • High-Risk Operations (e.g., weighing large quantities, potential for splashing):

    • In addition to the above, wear a face shield over your goggles to protect your entire face.[7][9]

    • Consider using a chemical-resistant apron.

  • Doffing (Removal) Procedure:

    • Outer Gloves: If double-gloved, remove the outer, potentially contaminated pair and dispose of them as hazardous waste.

    • Face Shield/Goggles: Remove eye and face protection, handling them by the sides.

    • Lab Coat: Remove the lab coat, turning it inside out to contain any surface contamination.

    • Inner Gloves: Remove the final pair of gloves using the proper technique to avoid skin contact.[6]

    • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Workflow: Weighing and Preparing Solutions

This workflow outlines the critical steps for safely handling the solid compound.

Weighing_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Function B Don Full PPE (Goggles, Lab Coat, Gloves) A->B C Prepare Spill Kit & Waste Containers B->C D Place Balance & Reagents in Hood C->D Proceed to Handling E Carefully Weigh Solid (Minimize Dust) D->E F Add Solvent Slowly to Dissolve E->F G Decontaminate Spatula & Weigh Boat F->G After Transfer H Seal Primary Container & Return to Storage G->H I Dispose of Contaminated PPE in Solid Waste H->I J Wipe Down Hood Surface I->J

Caption: Step-by-step workflow for safely weighing the compound.

Spill Management
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup unless you are trained and equipped to do so.

  • Contain (Small Spill in Hood):

    • Ensure your PPE is intact.

    • Cover the spill with an absorbent material from a chemical spill kit.

    • Gently sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal
  • Solid Waste: All disposables contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste: Solutions containing the compound and any solvents used for cleaning must be collected in a labeled, sealed hazardous liquid waste container. The container should be compatible with the solvents used.

  • Disposal Protocol: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures. Chemical waste generators are responsible for the correct classification and disposal of waste.[5]

By adhering to this guide, you are not just following a protocol; you are participating in a culture of safety that is foundational to scientific excellence. Your diligence protects the integrity of your work and the well-being of your entire team.

References

  • 6-bromo-3-methyl-1H-indazole . PubChem, National Center for Biotechnology Information. [Link]

  • 6-Bromo-1H-indazole-3-carboxylic acid methyl ester . Chemsrc. [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]

  • Personal Protective Equipment in Chemistry . Dartmouth College Environmental Health and Safety. [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin . RSC Advances. [Link]

  • MSDS of 1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione . Capot Chemical. [Link]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction . Organic Chemistry Portal. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.